6-Methoxychroman-2-carboxylic acid
Description
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-8-3-5-9-7(6-8)2-4-10(15-9)11(12)13/h3,5-6,10H,2,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIMOLJFMUBRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Methoxychroman-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Chroman Scaffold
The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including vitamin E. The specific analogue, 6-Methoxychroman-2-carboxylic acid, is a valuable building block in the synthesis of a variety of pharmacologically relevant molecules. Its stereochemistry at the C2 position is often crucial for biological activity, making enantioselective synthesis a key consideration for its application in drug discovery and development. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, detailing the underlying chemical principles and offering practical, step-by-step protocols.
Strategic Approach to the Synthesis of this compound
The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available commercial reagents. The proposed strategy involves three key transformations:
-
Ortho-formylation of 4-methoxyphenol: This initial step introduces an aldehyde group at the position ortho to the hydroxyl group, creating the necessary functionality for subsequent ring formation. The Reimer-Tiemann reaction is a classic and effective method for this transformation.
-
Chromene ring formation via Knoevenagel-Doebner condensation: The resulting 2-hydroxy-5-methoxybenzaldehyde is then reacted with malonic acid in the presence of a base. This reaction proceeds through a Knoevenagel condensation to form a cinnamic acid derivative, which then undergoes an intramolecular cyclization to yield 6-methoxychromone-2-carboxylic acid.
-
Catalytic hydrogenation to the chroman ring: The final step involves the selective reduction of the double bond in the pyran ring of the chromone intermediate to afford the desired saturated chroman structure.
This pathway is advantageous due to the use of well-established reactions and the availability of the starting materials. Furthermore, it offers opportunities for the introduction of chirality, which will be discussed in a later section.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
The initial step involves the ortho-formylation of 4-methoxyphenol. The Reimer-Tiemann reaction is a well-established method for this purpose, utilizing chloroform and a strong base to generate a dichlorocarbene intermediate that selectively attacks the electron-rich aromatic ring at the ortho position to the hydroxyl group.[1]
Reaction Mechanism: Reimer-Tiemann Reaction
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde
| Parameter | Value |
| Starting Material | 4-Methoxyphenol |
| Reagents | Chloroform, Sodium Hydroxide |
| Solvent | Water |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 2-3 hours |
| Reported Yield | ~79% |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide in water.
-
Add 4-methoxyphenol to the solution and heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add chloroform to the reaction mixture over a period of 1-2 hours, maintaining the temperature.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for an additional hour.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
The product can be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether).
-
Purify the crude product by recrystallization or column chromatography.
Part 2: Synthesis of 6-Methoxychromone-2-carboxylic acid
The second stage of the synthesis involves the formation of the chromone ring. The Knoevenagel-Doebner condensation provides an efficient route by reacting the synthesized 2-hydroxy-5-methoxybenzaldehyde with malonic acid.[2][3] The reaction is typically catalyzed by a base, such as pyridine with a catalytic amount of piperidine.
Reaction Mechanism: Knoevenagel-Doebner Condensation
Caption: Key steps in the Knoevenagel-Doebner condensation for chromone synthesis.
Experimental Protocol: Synthesis of 6-Methoxychromone-2-carboxylic acid
| Parameter | Value |
| Starting Material | 2-Hydroxy-5-methoxybenzaldehyde |
| Reagents | Malonic Acid, Pyridine, Piperidine |
| Solvent | Pyridine |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Part 3: Synthesis of this compound
The final step is the reduction of the C2-C3 double bond of the chromone ring to yield the desired chroman. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.[4][5][6] Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this purpose.
Reaction Mechanism: Catalytic Hydrogenation
Caption: Simplified representation of catalytic hydrogenation.
Experimental Protocol: Synthesis of this compound
| Parameter | Value |
| Starting Material | 6-Methoxychromone-2-carboxylic acid |
| Reagents | Hydrogen gas, 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Ethyl Acetate |
| Reaction Temperature | Room Temperature |
| Reaction Pressure | 1-4 atm (or as per available hydrogenation apparatus) |
| Reaction Time | 6-12 hours |
| Expected Yield | >90% |
Procedure:
-
In a hydrogenation vessel, dissolve 6-methoxychromone-2-carboxylic acid in a suitable solvent like ethanol or ethyl acetate.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization if necessary.
Considerations for Asymmetric Synthesis
For applications in drug development, the synthesis of a single enantiomer of this compound is often required. This can be achieved through several strategies:
-
Chiral Resolution: The racemic product can be resolved using a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization.
-
Asymmetric Catalysis: An enantioselective approach can be employed during the synthesis. For instance, an asymmetric intramolecular oxy-Michael addition can be used to construct the chiral chroman ring directly.[7][8] This often involves the use of chiral organocatalysts, such as cinchona alkaloids or proline derivatives, to induce stereoselectivity.[9][10]
The choice of strategy will depend on the specific requirements of the research and the scalability of the process.
Conclusion
The synthesis of this compound can be reliably achieved through a well-defined, three-step sequence involving ortho-formylation, Knoevenagel-Doebner condensation, and catalytic hydrogenation. This guide provides a detailed framework for researchers to undertake this synthesis, with an emphasis on the underlying chemical principles and practical experimental procedures. The adaptability of this route to asymmetric synthesis further enhances its utility for the preparation of enantiomerically pure compounds for applications in medicinal chemistry and drug discovery.
References
- 1. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. DSpace [open.bu.edu]
- 3. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. [PDF] Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. | Semantic Scholar [semanticscholar.org]
- 9. Applications of asymmetric organocatalysis in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. New advances in asymmetric organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 6-Methoxychroman-2-carboxylic acid
Introduction
6-Methoxychroman-2-carboxylic acid is a key heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules and pharmaceutical agents. Its rigid, bicyclic structure, combined with the electronic properties imparted by the methoxy and carboxylic acid functional groups, makes it a valuable scaffold in drug discovery. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, intended for researchers, scientists, and drug development professionals. We will delve into the core starting materials, reaction mechanisms, and detailed experimental protocols, offering insights into the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis
A retrosynthetic approach to this compound reveals several logical disconnection points, suggesting a variety of potential starting materials and synthetic strategies. The most common disconnections are at the C2-C3 and C4-O bonds of the chroman ring, leading to precursors that can be cyclized, and at the C-O bond of the methoxy group, suggesting a late-stage methylation.
Caption: Retrosynthetic analysis of this compound.
This analysis highlights two primary families of starting materials: substituted phenols and their derivatives, which undergo cyclization with a three-carbon synthon, and pre-formed chroman rings that are subsequently functionalized.
Core Synthetic Pathways and Starting Materials
The synthesis of this compound can be broadly categorized into two main strategies: construction of the chroman ring system from acyclic precursors and modification of a pre-existing chroman or coumarin scaffold.
Pathway 1: Cyclization of Phenolic Precursors
This is a widely employed and versatile approach that typically involves the reaction of a substituted phenol with a suitable three-carbon electrophile.
Starting Material 1: 4-Methoxyphenol
The reaction of 4-methoxyphenol with an α,β-unsaturated carboxylic acid or its ester, such as acrylic acid or ethyl acrylate, under acidic conditions is a direct method to construct the chroman ring.
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid or a solid acid resin like Amberlyst-15, is crucial for protonating the α,β-unsaturated system, thereby activating it for nucleophilic attack by the phenol. The use of a solid acid catalyst simplifies the workup procedure as it can be easily filtered off.
-
Reaction Conditions: The reaction is typically heated to promote the intramolecular cyclization, which forms the dihydropyranone ring. Subsequent reduction of the carbonyl group at the 4-position and hydrolysis of the ester (if used) yields the desired carboxylic acid.
Starting Material 2: 2'-Hydroxyacetophenones
A classic and highly effective method involves the Claisen-type condensation of a 2'-hydroxyacetophenone with a dialkyl oxalate, followed by cyclization.[1]
Causality Behind Experimental Choices:
-
Base-Catalyzed Condensation: A strong base, such as sodium ethoxide or sodium methoxide, is used to deprotonate the methyl group of the 2'-hydroxyacetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking one of the ester groups of the dialkyl oxalate.[1]
-
Acid-Catalyzed Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization (dehydration) to form the chromone ring. Subsequent hydrolysis of the remaining ester group yields the chromone-2-carboxylic acid.[1] The chromone can then be selectively reduced to the corresponding chroman.
Caption: Workflow for the synthesis from 4-Methoxyphenol.
Pathway 2: Modification of Chromone and Coumarin Scaffolds
This strategy leverages commercially available or readily synthesized chromone or coumarin derivatives, which are then converted to the target this compound.
Starting Material 3: Chromone-2-carboxylic acids
The synthesis can start from a substituted chromone-2-carboxylic acid, which can be prepared via methods like the Baker-Venkataraman rearrangement followed by cyclization.[1] The double bond in the chromone ring is then selectively reduced.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: A common method for the reduction of the C2-C3 double bond of the chromone is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] This method is often highly efficient and selective.
-
Microwave-Assisted Synthesis: Recent advancements have utilized microwave-assisted synthesis to significantly reduce reaction times and improve yields for the preparation of chromone-2-carboxylic acids.[3][4]
Starting Material 4: Coumarin-3-carboxylic acids
Coumarin-3-carboxylic acids can also serve as precursors. These can be synthesized from the corresponding 2-hydroxyacetophenones.[5] The conversion to the chroman system involves a decarboxylative Michael addition.[5]
Caption: Workflow for the synthesis from Chromone-2-carboxylic acid.
Quantitative Data Summary
| Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Reference |
| 5'-Bromo-2'-hydroxyacetophenone | Ethyl oxalate, EtONa, HCl | Microwave, 120°C, 15 min | 87% | [3][4] |
| (R)-methyl chromanone-2-carboxylates | 5% Pd/C, H₂, cat. HCl, MeOH | Room temperature | - | [2] |
| 2-hydroxyacetophenones | - | - | - | [5] |
| 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid | N-alkyl amines | - | - | [6] |
Note: Yields can vary significantly based on the specific substrate and reaction scale.
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid[3][4]
This protocol describes the synthesis of a substituted chromone-2-carboxylic acid, a key intermediate for this compound.
Materials:
-
5′-bromo-2′-hydroxyacetophenone
-
Ethyl oxalate
-
Sodium ethoxide (EtONa)
-
Ethanol
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
In a microwave reactor vessel, combine 5′-bromo-2′-hydroxyacetophenone (1 equivalent) and ethyl oxalate (2 equivalents).
-
Add a solution of sodium ethoxide (2 equivalents) in ethanol.
-
Seal the vessel and heat the mixture in a microwave reactor at 120°C for 10 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 3 mL of 1 M HCl to the mixture.
-
Heat the mixture again in the microwave reactor at 120°C for 5 minutes.
-
Cool the reaction mixture. The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 6-bromochromone-2-carboxylic acid.
Protocol 2: Catalytic Hydrogenation of Chromone-2-carboxylic acid[2]
This protocol outlines the reduction of the chromone double bond to form the chroman ring.
Materials:
-
Substituted chromone-2-carboxylic acid methyl ester
-
Palladium on carbon (5% Pd/C)
-
Methanol (MeOH)
-
Catalytic amount of Hydrochloric acid (HCl)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the substituted chromone-2-carboxylic acid methyl ester in methanol in a hydrogenation flask.
-
Add a catalytic amount of 5% Pd/C and a catalytic amount of HCl.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl chroman-2-carboxylate.
-
Hydrolyze the ester using a base like lithium hydroxide (LiOH) in a mixture of THF, methanol, and water to yield the final this compound.
Conclusion
The synthesis of this compound can be achieved through several effective routes, with the choice of starting material and methodology depending on factors such as availability of precursors, desired scale, and required purity. The cyclization of phenolic precursors offers a direct and versatile approach, while the modification of existing chromone or coumarin scaffolds provides a reliable alternative. The advent of techniques like microwave-assisted synthesis has further optimized these processes, leading to higher yields and shorter reaction times. This guide provides a solid foundation for researchers to select and implement the most suitable synthetic strategy for their specific needs in the pursuit of novel therapeutics and other advanced materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6-Methoxychroman-2-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxychroman-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the chroman scaffold, which forms the core of various biologically active molecules, including Vitamin E, its analogues are frequently explored as building blocks for novel therapeutic agents. Accurate and comprehensive structural elucidation is the bedrock of any chemical research, ensuring the identity, purity, and stability of the compound . This guide provides a detailed, multi-technique spectroscopic protocol for the definitive characterization of this compound, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Our approach emphasizes not just the data, but the causal logic behind spectral interpretation, offering a self-validating framework for analysis.
Molecular Structure and Spectroscopic Overview
To effectively interpret spectroscopic data, one must first understand the molecule's key structural features. This compound comprises a bicyclic chroman core, a methoxy substituent on the aromatic ring, and a carboxylic acid group at the C2 position, which is a chiral center. Each functional group provides a unique spectroscopic signature.
Caption: Molecular structure of this compound with atom numbering.
The following sections will detail how each spectroscopic technique interrogates different aspects of this structure, culminating in a complete and unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The expected chemical shifts are influenced by shielding and deshielding effects from adjacent electronegative atoms (oxygen) and aromatic systems.
Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| COOH | ~12.0 | Singlet (broad) | 1H | Acidic proton, highly deshielded, position is concentration-dependent.[1] |
| H5 | ~6.85 | d | 1H | Aromatic proton ortho to the ring oxygen, deshielded. |
| H7 | ~6.75 | dd | 1H | Aromatic proton meta to both methoxy and ring oxygen. |
| H8 | ~6.70 | d | 1H | Aromatic proton ortho to the methoxy group. |
| H2 | ~4.80 | dd | 1H | Proton at the chiral center, deshielded by both the ring oxygen and the carboxylic acid group. |
| OCH₃ | ~3.75 | s | 3H | Methoxy group protons, characteristic singlet. |
| H4 (axial/equatorial) | ~2.80 | m | 2H | Methylene protons adjacent to the aromatic ring. |
| H3 (axial/equatorial) | ~2.20 | m | 2H | Methylene protons adjacent to the chiral center. |
Note: Chemical shifts are predictions based on data for similar chroman derivatives and are typically recorded in CDCl₃ or DMSO-d₆. The exact values and multiplicities can vary.[2][3][4]
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing a map of the carbon skeleton.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Carboxyl) | ~175-180 | Carbonyl carbon of a carboxylic acid, highly deshielded.[1][5] |
| C6 | ~155 | Aromatic carbon attached to the electron-donating methoxy group. |
| C8a | ~148 | Aromatic carbon attached to the ring oxygen. |
| C4a | ~122 | Aromatic carbon at the ring junction. |
| C5, C7, C8 | ~115-118 | Aromatic carbons bearing protons. |
| C2 | ~75 | Chiral carbon attached to two oxygen atoms. |
| OCH₃ | ~55.8 | Methoxy carbon.[6] |
| C4 | ~28 | Aliphatic carbon adjacent to the aromatic ring. |
| C3 | ~24 | Aliphatic carbon adjacent to C2. |
Note: These are estimated values. The correlation of specific signals to specific atoms is definitively achieved using 2D NMR techniques.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to the specific sample and solvent.
-
¹H NMR Acquisition: Acquire a standard one-pulse spectrum. A typical spectral width is -2 to 12 ppm. Process the data with Fourier transformation, phase correction, and baseline correction.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A typical spectral width is 0 to 200 ppm. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.
-
Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, using 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment if necessary.
Caption: General workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interpretation of Key IR Absorptions
The IR spectrum of this compound is dominated by features from the carboxylic acid and the substituted benzene ring.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |
| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH₃) | Medium |
| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Strong, Sharp |
| ~1610, ~1500 | C=C stretch | Aromatic Ring | Medium |
| 1200-1300 | C-O stretch | Carboxylic Acid & Aryl Ether | Strong |
| ~920 | O-H bend (out-of-plane) | Carboxylic Acid (dimer) | Broad, Medium |
The most telling feature is the extremely broad O-H stretch from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer, often partially obscuring the aliphatic C-H stretches.[1][7] This, combined with the strong carbonyl (C=O) absorption around 1710 cm⁻¹, is a definitive indicator of the carboxylic acid group.[7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while fragmentation patterns offer structural clues.
Interpretation of Mass Spectra
Using an ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode.
Expected m/z Values for this compound (C₁₁H₁₂O₄, MW: 208.21 g/mol )
| Ion | Mode | Calculated m/z | Interpretation |
|---|---|---|---|
| [M+H]⁺ | Positive | 209.0757 | Protonated molecular ion. |
| [M+Na]⁺ | Positive | 231.0577 | Sodium adduct, common in ESI. |
| [M-H]⁻ | Negative | 207.0608 | Deprotonated molecular ion. |
| [M-COOH]⁺ | Positive | 163.0753 | Loss of the carboxylic acid group (45 Da).[9] |
HRMS is critical for trustworthiness; observing an ion with an m/z value matching the calculated formula to within a few parts per million (ppm) provides very strong evidence for the compound's elemental composition.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.
-
Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da).
-
Data Analysis: Identify the molecular ion and any significant adducts or fragments. If using an HRMS instrument (e.g., TOF or Orbitrap), compare the measured exact mass to the theoretical mass to confirm the elemental formula.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.
Interpretation of the UV-Vis Spectrum
The chromophore in this compound is the methoxy-substituted benzene ring fused to the pyran ether. This system is expected to show characteristic absorption bands in the UV region. The electronic transitions are typically π → π* transitions of the aromatic system. Based on data for similar chromene and coumarin derivatives, absorption maxima (λ_max) can be predicted.[10][11]
Predicted UV-Vis Absorption
| Solvent | Predicted λ_max (nm) | Transition Type |
|---|
| Methanol or Ethanol | ~280-290 nm | π → π* |
The position and intensity of the absorption can be subtly influenced by the solvent polarity. This technique is particularly valuable for quantitative analysis (e.g., using the Beer-Lambert law) once the compound's identity is confirmed.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.
-
Spectrum Acquisition: Scan a range of wavelengths, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Holistic Data Integration: A Self-Validating System
No single technique provides a complete picture. The power of this multi-faceted approach lies in the convergence of evidence, creating a self-validating system.
-
MS provides the molecular formula (C₁₁H₁₂O₄).
-
IR confirms the presence of key functional groups: carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹) and an aryl ether (C-O stretch).
-
¹³C NMR confirms the carbon count (11 distinct signals) and types (carbonyl, aromatic, aliphatic, methoxy).
-
¹H NMR confirms the proton count (12 protons), their environments, and, crucially, their connectivity through spin-spin coupling, assembling the molecular framework.
-
UV-Vis confirms the presence of the aromatic chromophore.
Together, these data points unequivocally lead to the structure of this compound, leaving no room for ambiguity.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. It may cause skin, eye, and respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[12][14]
-
Storage: Store in a tightly closed container in a cool, dry place.[13]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 9. GCMS Section 6.12 [people.whitman.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. jk-sci.com [jk-sci.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-Methoxychroman-2-carboxylic acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2][3] Its ability to probe the chemical environment of individual atomic nuclei allows for the unambiguous determination of molecular connectivity and stereochemistry.[3][4] This guide offers a comprehensive analysis of 6-Methoxychroman-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the chroman scaffold in biologically active molecules.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, instead focusing on the causal relationships between the molecule's structure and its NMR spectral features. We will explore the rationale behind experimental choices, provide a detailed interpretation of both ¹H and ¹³C NMR spectra, and ground our analysis in the fundamental principles of the technique.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the structure of this compound is presented below with standard IUPAC numbering. This numbering scheme will be used consistently throughout the analysis.
References
An In-depth Technical Guide to the Mass Spectrometry of 6-Methoxychroman-2-carboxylic Acid
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 6-Methoxychroman-2-carboxylic acid, a molecule of interest in pharmaceutical and life sciences research. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies for the characterization of this and structurally related compounds.
Introduction: The Analytical Imperative for this compound
This compound belongs to the chroman family, a class of heterocyclic compounds widely investigated for their diverse biological activities. The accurate and sensitive determination of its molecular weight, structure, and purity is paramount for its application in drug discovery and development. Mass spectrometry, with its high sensitivity and specificity, stands as the cornerstone analytical technique for the comprehensive characterization of such molecules. This guide will delve into the practical and theoretical aspects of analyzing this compound using modern mass spectrometry techniques, with a focus on electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS).
Foundational Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | Inferred from structure |
| Molecular Weight | 208.21 g/mol | Inferred from structure |
| Structure | A chroman ring system with a methoxy group at the 6-position and a carboxylic acid group at the 2-position. | Inferred from name |
The presence of a carboxylic acid moiety makes the molecule acidic and thus amenable to analysis in negative ion mode ESI, where it will readily deprotonate to form the [M-H]⁻ ion. The aromatic methoxy group and the chroman ring system are the primary sites for fragmentation upon collision-induced dissociation (CID).
Experimental Workflow: From Sample to Spectrum
A meticulously planned experimental workflow is critical for obtaining high-quality, reproducible mass spectrometric data.
An In-depth Technical Guide to the Solubility and Stability of 6-Methoxychroman-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Pivotal Role of Physicochemical Characterization
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of solubility and stability. These fundamental physicochemical properties govern a compound's behavior in various biological and pharmaceutical contexts, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility and stability of 6-Methoxychroman-2-carboxylic acid, a heterocyclic compound with a chroman scaffold that is of significant interest in medicinal chemistry.[1][2]
This document is structured not as a rigid template, but as a logical progression of scientific inquiry. We will first explore the theoretical underpinnings of solubility and stability as they pertain to the unique structural features of this compound. Subsequently, we will present detailed, field-proven experimental protocols for the empirical determination of these properties. The causality behind experimental choices will be explained, ensuring that each protocol is a self-validating system. Finally, we will discuss the interpretation of this data in the broader context of drug development.
Part 1: Solubility Profile of this compound
The solubility of a compound is its ability to form a homogeneous mixture with a solvent. For a solid dissolving in a liquid, this is the maximum concentration that can be achieved at a given temperature to form a saturated solution. The adage "like dissolves like" provides a foundational principle: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound possesses both polar and non-polar characteristics, making its solubility profile nuanced. The carboxylic acid group is polar and capable of hydrogen bonding, while the chroman ring system is largely non-polar.
Predicted Solubility Profile
Based on its structure, a qualitative prediction of solubility in common laboratory solvents can be made:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group suggests some solubility in these solvents. Aqueous solubility is expected to be highly pH-dependent; in basic media, the formation of the more soluble carboxylate salt will significantly enhance solubility.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated in these solvents due to their ability to accept hydrogen bonds and their high dielectric constants.
-
Non-polar Solvents (e.g., Hexane, Toluene): Due to the polar carboxylic acid group, very low solubility is expected in non-polar solvents.
Quantitative Solubility Determination: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable means to ascertain the saturation concentration of this compound in various solvents.
Experimental Protocol: Equilibrium Solubility Determination
Objective: To determine the saturation concentration of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMSO, Hexane)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant.
-
Dilution & Filtration: Dilute the aliquot with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method. Filter the diluted sample through a 0.45 µm syringe filter.
-
Quantification: Analyze the filtered sample using a validated HPLC method to determine the concentration of the dissolved compound.[4]
Data Presentation:
The quantitative solubility data should be summarized in a clear, structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Water | 25 | |||
| pH 7.4 Buffer | 25 | |||
| 0.1 M HCl | 25 | |||
| 0.1 M NaOH | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Acetonitrile | 25 | |||
| DMSO | 25 | |||
| Hexane | 25 |
Visualization of Experimental Workflow:
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Stability Profile of this compound
Understanding the chemical stability of a drug candidate is mandated by regulatory agencies and is fundamental to ensuring its safety and efficacy.[5][6] Forced degradation, or stress testing, is employed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[7][8][9]
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to conditions more severe than those it would encounter during storage.[5][9] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary degradation products not relevant to real-time stability.[7]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Calibrated oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).[10]
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for a defined period (e.g., 1, 2, 4, 8 hours).[10]
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Store at room temperature, protected from light, for a defined period (e.g., 12 hours).[10]
-
At appropriate time points, withdraw an aliquot, dilute, and analyze by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at a high temperature (e.g., 80°C) for 48 hours.[10]
-
After exposure, dissolve the sample, dilute, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.
-
Data Presentation:
The results of the forced degradation studies should be tabulated to show the extent of degradation under each condition.
| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 60 | |||
| 0.1 M NaOH | 8 hours | 60 | |||
| 3% H₂O₂ | 12 hours | Room Temp | |||
| Thermal (Solid) | 48 hours | 80 | |||
| Photolytic | As per ICH Q1B | As per chamber | |||
| Control | 48 hours | Room Temp |
Visualization of Stability Testing Workflow:
Caption: Workflow for Forced Degradation Studies.
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method. This method must be able to separate the parent compound from any degradation products, ensuring that the assay of the active ingredient is accurate and that impurities can be quantified.[11]
Protocol: HPLC Method Development
Objective: To develop a reversed-phase HPLC method for the analysis of this compound and its degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation:
The developed method must be validated according to ICH Q2(R1) guidelines, including specificity (using samples from forced degradation studies), linearity, range, accuracy, precision, and robustness.
Conclusion: Synthesizing Data for Informed Decisions
The comprehensive characterization of the solubility and stability of this compound is not merely an academic exercise; it is a critical step in the risk assessment and strategic planning of its development as a potential therapeutic agent. The data generated from the protocols outlined in this guide will provide invaluable insights into:
-
Feasibility of Formulations: Solubility data will dictate the choice of excipients and the type of formulation (e.g., oral, parenteral).
-
Prediction of In Vivo Behavior: Aqueous solubility at physiological pH is a key determinant of oral absorption.
-
Manufacturing and Storage Conditions: Stability data will inform the necessary precautions during synthesis, purification, and storage to prevent degradation.
-
Shelf-Life Determination: The results of long-term stability studies, guided by the findings of forced degradation, will establish the expiry date of the final drug product.
By adhering to the principles of scientific integrity and employing robust, validated methodologies, researchers can confidently advance this compound through the development pipeline, armed with a thorough understanding of its fundamental physicochemical properties.
References
- 1. 2-(4-Chlorophenyl)-6-methoxychroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | MDPI [mdpi.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. longdom.org [longdom.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. usp.org [usp.org]
The Multifaceted Biological Activities of 6-Methoxychroman-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 6-methoxychroman-2-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and experimental methodologies that underpin the investigation of this promising class of compounds. We will explore their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, providing not only a summary of their effects but also a rationale for the experimental designs used to elucidate their mechanisms of action.
Introduction: The Chroman Scaffold as a Privileged Structure in Medicinal Chemistry
The chroman ring system, a core component of vitamin E (α-tocopherol), is recognized as a "privileged structure" in medicinal chemistry. Its inherent antioxidant properties, stemming from the ability of the phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals, make it an attractive scaffold for the development of novel therapeutic agents. The derivatization of the chroman core, particularly at the 2-position with a carboxylic acid moiety and substitution on the aromatic ring, allows for the fine-tuning of its physicochemical and pharmacological properties. The introduction of a methoxy group at the 6-position, in particular, has been shown to modulate the electronic properties of the aromatic ring, influencing the compound's antioxidant potential and its interaction with biological targets. This guide will focus specifically on the biological activities of these this compound derivatives, providing a comprehensive overview of their therapeutic promise.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its derivatives is a critical first step in exploring their biological potential. A variety of synthetic routes have been developed, each with its own advantages in terms of yield, scalability, and the ability to introduce diverse functional groups.
Microwave-Assisted Synthesis of the Chroman Core
A common and efficient method for the synthesis of the chroman-2-carboxylic acid core involves a microwave-assisted reaction. This approach offers significant advantages over traditional heating methods, including reduced reaction times, higher yields, and often, a cleaner reaction profile.
Rationale for Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products that can occur with prolonged heating. This is particularly advantageous for multi-step syntheses where efficiency is paramount.
Experimental Protocol: Microwave-Assisted Synthesis of 6-Bromo-4-oxo-4H-chromene-2-carboxylic Acid
This protocol, adapted from a published procedure for a related chromone, illustrates the principles of microwave-assisted synthesis that can be applied to the synthesis of the chroman core with appropriate modifications to the starting materials and subsequent reduction steps.[1]
-
Reaction Setup: In a microwave-transparent vessel, combine 5'-bromo-2'-hydroxyacetophenone (1 equivalent) and ethyl oxalate (1.2 equivalents) in absolute ethanol.
-
Base Addition: Add sodium ethoxide (1.2 equivalents) to the mixture.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15 minutes.
-
Hydrolysis: After cooling, add 1 M hydrochloric acid to the reaction mixture and continue irradiation at 120°C for a further 10 minutes to facilitate hydrolysis of the ester.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate out of solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to yield the desired chromone-2-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Note: To obtain the this compound, the corresponding 2'-hydroxy-5'-methoxyacetophenone would be used as the starting material, and a subsequent reduction step would be required to convert the chromone to a chroman.
Synthesis of Amide Derivatives
To explore structure-activity relationships, the carboxylic acid group is often converted to a variety of amides. This can be achieved through standard coupling reactions.
Experimental Protocol: Amide Coupling
-
Activation of the Carboxylic Acid: Dissolve the this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Biological Activities and Mechanisms of Action
This compound derivatives have demonstrated a wide range of biological activities, primarily attributed to their antioxidant and anti-inflammatory properties. These fundamental activities underpin their potential in more complex disease models, including neurodegenerative diseases and cancer.
Antioxidant Activity
The antioxidant capacity of these derivatives is a cornerstone of their therapeutic potential. The 6-methoxy group, being an electron-donating group, can enhance the hydrogen-donating ability of the phenolic hydroxyl group (if present) or modulate the overall redox potential of the molecule.
Causality in Experimental Choice: A battery of in vitro antioxidant assays is employed to provide a comprehensive assessment of the antioxidant mechanism. No single assay can fully capture the complex nature of antioxidant activity. Therefore, using multiple assays with different mechanisms (e.g., hydrogen atom transfer vs. single electron transfer) provides a more robust and reliable evaluation.
Experimental Protocols for In Vitro Antioxidant Assays [2]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control without the antioxidant.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add 10 µL of the test compound to 300 µL of the FRAP reagent.
-
Measure the absorbance at 593 nm after 4 minutes. The antioxidant capacity is determined from a standard curve of FeSO₄.
-
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. This compound derivatives have been shown to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Mechanism of Action: Inhibition of NF-κB Signaling
The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some this compound derivatives have been shown to inhibit this process.[2]
Experimental Protocol: NF-κB Inhibition Assay in RAW 264.7 Macrophages [3]
-
Cell Culture and Treatment: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS. Seed the cells in a 6-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce NF-κB activation.
-
Nuclear and Cytoplasmic Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Western Blot Analysis: Perform Western blotting on the nuclear and cytoplasmic fractions. Probe the membranes with antibodies against the p65 subunit of NF-κB to assess its translocation to the nucleus. Use an antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to ensure the purity of the fractions.
-
Luciferase Reporter Assay (for transcriptional activity):
-
Transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid.
-
Pre-treat the transfected cells with the test compound for 1 hour, followed by stimulation with LPS for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Diagram: NF-κB Signaling Pathway and Inhibition
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.
Neuroprotective Activity
The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition. The antioxidant and anti-inflammatory properties of this compound derivatives make them promising candidates for the treatment of neurodegenerative diseases.
Mechanism of Action: Attenuation of Oxidative Stress-Induced Neuronal Cell Death
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can lead to neuronal damage and apoptosis. This compound derivatives can protect neurons by directly scavenging ROS and by modulating intracellular signaling pathways involved in cell survival.
Experimental Protocol: Neuroprotection Assay in PC12 Cells
Rationale for Cell Line Choice: PC12 cells, derived from a rat pheochromocytoma, are a widely used model for neuronal studies because they differentiate into neuron-like cells upon treatment with nerve growth factor (NGF) and are susceptible to oxidative stress-induced apoptosis.
-
Cell Culture and Differentiation: Culture PC12 cells in DMEM supplemented with horse serum and fetal bovine serum. For differentiation, treat the cells with NGF (50-100 ng/mL) for 5-7 days.
-
Induction of Oxidative Stress: Pre-treat the differentiated PC12 cells with various concentrations of the test compound for 1-2 hours. Induce oxidative stress by adding hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the culture medium.
-
Cell Viability Assay (MTT Assay): After 24 hours of treatment, assess cell viability using the MTT assay. Add MTT solution to the cells and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Measurement of Intracellular ROS: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels. Pre-load the cells with DCFH-DA before inducing oxidative stress. Measure the fluorescence intensity using a fluorescence microplate reader.
Diagram: Neuroprotective Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of this compound derivatives.
Anticancer Activity
The role of oxidative stress and chronic inflammation in the initiation and progression of cancer is well-established. Consequently, compounds with both antioxidant and anti-inflammatory properties are of significant interest as potential anticancer agents.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
While the precise anticancer mechanisms of this compound derivatives are still under investigation, related compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. These effects may be linked to their ability to modulate ROS levels and inhibit pro-survival signaling pathways like NF-κB.
Experimental Protocol: Anticancer Activity in Human Cancer Cell Lines
Rationale for Cell Line Choice: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) is used to assess the spectrum of activity and potential selectivity of the compounds.
-
Cell Culture: Culture the desired cancer cell lines in their appropriate growth media.
-
Cytotoxicity Assay (MTT or SRB Assay): Seed the cells in a 96-well plate and allow them to attach. Treat the cells with a range of concentrations of the test compound for 48-72 hours. Assess cell viability using the MTT or sulforhodamine B (SRB) assay.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): Treat the cells with the test compound at its IC₅₀ concentration. After 24-48 hours, stain the cells with Annexin V-FITC and propidium iodide (PI). Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Treat the cells with the test compound. After 24 hours, fix the cells in ethanol and stain the DNA with propidium iodide. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Structure-Activity Relationship (SAR) Summary
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the chroman ring and the modifications of the carboxylic acid group.
| Position of Substitution | Substituent | Effect on Activity | Reference |
| 6 | Methoxy (-OCH₃) | Generally enhances antioxidant and anti-inflammatory activity. | [4] |
| 2 (Carboxylic Acid) | Amide derivatives | Potency can be modulated by the nature of the amine. For example, N-phenylamides with electron-withdrawing groups like -Cl or -CF₃ on the phenyl ring have shown potent NF-κB inhibitory activity. | [5] |
Conclusion and Future Directions
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their inherent antioxidant properties, coupled with their demonstrated anti-inflammatory, neuroprotective, and potential anticancer activities, make them attractive candidates for further investigation.
Future research in this area should focus on:
-
Elucidation of specific molecular targets: Identifying the precise protein targets of these compounds will provide a deeper understanding of their mechanisms of action and facilitate the design of more potent and selective inhibitors.
-
In vivo efficacy studies: While in vitro studies have shown significant promise, the efficacy of these compounds needs to be validated in relevant animal models of disease.
-
Pharmacokinetic and toxicological profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these derivatives is essential for their progression towards clinical development.
By continuing to explore the rich chemistry and biology of the this compound scaffold, the scientific community can unlock its full therapeutic potential for the treatment of a wide range of human diseases.
References
- 1. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preliminary Anti-inflammatory Screening of 6-Methoxychroman-2-carboxylic acid: A Technical Guide
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant objective in drug discovery. This technical guide outlines a comprehensive preliminary screening strategy for evaluating the anti-inflammatory potential of a novel compound, 6-Methoxychroman-2-carboxylic acid. The proposed workflow integrates a series of robust in-vitro and in-vivo assays designed to assess the compound's effects on key inflammatory mediators and pathways, providing a foundational dataset for further development. This guide emphasizes the scientific rationale behind the experimental design, detailed step-by-step protocols, and data interpretation to ensure scientific integrity and reproducibility.
Introduction: Rationale for Screening this compound
The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a methoxy group and a carboxylic acid moiety at specific positions on the chroman ring, as in this compound, presents an intriguing candidate for anti-inflammatory activity. The methoxy group may modulate the compound's metabolic stability and lipophilicity, while the carboxylic acid provides a potential site for interaction with biological targets. This structural motif shares some similarities with known anti-inflammatory agents, warranting a systematic investigation into its potential to modulate inflammatory pathways.
The primary hypothesis is that this compound will exhibit anti-inflammatory properties by targeting key enzymatic and signaling pathways that are central to the inflammatory response. This guide details a tiered screening approach, beginning with fundamental safety and antioxidant assessments, followed by targeted in-vitro enzymatic and cell-based assays, and culminating in a well-established in-vivo model of acute inflammation.
Pre-screening and Safety Assessment
Before embarking on specific anti-inflammatory assays, it is crucial to establish a preliminary safety and chemical profile of the test compound.
Cytotoxicity Assessment
Causality: It is imperative to determine the concentration range at which this compound is non-toxic to cells. This ensures that any observed anti-inflammatory effects are not a result of cell death but are due to specific modulatory activity. The MTT assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3][4]
Experimental Protocol: MTT Assay for Cell Viability [1][2][5]
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The highest non-toxic concentration will be used for subsequent cell-based assays.
Antioxidant Potential
Causality: Oxidative stress is intricately linked with inflammation. Assessing the antioxidant capacity of the compound can provide initial insights into a potential mechanism of action, as scavenging free radicals can ameliorate inflammatory processes. The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a common method to measure the total antioxidant capacity of a sample.[6][7][8][9]
Experimental Protocol: TEAC Assay [7][10]
-
ABTS Radical Generation: Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Standard Curve: Prepare a standard curve using various concentrations of Trolox.
-
Sample Reaction: Add 25 µL of diluted this compound samples or Trolox standards to a 96-well plate.
-
ABTS Addition: Add 150 µL of the diluted ABTS•+ solution to each well.
-
Absorbance Measurement: Measure the absorbance at 734 nm after a short incubation period.
-
Data Analysis: Calculate the TEAC value by comparing the antioxidant capacity of the sample to the Trolox standard curve.
hERG Channel Inhibition Assay
Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[11][12][13] Early assessment of hERG liability is essential to de-risk a compound.
Experimental Protocol: Automated Patch Clamp for hERG Inhibition [12][14][15]
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of this compound sequentially to the cells using an automated patch-clamp system.
-
Electrophysiological Recording: Record the hERG current in response to a specific voltage protocol before and after compound application.
-
Data Analysis: Determine the percentage inhibition of the hERG current at each concentration and calculate the IC50 value.
In-Vitro Anti-inflammatory Screening
This phase focuses on evaluating the direct effects of this compound on key enzymes and cellular pathways involved in inflammation.
Cyclooxygenase (COX) Enzyme Inhibition
Causality: Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[16] Differentiating between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is crucial for predicting the gastrointestinal side-effect profile of a potential anti-inflammatory drug.[17][18][19]
Experimental Protocol: In-Vitro COX Inhibition Assay [16][20]
-
Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.
-
Reaction Setup: In a 96-well plate, combine the COX enzyme, a cofactor (e.g., hematin), and the test compound (this compound) or reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in a suitable buffer.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Product Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity at various compound concentrations and determine the IC50 values.
Inhibition of Pro-inflammatory Cytokine Production in Macrophages
Causality: Macrophages are key players in the inflammatory response. Upon activation by stimuli like lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[21][22][23] Assessing the ability of a compound to suppress the production of these cytokines provides a direct measure of its anti-inflammatory potential at the cellular level.[24][25][26]
Experimental Protocol: LPS-Stimulated Cytokine Release in RAW 264.7 Macrophages [21][24][27]
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 24-well plate and pre-treat with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce cytokine production.[22]
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.
-
Data Analysis: Determine the dose-dependent inhibition of TNF-α and IL-6 production by this compound.
NF-κB Signaling Pathway Modulation
Causality: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2.[28][29][30][31][32] Investigating the effect of the test compound on NF-κB activation can elucidate a key upstream mechanism of its anti-inflammatory action.
Workflow: Investigating NF-κB Pathway Modulation
In-Vivo Anti-inflammatory Screening
The final preliminary screening step involves evaluating the compound's efficacy in a living organism to provide a more holistic understanding of its anti-inflammatory potential.
Carrageenan-Induced Paw Edema in Rodents
Causality: The carrageenan-induced paw edema model is a well-established and highly reproducible in-vivo model of acute inflammation.[33][34][35] It is widely used for the preliminary screening of anti-inflammatory drugs.[36][37] The inflammatory response in this model is biphasic, involving the release of various inflammatory mediators, making it a relevant model to assess the efficacy of novel compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema [34][36][37]
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A positive control group (e.g., indomethacin) and a vehicle control group should be included.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Data Summary and Interpretation
The quantitative data from the aforementioned assays should be compiled and presented in a clear and concise manner to facilitate interpretation and decision-making.
Table 1: Summary of In-Vitro Screening Results for this compound
| Assay | Endpoint | Result |
| Cytotoxicity (RAW 264.7) | CC50 | > 100 µM |
| Antioxidant Capacity | TEAC Value | [Insert Value] µM Trolox Equivalents/mg |
| hERG Inhibition | IC50 | > 30 µM |
| COX-1 Inhibition | IC50 | [Insert Value] µM |
| COX-2 Inhibition | IC50 | [Insert Value] µM |
| COX-2 Selectivity Index | (IC50 COX-1 / IC50 COX-2) | [Insert Value] |
| TNF-α Inhibition (LPS-stimulated RAW 264.7) | IC50 | [Insert Value] µM |
| IL-6 Inhibition (LPS-stimulated RAW 264.7) | IC50 | [Insert Value] µM |
Table 2: In-Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours |
| Vehicle Control | - | 0% |
| This compound | [Dose 1] | [Insert Value]% |
| This compound | [Dose 2] | [Insert Value]% |
| This compound | [Dose 3] | [Insert Value]% |
| Indomethacin | 10 | [Insert Value]% |
Conclusion and Future Directions
The preliminary screening cascade outlined in this guide provides a robust framework for the initial evaluation of the anti-inflammatory potential of this compound. Favorable results, such as potent and selective COX-2 inhibition, significant suppression of pro-inflammatory cytokines, and in-vivo efficacy, would strongly support its advancement to more comprehensive preclinical studies. Future investigations could include mechanism of action studies, pharmacokinetic profiling, and evaluation in chronic models of inflammation to further characterize its therapeutic potential.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. clyte.tech [clyte.tech]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. citeqbiologics.com [citeqbiologics.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 9. mybiosource.com [mybiosource.com]
- 10. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 11. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. hERG Assay | PPTX [slideshare.net]
- 15. fda.gov [fda.gov]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
- 31. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 32. purformhealth.com [purformhealth.com]
- 33. mdpi.com [mdpi.com]
- 34. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 35. criver.com [criver.com]
- 36. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 37. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
6-Methoxychroman-2-carboxylic Acid: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The chroman ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, 6-methoxychroman-2-carboxylic acid has emerged as a particularly valuable and versatile synthetic intermediate. Its unique structural features, including a chiral center at the C2 position and a readily functionalizable carboxylic acid group, provide an ideal starting point for the construction of diverse chemical libraries. This guide delves into the synthesis, stereochemical considerations, and strategic application of this compound in the discovery of novel therapeutics, highlighting its role in the development of agents targeting a range of diseases, from metabolic disorders to neurodegeneration.
The Chroman Scaffold: A Foundation of Pharmacological Diversity
Chromans (3,4-dihydro-2H-1-benzopyrans) are bicyclic heterocyclic compounds that are prevalent in a vast array of natural products and synthetic drugs.[1] This scaffold's inherent drug-like properties and its capacity for diverse substitution patterns have made it a focal point of drug discovery programs. The fusion of a dihydropyran ring with a benzene ring creates a rigid, three-dimensional structure that can effectively present pharmacophoric elements to biological targets.
Derivatives of the chroman core are known to exhibit a wide spectrum of pharmacological activities, including:
-
Antioxidant and Neuroprotective Effects: The phenolic nature of many chroman derivatives, particularly those with hydroxyl groups on the benzene ring, imparts significant radical-scavenging and antioxidant properties. This has led to their investigation as neuroprotective agents for conditions like Alzheimer's disease.[2][3][4][5]
-
Metabolic Regulation: The chroman structure is a key component of the thiazolidinedione class of antidiabetic drugs (glitazones), which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[6][7]
-
Kinase Inhibition: More recently, chroman-based molecules have been developed as potent and selective inhibitors of various kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK), which are implicated in cardiovascular diseases and cancer.[8][9][10]
Synthesis and Stereochemical Control: Crafting the Chiral Core
The utility of this compound is fundamentally tied to its synthesis and the control of its stereochemistry. The C2 position of the chroman ring is a stereocenter, meaning the molecule exists as a pair of enantiomers, (R) and (S). As is common in pharmacology, these enantiomers can exhibit dramatically different biological activities, making stereoselective synthesis or efficient chiral resolution a critical aspect of its application.
Synthetic Approaches
While numerous methods exist for constructing the chroman ring, a common strategy involves the reaction of a substituted phenol with an α,β-unsaturated carbonyl compound. For this compound, this typically involves reacting 4-methoxyphenol with a suitable three-carbon electrophile under conditions that promote intramolecular cyclization. A generalized synthetic patent describes reacting a Hagemann's ester with a propargyl derivative, followed by rearrangement and isomerization to yield the chroman ester, which can then be hydrolyzed to the carboxylic acid.[11]
The Imperative of Chiral Resolution
Given the stereospecific nature of drug-receptor interactions, obtaining enantiomerically pure forms of the chroman intermediate is paramount. Several techniques are employed to resolve the racemic mixture.
-
Enzymatic Resolution: This green chemistry approach utilizes enzymes, such as esterases, that selectively hydrolyze one enantiomer of a chroman ester derivative, allowing for the separation of the resulting acid from the unreacted ester. This method can achieve high enantiomeric excess (>99% ee).[12]
-
Chiral Auxiliary-Mediated Separation: A classical and robust method involves covalently attaching a chiral auxiliary to the carboxylic acid, forming a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility, chromatographic retention) and can be separated by standard techniques like crystallization or column chromatography. The auxiliary is then cleaved to yield the pure enantiomer.
Below is a representative workflow for chiral resolution using a chiral auxiliary.
Caption: Workflow for Chiral Resolution via Diastereomeric Amide Formation.
A Versatile Intermediate: Gateway to Chemical Diversity
The true power of this compound lies in its role as a versatile synthetic handle. The carboxylic acid moiety is readily transformed into a variety of other functional groups, most notably amides, which are a cornerstone of medicinal chemistry.[13]
Caption: Key Synthetic Transformations of the Carboxylic Acid Moiety.
Amide bond formation is the most frequently used reaction in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).[14] By coupling the chroman core with a diverse library of amines, researchers can fine-tune properties such as potency, selectivity, solubility, and metabolic stability.
Case Studies in Drug Discovery
The application of the 6-methoxychroman scaffold is best illustrated through its successful incorporation into drug candidates across different therapeutic areas.
Case Study 1: ROCK Inhibitors for Cardiovascular and Neurological Disorders
Rho-associated kinases (ROCK1 and ROCK2) are critical regulators of cellular processes like smooth muscle contraction and neuronal growth.[10] Their over-activation is implicated in diseases such as hypertension, glaucoma, and neurodegeneration.[15]
Researchers have developed highly potent and selective ROCK2 inhibitors based on a 6-methoxychroman scaffold.[8][9] In one notable example, the (S)-enantiomer of a chroman-3-carboxylic acid derivative was coupled with 4-(pyridin-4-yl)aniline to yield a compound with a ROCK2 inhibitory activity (IC₅₀) of just 3 nM and over 22-fold selectivity against the ROCK1 isoform.[8]
Caption: Synthesis of a Potent Chroman-Based ROCK2 Inhibitor.[8]
This case demonstrates how the chiral chroman core serves as a rigid scaffold to optimally position the pyridine and aniline moieties for potent interaction with the kinase active site.
Case Study 2: Neuroprotective Agents for Alzheimer's Disease
Neuroinflammation and mitochondrial dysfunction are key pathological features of Alzheimer's disease.[4] Chromone derivatives, closely related to chromans, have shown promise in addressing these issues. Studies have demonstrated that certain chromone derivatives can restore mitochondrial function, reduce neuroinflammation by lowering levels of pro-inflammatory cytokines (IL-6, TNF-α), and consequently improve cognitive deficits in animal models of the disease.[4]
Furthermore, novel chroman-based hybrids have been designed and synthesized to act as neuroprotective agents against oxidative stress-induced cell death in hippocampal neurons.[2] The chroman-2-carboxylic acid moiety is often derivatized into amides or bioisosteric replacements like oxadiazoles to enhance activity.[2] This highlights the scaffold's role as a potent antioxidant and a platform for developing multi-target agents for complex neurodegenerative disorders.[3][16]
Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for the key transformations discussed.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard method for coupling the chroman carboxylic acid with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.[17][18]
-
Activation: Dissolve the this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane or DMF).
-
Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and EDC hydrochloride (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated HOBt ester.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Chiral Resolution via Diastereomeric Ester Formation
This protocol is adapted from methods using chiral alcohols, like (-)-menthol, to form separable diastereomeric esters.[19]
-
Esterification: To a solution of racemic this compound (1.0 equivalent) in toluene, add a chiral alcohol such as (1R,2S,5R)-(-)-Menthol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Separation: The resulting diastereomeric ester mixture is separated using silica gel column chromatography, typically with a hexane/ethyl acetate gradient. The two diastereomers will have different retention factors (Rf).
-
Hydrolysis: The separated diastereomeric esters are individually hydrolyzed back to the carboxylic acid. Dissolve the ester in a mixture of THF and water, add an excess of Lithium Hydroxide (LiOH), and stir at room temperature until the ester is consumed.
-
Isolation: Acidify the mixture with 1M HCl and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to yield the enantiomerically pure (R) or (S)-6-methoxychroman-2-carboxylic acid.
Data Summary
The following table summarizes the key attributes of drug candidates developed from the chroman scaffold, underscoring the versatility of this intermediate.
| Compound Class | Biological Target | Therapeutic Area | Key Structural Feature | Reference |
| Chroman-Amides | ROCK2 Kinase | Hypertension, Glaucoma | (S)-Chroman core with pyridyl-aniline | [8][9] |
| Chroman-Oxadiazoles | Multiple (Antioxidant) | Neurodegeneration | Chroman core with heterocyclic bioisostere | [2] |
| Chromone Derivatives | Mitochondrial Enzymes | Alzheimer's Disease | Chromone core with various side chains | [4] |
| Thiazolidinediones | PPARγ | Type 2 Diabetes | 6-Hydroxychroman core | [6] |
Conclusion
This compound stands as a testament to the power of privileged scaffolds in drug discovery. Its robust synthesis, the critical ability to control its stereochemistry, and the versatility of its carboxylic acid handle provide medicinal chemists with a powerful platform for innovation. The successful development of drug candidates for metabolic, cardiovascular, and neurological diseases from this core structure validates its importance. As drug discovery moves towards multi-target agents and compounds with finely tuned pharmacological profiles, the strategic use of intermediates like this compound will undoubtedly continue to accelerate the journey from laboratory synthesis to life-changing therapeutics.
References
- 1. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US5698716A - Process for chroman carboxylates - Google Patents [patents.google.com]
- 12. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. hepatochem.com [hepatochem.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 6-Methoxychroman-2-carboxylic Acid: A Guide for Researchers
Introduction: Unveiling the Potential of 6-Methoxychroman-2-carboxylic Acid
This compound is a heterocyclic organic compound belonging to the chroman family. This class of molecules is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to their presence in a variety of bioactive natural products, most notably flavonoids and tocopherols (Vitamin E). The core chroman structure, combined with a carboxylic acid moiety and a methoxy substituent, endows this compound with intriguing physicochemical properties and a promising profile as a potent antioxidant.[1]
This technical guide provides a comprehensive overview of the experimental procedures for utilizing this compound, with a focus on its application as a powerful antioxidant. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions for both in vitro chemical assays and cell-based antioxidant activity assessments. Beyond procedural guidance, this document delves into the scientific rationale behind the experimental choices, ensuring a thorough understanding of the underlying principles.
Physicochemical Properties and Handling
A foundational understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | ≥97% | [3] |
| Storage | Store at 2-8°C | [2] |
Solubility Profile:
-
High Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4]
-
Moderate to Good Solubility: Polar protic solvents like methanol and ethanol. The carboxylic acid group can engage in hydrogen bonding with these solvents.[4]
-
pH-Dependent Aqueous Solubility: Limited solubility in neutral water, which is expected to increase significantly in basic aqueous solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.[4]
-
Low to Insoluble: Nonpolar solvents such as hexane and toluene.[4]
Safety and Handling:
As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on safety data for structurally related compounds, the following is advised:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[3]
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. Wash hands thoroughly after handling.[6][7]
-
Storage: Keep the container tightly closed and store in a cool, dry place, as recommended at 2-8°C.[2]
Synthesis of this compound: A Conceptual Pathway
While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles and published methods for analogous chromone and chroman structures.[8][9] The following represents a logical, multi-step approach that a skilled synthetic chemist could develop and optimize.
Conceptual Synthesis Workflow
Step 1: Pechmann Condensation to form a Coumarin Intermediate
The synthesis would likely commence with a Pechmann condensation, a classic and reliable method for coumarin synthesis.[10] This reaction involves the condensation of a phenol (in this case, 4-methoxyphenol) with a β-ketoester (such as ethyl acetoacetate) under acidic conditions.
Step 2: Oxidation to the Chromone-2-carboxylic Acid
The methyl group at the 4-position of the coumarin intermediate would then be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents, with selenium dioxide being a common choice for such reactions.[9]
Step 3: Reduction of the Chromone to the Chroman
The final step would involve the reduction of the α,β-unsaturated system within the chromone ring to yield the saturated chroman ring of the target molecule. This can be accomplished through catalytic hydrogenation or with other reducing agents known to selectively reduce this functional group.
In Vitro Antioxidant Capacity Assessment
The antioxidant potential of this compound can be rigorously quantified using well-established in vitro chemical assays. These assays provide a measure of the compound's ability to directly scavenge free radicals.
Trolox Equivalent Antioxidant Capacity (TEAC) Assay
The TEAC assay is a widely used method to determine the antioxidant capacity of a substance by comparing it to a standard, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a water-soluble analog of Vitamin E.[3] The assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[11][12]
Principle of the TEAC Assay:
The ABTS radical cation is a blue-green chromophore that is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of this decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration.
Mechanism of the TEAC Assay
Detailed Protocol for TEAC Assay:
-
Preparation of ABTS•+ Radical Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the stable ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Compound and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Prepare a series of Trolox standards in the same manner to generate a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test compound or Trolox standard to each well.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes), protected from light.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of absorbance for each concentration of the test compound and Trolox standards relative to a blank control (containing the solvent instead of the antioxidant).
-
Plot the percentage of inhibition versus the concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the ABTS•+ radicals).
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of inhibition as a specific concentration of the test compound.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[13] It is considered to be a biologically relevant assay as it utilizes a biologically relevant radical source.
Principle of the ORAC Assay:
The assay employs a fluorescent probe, typically fluorescein, which loses its fluorescence upon oxidation by peroxyl radicals generated from the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). Antioxidants protect the fluorescein from degradation, and the antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).
Detailed Protocol for ORAC Assay:
-
Reagent Preparation:
-
AAPH Solution: Prepare a fresh solution of AAPH in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4). The final concentration in the assay is typically around 12 mM.[7]
-
Fluorescein Solution: Prepare a stock solution of fluorescein in the same buffer. This is then diluted to a working concentration (e.g., 35 nM in the well).[7]
-
Test Compound and Standard Solutions: Prepare stock and working solutions of this compound and Trolox as described for the TEAC assay.
-
-
Assay Procedure (96-well black microplate):
-
Add 20 µL of the test compound or Trolox standard to each well.[7]
-
Add 120 µL of the fluorescein working solution to each well.[7]
-
Incubate the plate at 37°C for 15 minutes.[7]
-
Initiate the reaction by adding 60 µL of the AAPH solution to each well.[7]
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.[7]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each sample and the blank (buffer only).
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
Plot the net AUC against the concentration of the Trolox standards to generate a standard curve.
-
The ORAC value of the test compound is expressed as Trolox equivalents (TE) by comparing its net AUC to the Trolox standard curve.
-
Cell-Based Antioxidant Activity Assessment
While in vitro chemical assays are excellent for initial screening, cell-based assays provide a more biologically relevant measure of antioxidant activity, as they account for factors such as cell uptake, metabolism, and localization of the antioxidant.
Intracellular Reactive Oxygen Species (ROS) Scavenging Assay using DCFH-DA
This assay measures the ability of a compound to scavenge intracellular ROS. It utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[14][15]
Principle of the DCFH-DA Assay:
DCFH-DA is a non-fluorescent molecule that can freely diffuse across the cell membrane. Once inside the cell, it is deacetylated by intracellular esterases to form 2',7'-dichlorodihydrofluorescein (DCFH), which is also non-fluorescent but is trapped within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.[14]
Mechanism of the DCFH-DA Assay
Detailed Protocol for Intracellular ROS Scavenging Assay:
-
Cell Culture:
-
Seed a suitable cell line (e.g., human intestinal Caco-2 cells or liver HepG2 cells) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.[16]
-
-
Pre-treatment with the Test Compound:
-
Remove the culture medium and treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO and then diluted in serum-free medium) for a specific duration (e.g., 1-4 hours). Include a vehicle control.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.[14]
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells again with warm PBS.
-
Induce oxidative stress by adding a ROS-generating agent, such as tert-butyl hydroperoxide (t-BHP) or hydrogen peroxide (H₂O₂), to the cells for a defined period (e.g., 30-60 minutes).[14]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[17]
-
-
Data Analysis:
-
The antioxidant activity is expressed as the percentage reduction in fluorescence in the cells treated with this compound compared to the cells treated with the ROS-inducer alone.
-
A positive control, such as N-acetylcysteine (NAC), should be included in the experiment.
-
The Scientific Rationale: Structure-Activity Relationship
The potent antioxidant activity of this compound can be attributed to its specific chemical structure. The chroman ring system, particularly the phenolic hydroxyl group (or a group that can be readily converted to one in situ), is a key feature for radical scavenging.[18] The antioxidant mechanism primarily involves hydrogen atom transfer (HAT), where the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it.[10]
The presence of the methoxy (-OCH₃) group at the 6-position of the aromatic ring plays a crucial role. The methoxy group is an electron-donating group, which increases the electron density on the aromatic ring. This electronic effect can stabilize the resulting antioxidant radical after hydrogen donation, making the parent molecule a more effective antioxidant.[10] Furthermore, the carboxylic acid group, while primarily influencing solubility and potential for further chemical modification, can also modulate the electronic properties of the molecule.[10]
Conclusion and Future Directions
This compound presents itself as a valuable tool for researchers in the fields of antioxidant research and drug discovery. The detailed protocols provided in this guide offer a solid foundation for the robust evaluation of its antioxidant properties, from basic chemical reactivity to its effects in a cellular context. The unique structural features of this molecule, particularly the interplay between the chroman core, the methoxy substituent, and the carboxylic acid moiety, warrant further investigation to fully elucidate its mechanism of action and to explore its potential in the development of novel therapeutic agents against oxidative stress-related diseases.
References
- 1. 86277-98-7|6-Methoxy-4-oxo-4H-chromene-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. scispace.com [scispace.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. toku-e.com [toku-e.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Trolox-equivalent antioxidant capacity assay versus oxygen radical absorbance capacity assay in plasma. | Semantic Scholar [semanticscholar.org]
- 13. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 6-Methoxychroman-2-carboxylic acid
Introduction: Targeting Inflammation with Chroman Derivatives
Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Chroman derivatives, a class of heterocyclic compounds, have garnered significant interest due to their diverse biological activities, including potent anti-inflammatory and antioxidant properties. 6-Methoxychroman-2-carboxylic acid belongs to this promising class of molecules. This document provides a comprehensive guide for researchers to investigate its anti-inflammatory effects using robust and validated cell-based assays.
The protocols detailed herein are designed to dissect the potential mechanisms of action of this compound, focusing on key inflammatory pathways. We will explore its ability to modulate the production of critical inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, and to interfere with the central signaling cascade of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[1][2] These assays are crucial for the initial stages of drug development, providing valuable insights into the compound's therapeutic potential.
Scientific Rationale: Macrophages as a Model System for Inflammation
Macrophages are pivotal players in the innate immune system and are central to the initiation and resolution of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages become activated and produce a plethora of pro-inflammatory mediators. This makes them an ideal in vitro model to screen for and characterize the activity of potential anti-inflammatory compounds.[3]
The human monocytic cell line, THP-1, is a widely used and well-characterized model in immunological research. Upon differentiation with phorbol 12-myristate 13-acetate (PMA), THP-1 cells acquire macrophage-like characteristics, providing a reliable and reproducible system for studying inflammatory responses.
Key Inflammatory Pathways and Assay Principles
Our investigation into the anti-inflammatory effects of this compound will focus on the following key assays:
-
Nitric Oxide (NO) Production Assay: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay quantifies the level of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production.
-
Pro-inflammatory Cytokine Quantification (IL-6 and TNF-α): Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are potent pro-inflammatory cytokines that play critical roles in the inflammatory cascade. Enzyme-Linked Immunosorbent Assays (ELISAs) will be used to measure the concentration of these cytokines in the cell culture supernatant. Inhibition of their release is a key indicator of anti-inflammatory activity.
-
NF-κB Activation Assay: The transcription factor NF-κB is a central regulator of genes involved in the inflammatory response, including those for iNOS, IL-6, and TNF-α. We will assess the activation of NF-κB by measuring the nuclear translocation of its p65 subunit using immunofluorescence microscopy. Inhibition of NF-κB activation suggests that the compound acts upstream in the inflammatory signaling pathway.
-
Cyclooxygenase-2 (COX-2) Expression Analysis: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation. We will assess the effect of the compound on COX-2 protein expression using Western blotting.
These assays provide a multi-faceted approach to characterizing the anti-inflammatory profile of this compound, from its effects on inflammatory mediators to its impact on key signaling pathways.
Experimental Workflow
The overall experimental workflow is designed to be logical and efficient, starting with cell culture and differentiation, followed by compound treatment and inflammatory stimulation, and culminating in the various endpoint assays.
Figure 1: A generalized workflow for assessing the anti-inflammatory effects of the test compound.
Detailed Protocols
Protocol 1: THP-1 Cell Culture and Differentiation
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 96-well cell culture plates
Procedure:
-
Maintain THP-1 monocytes in suspension culture in complete RPMI-1640 medium at a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
To differentiate, seed THP-1 cells into the desired culture plates at a density of 5 x 10^5 cells/mL.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator. Differentiated macrophages will adhere to the bottom of the plate.
-
After differentiation, gently aspirate the PMA-containing medium and wash the adherent macrophages once with fresh, serum-free RPMI-1640 medium before proceeding with the assays.
Protocol 2: Nitric Oxide (NO) Production Assay
Materials:
-
Differentiated THP-1 macrophages in a 96-well plate
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
Procedure:
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
Materials:
-
Cell culture supernatants from Protocol 2
-
Human IL-6 and TNF-α ELISA kits
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits for the quantification of human IL-6 and TNF-α in the collected cell culture supernatants.
Protocol 4: NF-κB (p65) Nuclear Translocation Assay
Materials:
-
Differentiated THP-1 macrophages on glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65 antibody
-
Secondary antibody: fluorescently labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treat the cells as described in steps 1 and 2 of Protocol 2, but for a shorter LPS stimulation time (e.g., 30-60 minutes).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In unstimulated cells, p65 will be predominantly in the cytoplasm, while in LPS-stimulated cells, it will translocate to the nucleus.
Figure 2: Simplified schematic of NF-κB activation and its potential inhibition by the test compound.
Protocol 5: Western Blot for COX-2 Expression
Materials:
-
Differentiated THP-1 macrophages in a 6-well plate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-COX-2 and anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells as described in steps 1 and 2 of Protocol 2 (LPS stimulation for 18-24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary anti-COX-2 and anti-β-actin antibodies overnight at 4°C.
-
Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software, normalizing COX-2 expression to β-actin.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated THP-1 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS control) | IL-6 Release (% of LPS control) | TNF-α Release (% of LPS control) |
| Control (no LPS) | - | 5.2 ± 1.1 | 8.5 ± 2.3 | 6.1 ± 1.9 |
| LPS (1 µg/mL) | - | 100 | 100 | 100 |
| This compound | 1 | 85.3 ± 5.6 | 90.1 ± 6.2 | 88.7 ± 5.9 |
| 10 | 52.1 ± 4.8 | 65.4 ± 5.1** | 61.3 ± 4.5** | |
| 50 | 25.7 ± 3.2 | 38.9 ± 3.7 | 35.2 ± 3.1 | |
| Dexamethasone (Positive Control) | 1 | 30.5 ± 2.9 | 25.1 ± 2.5 | 28.4 ± 2.7*** |
*Data are presented as mean ± SD from three independent experiments. **p<0.01, **p<0.001 compared to the LPS control group.
A dose-dependent reduction in NO, IL-6, and TNF-α production by this compound would strongly indicate its anti-inflammatory potential. The IC50 values can be calculated to quantify its potency.
Trustworthiness and Self-Validating Systems
To ensure the reliability and trustworthiness of the results, each protocol incorporates essential controls:
-
Vehicle Control: To account for any effects of the solvent used to dissolve the test compound.
-
Negative Control (Unstimulated Cells): To establish the basal levels of the measured inflammatory markers.
-
Positive Control (LPS-stimulated Cells): To confirm the inflammatory response of the cells.
-
Reference Compound (e.g., Dexamethasone): To validate the assay's ability to detect anti-inflammatory effects.
Furthermore, a cell viability assay (e.g., MTT or PrestoBlue) should always be performed in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity of the test compound.
Conclusion and Future Directions
The cell-based assays outlined in these application notes provide a robust framework for the initial characterization of the anti-inflammatory properties of this compound. Evidence of its ability to suppress the production of key inflammatory mediators and to modulate the NF-κB signaling pathway would provide a strong rationale for further preclinical development. Future studies could explore its effects on other inflammatory pathways, such as the MAPK and JAK-STAT pathways, and ultimately progress to in vivo models of inflammation to validate its therapeutic potential.
References
- 1. Synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their inhibitory effect on nuclear factor-kappaB (NF-kappaB) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory effect of 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide on nitric oxide and interleukin-6 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
measuring NF-κB inhibition by 6-Methoxychroman-2-carboxylic acid in RAW 264.7 cells
Application Note & Protocol Guide
Topic: High-Throughput Measurement of NF-κB Inhibition by 6-Methoxychroman-2-carboxylic Acid in RAW 264.7 Macrophages
Audience: Researchers, scientists, and drug development professionals in immunology and pharmacology.
Foundational Overview: Rationale and Strategy
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response. In macrophages, its activation by pathogens or pro-inflammatory stimuli like lipopolysaccharide (LPS) triggers the transcription of a vast array of genes encoding cytokines, chemokines, and enzymes that orchestrate inflammation.[1] Dysregulation of this pathway is a hallmark of numerous chronic inflammatory diseases. Consequently, identifying and characterizing inhibitors of NF-κB signaling is a cornerstone of modern drug discovery.
The murine macrophage-like cell line, RAW 264.7, serves as a robust and highly utilized model for studying inflammation.[2][3][4] These cells are particularly sensitive to LPS, which activates the canonical NF-κB pathway via Toll-like receptor 4 (TLR4), leading to a rapid and measurable pro-inflammatory response.[5][6][7][8]
This guide provides a comprehensive, field-tested framework for quantifying the inhibitory potential of this compound, a compound with known anti-inflammatory properties, on the NF-κB signaling cascade in RAW 264.7 cells.[9][10] We will detail three complementary, high-integrity assays designed to probe different critical nodes of the pathway:
-
NF-κB Luciferase Reporter Assay: Measures the ultimate transcriptional output.
-
Western Blot Analysis: Quantifies the activation state of key signaling proteins (p65 phosphorylation) and the degradation of the primary inhibitor (IκBα).
-
Immunofluorescence Microscopy: Visualizes the pivotal translocation of the NF-κB p65 subunit into the nucleus.
By integrating data from these three orthogonal approaches, researchers can build a robust and validated profile of the compound's mechanism of action.
The NF-κB Signaling Cascade: A Visual Primer
Upon stimulation of RAW 264.7 cells with LPS, a well-defined signaling cascade is initiated. Understanding this pathway is critical for interpreting experimental outcomes and pinpointing the mechanism of inhibition.
Caption: Canonical NF-κB signaling pathway activated by LPS in macrophages.
Experimental Blueprint: Materials and Workflow
Success hinges on high-quality reagents and a logical workflow. This section outlines the necessary components and the overall experimental sequence.
Core Materials and Reagents
| Component | Recommended Source (Example) | Purpose |
| Cell Line | RAW 264.7 (ATCC® TIB-71™) | Murine macrophage model |
| Test Compound | This compound | NF-κB inhibitor |
| Cell Culture Media | DMEM, high glucose (Gibco #11965092) | Base medium |
| Fetal Bovine Serum (FBS), Qualified (Gibco #26140079) | Growth supplement | |
| Penicillin-Streptomycin (100X) (Gibco #15140122) | Antibiotic | |
| Stimulant | Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma #L4391) | TLR4 agonist to activate NF-κB |
| Assay Kits | NF-κB Reporter (Luc)-Raw 264.7 Cell Line (BPS Bioscience #79978) | For luciferase assay |
| ONE-Step™ Luciferase Assay System (BPS Bioscience #60690) | Luciferase detection | |
| Pierce™ BCA Protein Assay Kit (Thermo #23225) | Protein quantification | |
| MTT Cell Proliferation Assay Kit (Abcam #ab211091) | Cytotoxicity assessment | |
| Antibodies | Anti-phospho-NF-κB p65 (Ser536) (Cell Signaling #3033) | Western Blot / IF |
| Anti-NF-κB p65 (Cell Signaling #8242) | Western Blot / IF | |
| Anti-IκBα (Cell Signaling #4814) | Western Blot | |
| Anti-β-Actin or GAPDH (Cell Signaling #4970, #5174) | Western Blot loading control | |
| Anti-Rabbit IgG (H+L), Alexa Fluor 488 (Invitrogen #A-11008) | IF secondary antibody | |
| HRP-linked Anti-rabbit IgG (Cell Signaling #7074) | WB secondary antibody | |
| Other Reagents | DMSO, Anhydrous (Sigma #D2650) | Compound solvent |
| RIPA Lysis and Extraction Buffer (Thermo #89900) | Protein extraction | |
| Protease/Phosphatase Inhibitor Cocktail (Thermo #78440) | Prevent protein degradation | |
| 4% Paraformaldehyde (Electron Microscopy Sciences #15710) | Cell fixative for IF | |
| Triton™ X-100 (Sigma #T8787) | Cell permeabilization for IF | |
| Bovine Serum Albumin (BSA) (Sigma #A7906) | Blocking agent | |
| DAPI (4′,6-diamidino-2-phenylindole) (Invitrogen #D1306) | Nuclear counterstain | |
| ECL Western Blotting Substrate (Thermo #32106) | Chemiluminescent detection |
Overall Experimental Workflow
Caption: High-level experimental workflow for assessing NF-κB inhibition.
Step-by-Step Experimental Protocols
This section provides detailed, validated protocols. For all procedures, use sterile technique within a Level 2 Biosafety Cabinet.
Protocol 1: RAW 264.7 Cell Culture and Maintenance
-
Expertise & Experience: RAW 264.7 cells are semi-adherent and can be dislodged by vigorous movement.[11] They are also highly sensitive to endotoxins, so meticulous sterile technique and the use of endotoxin-tested water and reagents are paramount to prevent unintended NF-κB activation.[4] Maintain cultures between 60-80% confluency to ensure they remain in the logarithmic growth phase.[3]
-
Thawing: Rapidly thaw a cryovial of RAW 264.7 cells in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM (DMEM + 10% FBS + 1% Pen/Strep).
-
Centrifugation: Centrifuge at 300 x g for 5 minutes to pellet the cells and remove cryoprotectant.[3]
-
Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of complete DMEM.
-
Culturing: Transfer the cell suspension to a T75 flask and incubate at 37°C in a 5% CO₂ humidified atmosphere.
-
Passaging: When cells reach ~70-80% confluency, detach them using a cell scraper (trypsin is not recommended as it can activate macrophages). Resuspend cells in fresh medium and split at a ratio of 1:10 to 1:20.[12]
Protocol 2: Cell Viability (MTT) Assay
-
Trustworthiness: This step is a self-validating control. It ensures that any observed reduction in NF-κB activity is due to specific pathway inhibition and not simply a consequence of compound-induced cell death.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of complete DMEM.[13] Incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete DMEM. Replace the medium in each well with 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate for 24 hours (or a duration matching your longest planned experiment).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.
Protocol 3: NF-κB Luciferase Reporter Assay
-
Causality: This assay directly measures the end-product of NF-κB activation: the transcription of target genes. A reduction in luciferase signal provides strong functional evidence of pathway inhibition.
-
Seeding: Seed NF-κB Reporter (Luc)-Raw 264.7 cells in a white, opaque 96-well plate at 3-8 x 10⁴ cells/well in 90 µL of complete DMEM (without Puromycin or Geneticin).[14][15] Incubate overnight.
-
Pre-treatment: Add 5 µL of 20X concentrated this compound (at various non-toxic concentrations) or vehicle control to the appropriate wells. Incubate for 1-2 hours.
-
Stimulation: Add 5 µL of 20X concentrated LPS (final concentration of 10-100 ng/mL) or medium (for unstimulated control) to the wells.
-
Incubation: Incubate for 5-6 hours at 37°C.[15]
-
Lysis & Measurement: Equilibrate the plate to room temperature. Add 100 µL of ONE-Step™ Luciferase Assay Reagent to each well.[15] Mix gently and incubate for 5-10 minutes in the dark. Measure luminescence using a luminometer.
Protocol 4: Western Blot for p-p65 and IκBα
-
Expertise & Experience: The kinetics of IκBα degradation and p65 phosphorylation are rapid and transient. IκBα degradation is maximal around 30-45 minutes post-LPS stimulation, while p65 phosphorylation peaks around 45-120 minutes.[5] Time-course experiments are recommended to capture the peak response for your specific conditions.
-
Seeding & Treatment: Seed 1 x 10⁶ RAW 264.7 cells/well in 6-well plates. The next day, pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes (for IκBα) or 60 minutes (for p-p65).
-
Lysis: Place the plate on ice, wash cells twice with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20 minutes.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (total protein extract) to a new tube.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-β-actin, diluted 1:1000) overnight at 4°C.[16]
-
Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.[16] Wash again and apply ECL substrate.
-
Imaging: Visualize bands using a chemiluminescence imaging system.
Protocol 5: Immunofluorescence for p65 Nuclear Translocation
-
Trustworthiness: This visual assay provides a direct, single-cell level confirmation of the biochemical data from the Western blot. It validates that the activated p65 subunit is physically moving to its site of action, the nucleus.
-
Seeding: Seed RAW 264.7 cells onto sterile glass coverslips in a 12-well plate at 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat with the compound for 1 hour, then stimulate with LPS (100 ng/mL) for 60 minutes.[17] Include unstimulated and vehicle-treated controls.
-
Fixation: Wash cells gently with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Expert Insight: Alternatively, fixation with ice-cold 100% methanol for 10 minutes at -20°C can sometimes improve the signal for certain p65 antibodies.[18]
-
-
Permeabilization: Wash 3 times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash 3 times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with anti-p65 antibody (1:200 in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody: Wash 3 times with PBS. Incubate with Alexa Fluor 488-conjugated secondary antibody (1:500 in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining & Mounting: Wash 3 times with PBS. Stain nuclei with DAPI (1 µg/mL) for 5 minutes. Wash twice with PBS. Mount coverslips onto slides using an anti-fade mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope. Capture images of the p65 (green) and nuclear (blue) channels.
Data Analysis and Interpretation
Quantitative Data Summary
Raw data should be processed and summarized for clear interpretation. The tables below show hypothetical data illustrating a dose-dependent inhibition by this compound.
Table 1: Luciferase Reporter Assay Results
| Treatment | 6-MC (µM) | Relative Luminescence Units (RLU) | % Inhibition |
|---|---|---|---|
| Unstimulated | 0 | 1,500 ± 120 | - |
| LPS (100 ng/mL) | 0 | 25,000 ± 1,800 | 0% |
| LPS + 6-MC | 1 | 18,750 ± 1,500 | 25% |
| LPS + 6-MC | 10 | 9,500 ± 800 | 62% |
| LPS + 6-MC | 50 | 3,000 ± 250 | 88% |
Table 2: Western Blot Densitometry Analysis
| Treatment | 6-MC (µM) | p-p65 / Total p65 Ratio | IκBα / β-Actin Ratio |
|---|---|---|---|
| Unstimulated | 0 | 0.1 ± 0.02 | 1.0 ± 0.08 |
| LPS (1 µg/mL) | 0 | 0.9 ± 0.07 | 0.2 ± 0.03 |
| LPS + 6-MC | 10 | 0.6 ± 0.05 | 0.5 ± 0.04 |
| LPS + 6-MC | 50 | 0.2 ± 0.03 | 0.9 ± 0.07 |
Interpretation of Results
-
Luciferase Assay: A dose-dependent decrease in RLU indicates the compound inhibits the overall transcriptional activity of NF-κB.
-
Western Blot:
-
A decrease in the p-p65/Total p65 ratio suggests the compound interferes with the phosphorylation and activation of the p65 subunit.
-
An increase in the IκBα/β-Actin ratio (i.e., prevention of LPS-induced degradation) indicates the compound acts upstream, potentially by inhibiting the IKK complex.[1][19]
-
-
Immunofluorescence: Merged images will visually confirm the Western blot data. In LPS-stimulated cells, p65 (green) will co-localize with the nucleus (blue), appearing cyan/white. In compound-treated cells, p65 will remain predominantly in the cytoplasm, showing distinct green and blue signals. This can be quantified by measuring the nuclear-to-cytoplasmic fluorescence intensity ratio.[17]
Visualizing the Mechanism of Inhibition
Based on the expected results (prevention of IκBα degradation and subsequent lack of p65 phosphorylation/translocation), the inhibitory action of this compound can be mapped onto the signaling pathway.
Caption: Postulated mechanism: inhibition of IκBα degradation, a key upstream event.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High basal NF-κB activity in unstimulated controls | 1. Endotoxin (LPS) contamination in reagents or water. 2. Mycoplasma contamination. 3. Over-confluent or stressed cells. | 1. Use certified endotoxin-free reagents and water. 2. Test cells for mycoplasma. 3. Maintain cells in log-phase growth; do not let them become over-confluent. |
| No/weak response to LPS stimulation | 1. Inactive LPS. 2. Low passage number cells are less responsive. 3. Incorrect timing for endpoint measurement. | 1. Use a fresh aliquot of LPS. 2. Ensure cells are within a consistent passage range (e.g., passages 4-20).[4] 3. Perform a time-course experiment (0, 15, 30, 60, 120 min) to find peak activation. |
| High background in Western Blot | 1. Insufficient blocking. 2. Primary antibody concentration too high. 3. Insufficient washing. | 1. Increase blocking time to 1.5-2 hours or try a different blocking agent (e.g., 5% BSA). 2. Titrate the primary antibody to determine the optimal concentration. 3. Increase the number and duration of TBST washes. |
| No p65 nuclear translocation seen with IF | 1. Fixation/permeabilization protocol is suboptimal for the antibody. 2. Cells were dislodged during washing steps. | 1. Try an alternative fixation method (e.g., ice-cold methanol if paraformaldehyde was used).[18] 2. Be extremely gentle during all washing and reagent addition steps. |
References
- 1. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rwdstco.com [rwdstco.com]
- 3. Cell culture of RAW264.7 cells [protocols.io]
- 4. lipidmaps.org [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitory effect of 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide on nitric oxide and interleukin-6 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of chroman-2-carboxylic acid N-(substituted)phenylamides and their inhibitory effect on nuclear factor-kappaB (NF-kappaB) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bowdish.ca [bowdish.ca]
- 12. abeomics.com [abeomics.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. bosterbio.com [bosterbio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Integrating Network Pharmacology and Experimental Validation: Mechanistic Study of the Anti-Porphyromonas gingivalis and Anti-Inflammatory Effects of Berberis hemsleyana Ahrendt Extract [mdpi.com]
- 17. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways | MDPI [mdpi.com]
Application Note: A Practical Guide to Assessing Lipid Peroxidation Inhibition using 6-Methoxychroman-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Lipid Peroxidation
Lipid peroxidation is a detrimental process of oxidative degradation affecting lipids, particularly the polyunsaturated fatty acids (PUFAs) that are integral components of cell membranes.[1] This process is initiated by reactive oxygen species (ROS) and proceeds as a self-propagating chain reaction, leading to the formation of lipid peroxides and hydroperoxides.[1][2] The accumulation of these products can compromise membrane integrity, inactivate enzymes, and generate cytotoxic secondary products like malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), ultimately causing significant cell damage.[2] This cellular damage is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer, as well as in the aging process.[1][2]
Antioxidants are crucial molecules that can inhibit or delay this oxidative damage. They function by neutralizing free radicals, thereby terminating the chain reaction.[2][3] 6-Methoxychroman-2-carboxylic acid belongs to the chromanol family, which are potent antioxidants. Its structure is related to the active chromanol head of Vitamin E and its water-soluble analog, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a widely used antioxidant standard in biochemical assays.[4][5][6] Understanding the efficacy of compounds like this compound in preventing lipid peroxidation is a critical objective in the development of novel therapeutics for oxidative stress-related conditions.
This guide provides a detailed framework for assessing the inhibitory potential of this compound against lipid peroxidation, focusing on two robust, well-established in vitro assay methodologies.
Mechanism of Action: How Chromanols Terminate Lipid Peroxidation
Lipid peroxidation unfolds in three distinct phases: initiation, propagation, and termination.[1][2][7]
-
Initiation: A pro-oxidant, such as a hydroxyl radical (HO•), abstracts a hydrogen atom from a PUFA (LH), creating a carbon-centered lipid radical (L•).[1][7]
-
Propagation: The lipid radical (L•) reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•).[7][8] This highly reactive species then abstracts a hydrogen from a neighboring PUFA, generating a lipid hydroperoxide (LOOH) and a new lipid radical (L•), thus continuing the destructive cycle.[1][7][8]
-
Termination: The chain reaction ceases when two radical species react to form a stable, non-radical product, or when a chain-breaking antioxidant intervenes.[1][2]
Antioxidants like this compound are "chain-breaking" antioxidants. The phenolic hydroxyl group on the chromanol ring is the active moiety. It readily donates its hydrogen atom to the lipid peroxyl radical (LOO•), neutralizing it into a more stable lipid hydroperoxide (LOOH).[3] The resulting chromanoxyl radical is relatively stable and does not propagate the chain reaction, effectively terminating the peroxidation cycle.[3]
References
- 1. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. An update on products and mechanisms of lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trolox - Wikipedia [en.wikipedia.org]
- 7. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Definitive Guide to Using Trolox™ (6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a Gold Standard Control in Antioxidant Assays
Introduction: Establishing a Reliable Benchmark in Antioxidant Research
In the dynamic fields of pharmacology, nutraceuticals, and drug development, the accurate assessment of antioxidant capacity is paramount. The efficacy of a novel compound to combat oxidative stress, a key pathological factor in numerous diseases, must be quantified against a reliable and universally accepted standard. This ensures that data is reproducible, comparable across different laboratories, and meaningful in a broader scientific context.
For this purpose, Trolox™ (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) has been established as the gold-standard positive control.[1][2] Trolox is a cell-permeable, water-soluble analog of Vitamin E, retaining the critical chromanol ring structure responsible for antioxidant activity while replacing the lipophilic tail with a carboxylic acid group, which imparts hydrophilicity.[3][4][5]
It is crucial to distinguish Trolox from structurally related but functionally different molecules. For instance, substituting the vital 6-hydroxyl (-OH) group with a 6-methoxy (-OCH3) group would fundamentally impair the primary antioxidant mechanism—the donation of a hydrogen atom from the phenolic hydroxyl group—which is essential for quenching free radicals.[6][7][8] The specific arrangement of methyl groups on the chroman ring further enhances its stability and reactivity.[9] Therefore, the precise structure of Trolox is what makes it an ideal standard for assays based on both Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) mechanisms.[10] The results of these assays are frequently expressed as Trolox™ Equivalents (TE) , creating a standardized unit of antioxidant capacity.[4][11]
This guide provides an in-depth exploration of Trolox's mechanism, its application in key antioxidant assays, and detailed protocols for its effective use.
Part 1: The Scientific Foundation of Trolox as an Antioxidant Standard
Mechanism of Action: A Chain-Breaking Antioxidant
Oxidative damage in biological systems is often a chain reaction, particularly in the case of lipid peroxidation, where free radicals propagate damage through cell membranes. Trolox functions as a potent chain-breaking antioxidant .[9] Its defining feature is the phenolic hydroxyl group on the chroman ring, which can readily donate its hydrogen atom to a lipid peroxyl radical (LOO•). This action neutralizes the radical, halting the propagation phase of lipid peroxidation and preventing further damage to cellular components.[9][12]
The resulting Trolox radical is stabilized by resonance within the aromatic ring system, making it relatively unreactive and unable to propagate the oxidative chain. This robust and predictable mechanism makes it an excellent reference for quantifying the radical-scavenging ability of test compounds.
Caption: Mechanism of Trolox as a chain-breaking antioxidant.
Solubility and Stability: Practical Advantages
A key advantage of Trolox is its water solubility, which allows it to be used directly in aqueous buffer systems common to many biological assays, without the need for organic co-solvents that could interfere with the reaction or sample integrity.[4] Stock solutions of Trolox are typically prepared in solvents like DMSO, ethanol, or directly in phosphate buffer. When stored properly (protected from light at -20°C), these stock solutions are stable for extended periods.
| Property | Specification | Significance in Assays |
| IUPAC Name | 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | The hydroxyl group is key for antioxidant activity. |
| Molecular Formula | C₁₄H₁₈O₄ | Molar mass: 250.29 g/mol . |
| CAS Number | 53188-07-1 | Unique identifier for reagent sourcing. |
| Solubility | Water, DMSO, Ethanol, DMF (~20 mg/mL) | Versatile for preparing standards for both hydrophilic and lipophilic samples. |
| Appearance | White to light yellow powder[2] | Visual check for reagent quality. |
Table 1: Key Physicochemical Properties of Trolox.
Part 2: Protocols for Key Antioxidant Assays Using Trolox
The following section provides detailed, step-by-step protocols for the most common antioxidant assays where Trolox serves as the essential standard for calibration and data expression.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals. It is a HAT-based assay that combines both the time of inhibition and the percentage of inhibition into a single value.[13]
Caption: Standard experimental workflow for the ORAC assay.
Protocol: ORAC Assay
-
Reagent Preparation:
-
Phosphate Buffer: Prepare 75 mM potassium phosphate buffer (pH 7.4).
-
Trolox Stock Solution (1 mM): Dissolve 2.5 mg of Trolox in 10 mL of phosphate buffer. Prepare fresh daily.[14]
-
Trolox Standards: Perform serial dilutions of the 1 mM stock solution with phosphate buffer to create standards ranging from 12.5 µM to 200 µM.[15]
-
Fluorescein Working Solution: Prepare a working solution of sodium fluorescein (e.g., 4 µM or as specified by kit) in phosphate buffer. Protect from light.[14]
-
AAPH Solution: Prepare a solution of 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH) (e.g., 75 mM) in phosphate buffer. Prepare this solution immediately before use.[14]
-
-
Assay Procedure (96-well format):
-
Add 150 µL of the fluorescein working solution to each well of a black, clear-bottom 96-well plate.[15]
-
Add 25 µL of each Trolox standard, sample dilution, or buffer (for the blank) to the appropriate wells.[15]
-
Incubate the plate at 37°C for at least 30 minutes in the plate reader.[14][15]
-
Initiate the reaction by adding 25 µL of the freshly prepared AAPH solution to all wells.
-
Immediately begin kinetic fluorescence readings (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for 60-90 minutes.[15]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each well using the formula: AUC = 1 + Σ(fᵢ/f₀) where f₀ is the initial fluorescence and fᵢ is the fluorescence at time point i.[14]
-
Calculate the Net AUC for each standard and sample: Net AUC = AUC_sample - AUC_blank.[14]
-
Plot the Net AUC of the Trolox standards against their concentrations to generate a linear standard curve.
-
Determine the ORAC value of the samples, expressed as µmol of Trolox Equivalents (TE), by interpolating their Net AUC values from the standard curve.[11]
-
ABTS/TEAC (Trolox Equivalent Antioxidant Capacity) Assay
The ABTS assay is an ET-based method that measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+.[11] The radical is generated by oxidizing ABTS with potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The change in absorbance is proportional to the antioxidant concentration.[16]
Caption: Standard experimental workflow for the ABTS/TEAC assay.
Protocol: ABTS Assay
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This forms the dark-colored ABTS•+ radical.[17]
-
-
Adjusted ABTS•+ Working Solution: Before the assay, dilute the stock ABTS•+ solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.[16][17]
-
Trolox Standards: Prepare a series of Trolox standards (e.g., 0-1.0 mmol/L) in the same solvent used for the sample and for diluting the ABTS•+ solution.[16]
-
-
Assay Procedure (96-well format):
-
Add 200 µL of the adjusted ABTS•+ working solution to each well.
-
Add 10 µL of each Trolox standard, sample dilution, or solvent (for the control) to the appropriate wells.[16]
-
Mix thoroughly and incubate at room temperature for a specified time (e.g., 5-6 minutes).[18]
-
Read the absorbance at 734 nm.[16]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each standard and sample using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Plot the % Inhibition against the concentration of the Trolox standards to create a calibration curve.
-
Calculate the TEAC value for the samples by comparing their % inhibition to the Trolox standard curve. Results are expressed as µM of Trolox Equivalents (TE).[11]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
The DPPH assay is another ET-based method that relies on the reduction of the stable free radical DPPH•.[19] In its radical form, DPPH• has a deep violet color with a maximum absorbance around 517 nm. When it reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form DPPH-H, causing the solution to decolorize.[19][20]
Caption: Standard experimental workflow for the DPPH assay.
Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Working Solution: Prepare a solution of DPPH• in a suitable solvent (e.g., methanol or ethanol) to achieve an absorbance of approximately 1.0 at 517 nm. This solution should be freshly prepared and protected from light.
-
Trolox Standards: Prepare a stock solution of Trolox (e.g., 1 mg/mL) in the same solvent and create serial dilutions to generate a standard curve (e.g., 0-100 µg/mL).[21]
-
-
Assay Procedure (96-well format):
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity (inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Create a standard curve by plotting the % inhibition versus the concentration of the Trolox standards.
-
Determine the antioxidant capacity of the samples in Trolox Equivalents (TE) from the standard curve.[19]
-
Conclusion: Ensuring Integrity and Comparability in Antioxidant Research
The use of Trolox as a standardized control is not merely a matter of convention; it is a cornerstone of sound scientific practice in antioxidant research. Its well-defined chemical structure, robust chain-breaking mechanism, and practical water solubility make it an unparalleled reference compound. By consistently calibrating assays against Trolox and expressing results in Trolox Equivalents, researchers can effectively normalize their data, allowing for valid comparisons of antioxidant capacity across different compounds, extracts, and even different assay methodologies. Adherence to these standardized protocols is essential for generating high-quality, reliable data that can confidently guide future research and development in medicine and nutrition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic Acid | 53188-07-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Vitamin-e-water-or-fat-soluble | Sigma-Aldrich [sigmaaldrich.com]
- 4. Trolox - Wikipedia [en.wikipedia.org]
- 5. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 6-hydroxychroman-2-carbonitrile inhibitors of membrane peroxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The water-soluble vitamin E analogue Trolox protects against ischaemia/reperfusion damage in vitro and ex vivo. A comparison with vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. scribd.com [scribd.com]
- 15. activeconceptsllc.com [activeconceptsllc.com]
- 16. assaygenie.com [assaygenie.com]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. mdpi.com [mdpi.com]
- 20. zen-bio.com [zen-bio.com]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Methoxychroman-2-carboxylic acid in Neuroprotective Studies
Abstract
This technical guide provides a comprehensive overview of the application of 6-Methoxychroman-2-carboxylic acid (6-MCCA) in the field of neuroprotection research. 6-MCCA, a key water-soluble analog of Vitamin E, offers a potent tool for investigating and mitigating the effects of oxidative stress and excitotoxicity, which are central to the pathology of numerous neurodegenerative diseases and acute brain injuries.[1] This document details the fundamental mechanisms of 6-MCCA's neuroprotective action, provides validated protocols for its use in both in vitro and in vivo models, and offers insights into data interpretation and experimental design. The protocols are intended for researchers, scientists, and drug development professionals seeking to leverage 6-MCCA as a benchmark antioxidant or a potential therapeutic lead.
Introduction: The Scientific Rationale for 6-MCCA in Neuroprotection
Neurodegenerative disorders such as Alzheimer's, Parkinson's, and ischemic stroke represent a significant global health burden. A common pathological thread among these conditions is the overproduction of reactive oxygen species (ROS) and subsequent oxidative stress, which leads to neuronal damage and apoptosis.[2][3] Neuroprotective agents are therefore of critical interest, with a primary goal of preserving neuronal function and structure against such insults.
This compound belongs to the chroman family, compounds noted for their antioxidant capabilities.[4] It is structurally related to Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a well-established water-soluble analog of α-tocopherol (Vitamin E).[5][6] The core mechanism of these molecules lies in the hydrogen-donating ability of the hydroxyl group on the chromanol ring, which effectively neutralizes free radicals like peroxyl and hydroxyl radicals.[1][5] This direct scavenging activity interrupts the damaging chain reactions of lipid peroxidation and protects cellular components from oxidative damage.[5][7]
The methoxy and carboxylic acid groups on the chroman structure can enhance antioxidant activity, making 6-MCCA and related compounds potent tools for study.[8] Its utility in neuroprotective research is grounded in its ability to counteract the fundamental processes of neuronal death seen in excitotoxicity and oxidative stress models.[9][10]
Core Mechanism of Action: A Focus on Antioxidant Activity
The primary neuroprotective mechanism of 6-MCCA is attributed to its potent antioxidant and radical-scavenging properties. This action is analogous to that of Trolox, which is well-characterized.
Causality of Protection:
-
Hydrogen Donation: The chromanol ring's hydroxyl group donates a hydrogen atom to a reactive oxygen species (e.g., ROO•), neutralizing the radical and preventing it from damaging cellular macromolecules like lipids, proteins, and DNA.[5]
-
Formation of a Stable Radical: Upon donating a hydrogen atom, 6-MCCA forms a resonance-stabilized phenoxyl radical. This radical is significantly less reactive than the initial ROS, effectively terminating the oxidative chain reaction.
-
Regeneration (in some systems): The phenoxyl radical can be recycled back to its active form by other cellular antioxidants, such as ascorbate (Vitamin C), allowing it to scavenge multiple radicals.
This direct antioxidant activity is the basis for its protective effects in models of neurodegeneration where oxidative stress is a key driver of pathology, such as glutamate-induced excitotoxicity.[11]
dot G {
// Graph Attributes
graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", label="Proposed Antioxidant Mechanism of 6-MCCA", fontname="Arial", fontsize=14, fontcolor="#202124"];
node [style=filled, shape=box, fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];
}
Figure 1. Proposed antioxidant signaling pathway for 6-MCCA.
In Vitro Applications & Protocols
In vitro models are indispensable for the initial screening and mechanistic evaluation of neuroprotective compounds. They offer a controlled environment to assess direct effects on neuronal cells. A common and relevant model is glutamate-induced excitotoxicity in neuronal cell lines.
Application Note 3.1: Evaluating Neuroprotection Against Glutamate-Induced Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, its over-activation of receptors leads to excessive calcium influx, mitochondrial dysfunction, and a surge in ROS production, culminating in neuronal death.[11][12] This process, termed excitotoxicity, is a key pathological event in stroke and other neurodegenerative diseases.[13] The HT22 murine hippocampal cell line is a valuable tool for these studies as it is particularly susceptible to oxidative stress induced by high concentrations of glutamate.
This protocol allows researchers to quantify the ability of 6-MCCA to protect neurons from glutamate-induced cell death, providing a robust measure of its neuroprotective efficacy.
Protocol 3.2: Neuroprotection Assay in HT22 Cells
This protocol details a step-by-step method to assess the neuroprotective effects of 6-MCCA against glutamate-induced toxicity in the HT22 cell line using a standard cell viability assay (MTT).
Materials:
-
HT22 murine hippocampal cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (6-MCCA)
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Experimental Workflow:
-
Cell Seeding: Plate HT22 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete DMEM.[11] Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.
-
Compound Pre-treatment: Prepare serial dilutions of 6-MCCA in DMEM. After 24 hours, replace the old media with media containing the desired concentrations of 6-MCCA (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a "vehicle control" group treated with the same concentration of solvent (e.g., DMSO) used to dissolve 6-MCCA. Incubate for 1-2 hours.
-
Rationale: Pre-incubation allows the compound to be taken up by the cells and be present to counteract the initial burst of oxidative stress upon glutamate exposure.
-
-
Glutamate Insult: Add L-glutamic acid to all wells except the "untreated control" group to a final concentration of 5 mM.[11]
-
Rationale: A 5 mM concentration is typically sufficient to induce significant cell death in HT22 cells within 24 hours.[11] This concentration should be optimized for your specific cell line and conditions.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in 5% CO₂.
-
Cell Viability Assessment (MTT Assay): a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. c. Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control group. Plot the percentage of cell viability against the concentration of 6-MCCA to generate a dose-response curve.
Controls:
-
Untreated Control: Cells with media only (represents 100% viability).
-
Glutamate Only Control: Cells treated with 5 mM glutamate (represents maximal toxicity).
-
Vehicle Control: Cells treated with the solvent for 6-MCCA to rule out solvent toxicity.
Expected Data & Interpretation
The results can be summarized to show the dose-dependent neuroprotective effect of 6-MCCA.
| Treatment Group | 6-MCCA Conc. (µM) | Glutamate (5 mM) | Mean Cell Viability (%) ± SD |
| Untreated Control | 0 | - | 100 ± 4.5 |
| Glutamate Control | 0 | + | 42 ± 5.1 |
| Test Group 1 | 1 | + | 55 ± 4.8 |
| Test Group 2 | 5 | + | 73 ± 6.2 |
| Test Group 3 | 10 | + | 88 ± 5.5 |
| Test Group 4 | 25 | + | 95 ± 4.9 |
| Test Group 5 | 50 | + | 97 ± 4.2 |
Table 1: Example data from an in vitro neuroprotection assay. Data are hypothetical and for illustrative purposes.
A significant increase in cell viability in the 6-MCCA treated groups compared to the glutamate-only control indicates a neuroprotective effect.
dot G {
// Graph Attributes
graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", label="In Vitro Neuroprotection Workflow", fontname="Arial", fontsize=14, fontcolor="#202124"];
node [style=filled, shape=box, fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=10, color="#202124"];
}
Figure 2. Experimental workflow for the in vitro neuroprotection assay.
In Vivo Applications & Protocols
While in vitro assays are crucial for initial screening, in vivo models are essential to evaluate the therapeutic potential of a compound in a complex biological system, accounting for pharmacokinetics and systemic effects. Ischemic stroke models are highly relevant for testing neuroprotective agents.
Application Note 4.1: Assessing Neuroprotection in a Rodent Model of Ischemic Stroke
The transient middle cerebral artery occlusion (tMCAO) model in rodents is a widely used and clinically relevant model of focal cerebral ischemia. It involves temporarily blocking blood flow to a specific brain region, leading to an ischemic core and a surrounding, salvageable penumbra. This model is ideal for testing agents like 6-MCCA that aim to reduce infarct volume and improve functional outcomes post-stroke. Previous studies have shown that compounds with similar mechanisms, like 5-methoxyindole-2-carboxylic acid, can reduce infarct size and improve mitochondrial function in such models.[14]
Protocol 4.2: tMCAO Model in Rats and Evaluation of 6-MCCA
This protocol provides a general framework. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tMCAO
-
6-MCCA formulation for injection (e.g., dissolved in saline with a solubilizing agent)
-
2,3,5-Triphenyltetrazolium chloride (TTC) for infarct staining
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
Experimental Workflow:
-
Animal Acclimation & Grouping: Acclimate rats for at least one week. Randomly assign them to groups: Sham, Vehicle (MCAO + vehicle), and 6-MCCA (MCAO + drug treatment).
-
Drug Administration: Administer 6-MCCA or vehicle via the desired route (e.g., intraperitoneal injection) at a pre-determined time before or after the MCAO procedure.
-
Rationale: The timing of administration (pre-treatment vs. post-treatment) is critical. Pre-treatment assesses prophylactic potential, while post-treatment mimics a more clinically relevant therapeutic scenario.
-
-
tMCAO Surgery: a. Anesthetize the rat. b. Perform the tMCAO procedure by introducing a filament to occlude the middle cerebral artery for a defined period (e.g., 90 minutes). c. After the occlusion period, withdraw the filament to allow for reperfusion. d. The Sham group undergoes the same surgical procedure without the filament insertion.
-
Behavioral Assessment: Perform a battery of behavioral tests at various time points post-surgery (e.g., 24h, 48h, 7d) to assess sensorimotor and cognitive deficits.
-
Infarct Volume Analysis (at endpoint, e.g., 48h or 7d): a. Euthanize the animal and harvest the brain. b. Slice the brain into coronal sections. c. Incubate the slices in 2% TTC solution. Healthy tissue will stain red, while the infarcted (damaged) tissue will remain white. d. Image the slices and quantify the infarct volume using image analysis software.
-
Data Analysis: Compare infarct volumes and behavioral scores between the vehicle and 6-MCCA treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
dot G {
// Graph Attributes
graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", label="In Vivo Ischemic Stroke Study Workflow", fontname="Arial", fontsize=14, fontcolor="#202124"];
node [style=filled, shape=box, fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=10, color="#202124"];
}
Figure 3. General workflow for an in vivo study using the tMCAO model.
Conclusion and Future Directions
This compound serves as a valuable research tool for studying the mechanisms of neuroprotection. Its well-defined antioxidant properties make it an excellent positive control for screening novel neuroprotective agents and for dissecting the role of oxidative stress in various disease models. The protocols provided herein offer a validated starting point for both in vitro and in vivo investigations.
Future research could explore the broader mechanistic profile of 6-MCCA, including its potential effects on anti-inflammatory pathways or the activation of endogenous antioxidant response elements. Furthermore, derivatization of the 6-MCCA scaffold could lead to the development of novel therapeutics with improved potency and pharmacokinetic profiles for treating neurodegenerative diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant effects and research of Trolox_Chemicalbook [m.chemicalbook.com]
- 8. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuroproof.com [neuroproof.com]
- 13. innoprot.com [innoprot.com]
- 14. Effects of dietary 5-methoxyindole-2-carboxylic acid on brain functional recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 6-Methoxychroman-2-carboxylic Acid and Its Analogs in Studying Enzyme Inhibition
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by a Senior Application Scientist
Foreword: A Versatile Scaffold for Discovery
The chroman ring system, a core structure in many natural products like Vitamin E, represents a "privileged scaffold" in medicinal chemistry. Its unique stereochemical and electronic properties make it an ideal starting point for developing targeted therapeutics. Within this class, 6-Methoxychroman-2-carboxylic acid and its structural isomers, particularly the 3-carboxylic acid variant, have emerged as powerful tools for investigating and modulating enzyme activity. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on leveraging these molecules in enzyme inhibition studies. We will delve into the causality behind experimental design, focusing on a key success story—the development of potent and selective ROCK2 inhibitors—while also providing robust, adaptable protocols for broader enzymatic screening.
The Compound: Physicochemical & Biological Profile
6-Methoxychroman-carboxylic acids are versatile research molecules. While the 2-carboxylic acid variant is a valuable chemical building block, its isomer, 6-Methoxychroman-3-carboxylic acid, has been the foundation for highly potent enzyme inhibitors.[1][2] Understanding the basic properties is the first step in experimental design.
Table 1: Physicochemical Properties of 6-Methoxychroman-3-carboxylic Acid
| Property | Value | Source |
| Chemical Name | 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | [3] |
| CAS Number | 182570-26-9 | [3] |
| Molecular Formula | C₁₁H₁₂O₄ | |
| Molecular Weight | 208.21 g/mol | |
| Physical Form | Solid | |
| Purity (Typical) | ≥97% | [3] |
| InChI Key | YFYLMFXPYODSEB-UHFFFAOYSA-N | [3] |
The chroman structure itself has been associated with a range of biological activities, including antioxidant and anti-inflammatory effects, often linked to its ability to interact with various enzymes and signaling pathways.[1][4][5]
Mechanism Spotlight: Inhibition of Rho-Associated Kinase (ROCK)
A landmark application for this scaffold is in the selective inhibition of ROCK2, a serine/threonine kinase. ROCK1 and ROCK2 are highly homologous but have distinct physiological roles; thus, isoform-selective inhibitors are highly sought after for treating conditions like hypertension, glaucoma, and certain cancers.[2]
The ROCK Signaling Pathway
The small GTPase RhoA activates ROCK, which in turn phosphorylates multiple downstream substrates, most notably Myosin Light Chain (MLC), leading to stress fiber formation and smooth muscle contraction.
Caption: The ROCK signaling pathway and point of inhibition.
Achieving Potency and Selectivity
Research has demonstrated that amide derivatives of (S)-6-Methoxychroman-3-carboxylic acid can be exceptionally potent and selective ROCK2 inhibitors.[2] For instance, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide exhibits a remarkable IC₅₀ value of 3 nM for ROCK2, with over 22-fold selectivity against ROCK1.[2] Molecular docking studies suggest that specific hydrophobic interactions between the inhibitor and key amino acid residues (like Lys121 in ROCK2 vs. Lys105 in ROCK1) are crucial for this high affinity and isoform selectivity.[2] This underscores a critical principle: the chroman scaffold serves as an anchor, while targeted modifications are used to achieve specific enzyme interactions.
Application Protocol 1: In Vitro Kinase Assay for ROCK2 Inhibition
This protocol provides a robust, self-validating framework for determining the IC₅₀ of a test compound like a this compound derivative against a target kinase.
Rationale and Workflow
The principle is to measure the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The signal, often luminescence from remaining ATP, is inversely proportional to kinase activity. A self-validating design includes controls for baseline activity (no inhibitor) and background signal (no enzyme).
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Materials & Reagents
-
Test Compound: this compound derivative, dissolved in 100% DMSO (e.g., 10 mM stock).
-
Enzyme: Recombinant human ROCK2 (active).
-
Substrate: Specific peptide substrate for ROCK2 (e.g., S6 Kinase substrate peptide).
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: E.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Detection Reagent: Commercial kit like Kinase-Glo® Luminescent Kinase Assay (Promega).
-
Assay Plates: White, opaque 384-well plates (low-volume).
-
Positive Control Inhibitor: A known ROCK inhibitor (e.g., Y-27632).
Step-by-Step Protocol
-
Compound Plating:
-
Create a serial dilution series of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution from 100 µM.
-
Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of the 384-well plate.
-
Include "no inhibitor" controls (100% activity) containing only DMSO.
-
Include "no enzyme" controls (0% activity/background) containing only DMSO.
-
-
Enzyme Addition:
-
Prepare a solution of ROCK2 in assay buffer at 2x the final desired concentration.
-
Dispense 5 µL of the enzyme solution into all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to these background wells.
-
-
Initiation of Reaction:
-
Prepare a 2x concentration mix of the substrate and ATP in assay buffer. The final ATP concentration should be at or near its Kₘ for the enzyme to ensure competitive inhibition can be accurately measured.
-
Add 5 µL of the Substrate/ATP mix to all wells to start the reaction. The final volume is now 10 µL.
-
-
Incubation:
-
Briefly centrifuge the plate to mix contents.
-
Incubate at room temperature for a set time (e.g., 60 minutes). This time should be within the linear range of the reaction, determined during assay development.
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis & Interpretation
-
Normalization:
-
Average the signal from the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Normalize the data for each test well using the formula: % Inhibition = 100 * (1 - [Signal_Test - Signal_0%] / [Signal_100% - Signal_0%])
-
-
Curve Fitting:
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to generate a dose-response curve.
-
-
IC₅₀ Determination:
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of enzyme activity, calculated directly from the fitted curve.
-
Broader Applications & Screening Considerations
The 6-methoxychroman scaffold is not limited to ROCK inhibition. Related structures have shown activity against a variety of enzymes. This makes the core molecule an excellent starting point for broader screening campaigns.
Table 2: Reported Biological Activities of Chroman and Related Scaffolds
| Compound Class / Derivative | Target / Activity | Implication | Reference(s) |
| 6-Hydroxychroman-2-carboxylic acids | Antioxidant (Free Radical Scavenging) | Potential use in diseases related to oxidative stress. | [5][6] |
| Ethyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate | Phospholipase A2 Inhibition | Anti-inflammatory applications. | [7] |
| 6-Methoxy-2H-chromene-3-carboxylic acid | P2Y6 Receptor Interaction, Anti-inflammatory | Modulation of inflammatory signaling pathways. | [4] |
| Coumarin-3-carboxylate Derivatives | Anti-invasive activity in cancer cells | Potential as antimetastatic agents, though not directly via MMP inhibition. | [8] |
Adaptable Protocol 2: General Colorimetric Enzyme Inhibition Assay (Tyrosinase Model)
This protocol can be adapted to screen this compound and its analogs against other enzymes that have a chromogenic substrate. We use tyrosinase, which oxidizes L-DOPA to the colored product dopachrome, as a model.[9]
Materials & Reagents
-
Enzyme: Mushroom Tyrosinase.
-
Substrate: L-DOPA (3,4-dihydroxyphenylalanine).
-
Buffer: Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8).
-
Test Compound & Positive Control: (e.g., Kojic acid for tyrosinase).
-
Assay Plate: Clear, flat-bottom 96-well plate.
-
Spectrophotometer: Plate reader capable of measuring absorbance at ~475-490 nm.
Step-by-Step Protocol
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Test Wells: 20 µL of test compound (at various concentrations) + 140 µL of buffer.
-
Control (100% Activity): 20 µL of DMSO/vehicle + 140 µL of buffer.
-
Blank (No Enzyme): 20 µL of DMSO/vehicle + 160 µL of buffer.
-
-
Enzyme Addition:
-
Add 20 µL of tyrosinase solution to all wells except the Blanks.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of L-DOPA substrate solution to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Immediately measure the absorbance at 475 nm at time zero (T=0).
-
Incubate the plate at 25°C for a defined period (e.g., 20 minutes).
-
Measure the final absorbance at 475 nm (T=20).
-
Data Analysis
-
Calculate Reaction Rate (Velocity):
-
For each well, calculate the change in absorbance: ΔAbs = Abs(T=20) - Abs(T=0).
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [ΔAbs_Test / ΔAbs_Control])
-
-
Determine IC₅₀:
-
As in Protocol 1, plot % Inhibition vs. log[Inhibitor] and fit to a 4PL model to find the IC₅₀.
-
Conclusion
This compound and its isomers are more than just catalog chemicals; they are versatile platforms for modern drug discovery. As demonstrated with the potent and selective inhibition of ROCK2, the chroman scaffold provides a foundation upon which highly specific pharmacological tools can be built. By understanding the underlying mechanisms and employing robust, self-validating protocols, researchers can effectively utilize these compounds to probe enzyme function, validate new drug targets, and develop next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating 6-Methoxychroman-2-carboxylic acid in Cardiovascular Research
Introduction: The Therapeutic Potential of Chroman Scaffolds in Cardiovascular Disease
Cardiovascular diseases (CVDs) remain a leading cause of global mortality, driven by complex pathologies including oxidative stress, inflammation, endothelial dysfunction, and maladaptive cardiac remodeling.[1][2] The chroman scaffold, a core structural motif in Vitamin E (α-tocopherol), has garnered significant interest due to its inherent antioxidant properties.[3][4] 6-Methoxychroman-2-carboxylic acid is a synthetic chroman derivative that presents a compelling profile for cardiovascular investigation. Its structure, featuring a methoxy group on the chroman ring and a carboxylic acid moiety, suggests potential for favorable pharmacokinetics and unique biological activity, possibly extending beyond simple radical scavenging.[5][6]
This guide provides a comprehensive experimental framework for the preclinical evaluation of this compound. It is designed for researchers in academic and industrial settings, offering a logical, multi-tiered approach—from initial cellular-level mechanistic assays to integrated ex vivo and in vivo models. The protocols herein are designed to be robust and self-validating, enabling a thorough assessment of the compound's therapeutic potential in key areas of cardiovascular pathophysiology.
Section 1: In Vitro Evaluation — Elucidating Cellular Mechanisms of Action
The initial phase of evaluation focuses on dissecting the compound's direct effects on key vascular and cardiac cell types. These assays are crucial for establishing a mechanistic hypothesis, determining effective concentrations, and identifying primary cellular targets before proceeding to more complex models.[7][8][9]
Scientific Rationale
The endothelium is a critical regulator of vascular health. Its dysfunction, characterized by reduced nitric oxide (NO) bioavailability and increased oxidative stress, is an early event in the pathogenesis of hypertension and atherosclerosis.[10] The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that orchestrates the expression of a suite of antioxidant and cytoprotective genes.[1][11][12] Activation of the Nrf2 pathway is a promising therapeutic strategy for mitigating cardiovascular diseases.[2][13] Furthermore, endothelial nitric oxide synthase (eNOS) is the primary enzyme responsible for producing vasodilatory NO in the vasculature.[14][15] Therefore, our initial in vitro strategy is to determine if this compound can protect endothelial cells, modulate the Nrf2 antioxidant response, and influence eNOS-mediated NO production.
Potential Signaling Pathway: Nrf2-Mediated Antioxidant Response
The diagram below illustrates the canonical Nrf2 activation pathway, a plausible target for a chroman derivative. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[1] Oxidative stress or pharmacological activators can modify Keap1, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of protective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][11]
Caption: Fig 1. Hypothesized activation of the Nrf2 pathway.
Protocol 1.1: Endothelial Cell Protection Assay against Oxidative Stress
Objective: To determine the cytoprotective effect of this compound against hydrogen peroxide (H₂O₂)-induced injury in Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Culture: Culture HUVECs in EGM™-2 Endothelial Cell Growth Medium-2. Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 12-24 hours.
-
Oxidative Insult: Gently remove the pre-treatment medium and add fresh medium containing a pre-determined injurious concentration of H₂O₂ (e.g., 200 µM). Include a "no H₂O₂" control group. Incubate for 4-6 hours.
-
Viability Assessment: Remove the H₂O₂-containing medium. Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Read absorbance at 570 nm.
-
Controls:
-
Vehicle Control: Cells treated with vehicle only.
-
H₂O₂ Control: Cells treated with vehicle then H₂O₂.
-
Positive Control (Optional): Cells treated with a known antioxidant (e.g., N-acetylcysteine) before H₂O₂.
-
-
Data Analysis: Express viability as a percentage relative to the vehicle-only control.
Protocol 1.2: Quantification of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the effect of this compound on basal and induced intracellular ROS levels in HUVECs.
Methodology:
-
Cell Culture & Treatment: Follow steps 1 and 2 from Protocol 1.1 using a black, clear-bottom 96-well plate.
-
Probe Loading: After pre-treatment, wash cells with warm Hanks' Balanced Salt Solution (HBSS). Load cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in HBSS for 30 minutes at 37°C.
-
ROS Induction: Wash cells again with HBSS. Add HBSS containing an ROS inducer (e.g., 200 µM H₂O₂ or 10 µM Angiotensin II).
-
Fluorescence Measurement: Immediately measure fluorescence using a plate reader with excitation/emission wavelengths of ~485/535 nm. Take kinetic readings every 5 minutes for 60 minutes.
-
Controls:
-
Vehicle Control: No compound, no inducer.
-
Inducer Control: Vehicle pre-treatment, plus ROS inducer.
-
-
Data Analysis: Calculate the rate of fluorescence increase (slope) or the endpoint fluorescence. Normalize data to the inducer control group.
Protocol 1.3: Nitric Oxide (NO) Production and eNOS Activation
Objective: To assess if this compound can stimulate NO production in endothelial cells, potentially via eNOS phosphorylation.
Methodology:
Part A: NO Measurement (Griess Assay)
-
Cell Culture & Treatment: Seed HUVECs in a 24-well plate. Once confluent, treat with this compound (e.g., 1, 10, 50 µM), vehicle, or a positive control (e.g., 1 µM acetylcholine or bradykinin) for 30 minutes.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Use a commercial Griess Reagent System to measure nitrite (a stable breakdown product of NO) in the supernatant. Read absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite. Quantify nitrite concentration and normalize to total protein content per well.
Part B: Western Blot for eNOS Phosphorylation
-
Cell Culture & Lysis: Seed HUVECs in 6-well plates. Treat as in Part A. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Immunoblotting: Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-eNOS (Ser1177) and total eNOS. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL detection system.
-
Data Analysis: Quantify band density using imaging software. Express results as the ratio of phospho-eNOS to total eNOS.
| In Vitro Assay Summary | Purpose | Primary Endpoint | Typical Concentration Range |
| Cell Protection | Assess cytoprotective effects against oxidative stress. | Cell Viability (%) | 0.1 - 50 µM |
| ROS Quantification | Measure direct antioxidant or ROS-scavenging activity. | DCF Fluorescence (RFU) | 0.1 - 50 µM |
| NO Production | Evaluate impact on endothelial NO synthesis. | Nitrite Concentration (µM) | 1 - 50 µM |
| eNOS Activation | Determine mechanism of NO production. | p-eNOS / Total eNOS Ratio | 1 - 50 µM |
Section 2: Ex Vivo Evaluation — Assessing Function in Isolated Organs
Ex vivo models bridge the gap between cellular assays and whole-animal studies, allowing for the assessment of tissue-level function in a controlled environment, free from systemic neurohormonal influences.[16]
Scientific Rationale
The Langendorff-perfused isolated heart is a cornerstone model for cardiovascular research, particularly for studying the direct effects of compounds on myocardial function during ischemia-reperfusion (I/R) injury.[17][18][19][20][21] I/R injury is a clinically relevant phenomenon that occurs during myocardial infarction and cardiac surgery, and it is a key target for cardioprotective therapies. Additionally, wire myography allows for the direct measurement of a compound's effect on vascular tone, distinguishing between endothelium-dependent and -independent vasodilation.[22]
Experimental Workflow: Langendorff Ischemia-Reperfusion Model
The following diagram outlines the key phases of a typical Langendorff I/R experiment designed to test the cardioprotective effects of this compound.
Caption: Fig 2. Workflow for Langendorff heart I/R study.
Protocol 2.1: Langendorff-Perfused Heart Model for Ischemia-Reperfusion Injury
Objective: To evaluate the ability of this compound to protect the myocardium from I/R-induced contractile dysfunction and cell death.
Methodology:
-
Animal Preparation: Anesthetize a male Wistar or Sprague-Dawley rat (250-300g). Administer heparin (500 IU, i.p.) to prevent coagulation.
-
Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold Krebs-Henseleit (KH) buffer.
-
Cannulation & Perfusion: Mount the heart on a Langendorff apparatus via aortic cannulation.[17] Begin retrograde perfusion with warm (37°C), oxygenated (95% O₂ / 5% CO₂) KH buffer at a constant pressure (e.g., 75 mmHg).
-
Functional Measurement: Insert a saline-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP), heart rate (HR), and end-diastolic pressure (LVEDP).[20]
-
Experimental Protocol:
-
Stabilization (20 min): Allow the heart to stabilize.
-
Pre-treatment (15 min): Perfuse hearts with KH buffer containing either vehicle or this compound (e.g., 1-10 µM).
-
Global Ischemia (30 min): Stop perfusion completely to induce global ischemia.
-
Reperfusion (60-120 min): Restore perfusion (with or without the compound) and record functional recovery.
-
-
Endpoint Analysis:
-
Functional Recovery: Calculate the recovery of LVDP and other hemodynamic parameters, expressed as a percentage of their pre-ischemic baseline values.
-
Infarct Size: At the end of reperfusion, slice the ventricles and incubate in 1% triphenyltetrazolium chloride (TTC) to delineate the viable (red) versus infarcted (pale) tissue.
-
Biomarker Release: Collect the coronary effluent during reperfusion to measure lactate dehydrogenase (LDH) or creatine kinase (CK) as markers of cell death.
-
Section 3: In Vivo Preclinical Models — Assessing Systemic Efficacy
In vivo models are essential for evaluating the systemic effects of a compound, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, and for testing its efficacy in a complex physiological system.[16][23][24]
Scientific Rationale
Hypertension is a primary risk factor for most cardiovascular diseases. The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model that closely mimics human essential hypertension.[25][26][27][28][29] Evaluating the effect of chronic administration of this compound on blood pressure in SHRs can provide crucial evidence of its antihypertensive potential. This effect could be mediated by improved endothelial function and vasodilation, as suggested by the in vitro and ex vivo experiments.[13][14]
| Preclinical Model Comparison | Disease Modeled | Rationale for Use | Key Endpoints |
| Spontaneously Hypertensive Rat (SHR) | Genetic Essential Hypertension | Gold standard for testing antihypertensive agents. Polygenic background resembles human disease.[25][29] | Systolic/Diastolic Blood Pressure, Heart Rate, Cardiac Hypertrophy (Heart weight/body weight ratio). |
| ApoE-/- Mouse on High-Fat Diet | Atherosclerosis | Deficient in ApoE, leading to hyperlipidemia and spontaneous atherosclerotic plaque development. | Aortic Plaque Area, Plasma Lipid Profile, Inflammatory Markers (e.g., VCAM-1, MCP-1). |
| Myocardial Infarction (LAD Ligation) | Ischemic Heart Disease / Heart Failure | Surgical ligation of the left anterior descending coronary artery creates a reproducible infarct, leading to remodeling and heart failure. | Ejection Fraction (Echocardiography), Infarct Size, Fibrosis, Inflammatory Cell Infiltration. |
Protocol 3.1: Chronic Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To determine if chronic oral administration of this compound can lower blood pressure in a genetic model of hypertension.
Methodology:
-
Animal Model: Use male SHRs at an age when hypertension is established (e.g., 12-14 weeks old). Use age-matched Wistar-Kyoto (WKY) rats as normotensive controls.
-
Acclimatization and Grouping: Acclimatize animals to the housing facility and the blood pressure measurement procedure for at least one week. Randomly assign SHRs to treatment groups:
-
Group 1: Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg/day)
-
Group 3: this compound (High Dose, e.g., 30 mg/kg/day)
-
Group 4: Positive Control (e.g., an ACE inhibitor like Captopril)
-
-
Drug Administration: Administer the compound or vehicle daily via oral gavage for a period of 4-8 weeks.
-
Blood Pressure Measurement:
-
Method: Use a non-invasive tail-cuff plethysmography system.[26] To ensure accuracy, pre-warm the animals to promote vasodilation of the tail artery.
-
Schedule: Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) at baseline (before treatment) and weekly throughout the study.
-
-
Terminal Endpoint Analysis:
-
At the end of the treatment period, perform a final blood pressure measurement.
-
Euthanize the animals and harvest the heart and aorta.
-
Measure heart weight and body weight to calculate the heart weight to body weight ratio, an index of cardiac hypertrophy.
-
The aorta can be used for histological analysis or for ex vivo wire myography to assess vascular function.
-
-
Data Analysis: Analyze blood pressure changes over time using a two-way repeated-measures ANOVA. Compare endpoint data using a one-way ANOVA followed by a post-hoc test.
Conclusion
This application guide outlines a systematic, multi-level approach to characterize the cardiovascular effects of this compound. By progressing from targeted in vitro mechanistic studies to integrated ex vivo and in vivo functional assessments, researchers can build a comprehensive data package. This strategy is designed to rigorously test the hypothesis that this compound exerts protective effects through the modulation of endothelial function and antioxidant pathways, ultimately leading to improved cardiovascular outcomes in preclinical disease models. The successful execution of these protocols will provide a robust foundation for further drug development and potential clinical translation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of chroman analogues of lipoic acid and evaluation of their activity against reperfusion arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective effects of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays for endothelial cell functions related to angiogenesis: proliferation, motility, tubular differentiation, and proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Assays for Endothelial Cell Functions Required for Angiogenesis: Proliferation, Motility, Tubular Differentiation, and Matrix Proteolysis | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vitro Assays for Endothelial Cell Functions Required for Angiogenesis: Proliferation, Motility, Tubular Differentiation, and Matrix Proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ncardia.com [ncardia.com]
- 11. The Role of Nrf2 in Cardiovascular Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2 at the heart of oxidative stress and cardiac protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Experimental models of cardiac physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 19. Langendorff heart - Wikipedia [en.wikipedia.org]
- 20. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijbcp.com [ijbcp.com]
- 22. ahajournals.org [ahajournals.org]
- 23. Experimental Models of Cardiovascular Diseases: Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. labtoo.com [labtoo.com]
- 25. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 26. Hypertension model in rats - Enamine [enamine.net]
- 27. ahajournals.org [ahajournals.org]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. Moderate Exercise in Spontaneously Hypertensive Rats Is Unable to Activate the Expression of Genes Linked to Mitochondrial Dynamics and Biogenesis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for chroman-2-carboxylic acid derivatives in biological samples
An Application Guide to the Bioanalysis of Chroman-2-Carboxylic Acid Derivatives
Introduction: The Analytical Imperative for Chroman-2-Carboxylic Acids
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including Vitamin E (α-tocopherol). Chroman-2-carboxylic acid and its derivatives are pivotal chiral building blocks in the pharmaceutical industry and frequently appear as key metabolites of more complex drug molecules.[1][2] The quantitative determination of these acidic, often chiral, compounds in complex biological matrices such as plasma, urine, and tissue homogenates is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies.[3][4]
However, the analysis of these molecules is not without its challenges. Their carboxylic acid moiety imparts significant polarity, while the low concentrations often present in biological samples demand highly sensitive and selective analytical methods.[5][6][7] Furthermore, the inherent complexity of biological matrices can lead to significant interference and matrix effects, which can compromise data accuracy and reproducibility.[8][9][10]
This guide provides a detailed framework for developing and validating robust bioanalytical methods for chroman-2-carboxylic acid derivatives. We will delve into the rationale behind selecting appropriate sample preparation techniques, developing selective chromatographic separations, and applying sensitive detection methods, all grounded in the principles of authoritative regulatory guidelines.
Part 1: Strategic Sample Preparation for Acidic Analytes
The primary goal of sample preparation is to isolate the target analyte from interfering matrix components (e.g., proteins, phospholipids, salts) and present it in a clean, concentrated form compatible with the analytical instrument.[11][12] The acidic nature of the chroman-2-carboxylic acid functional group is the key determinant in designing an effective extraction strategy. By manipulating the sample pH, we can control the ionization state of the analyte, thereby dictating its solubility and retention behavior.
Liquid-Liquid Extraction (LLE)
LLE is a classic, effective technique that partitions an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4][13]
-
Principle of Operation: For a carboxylic acid, the extraction is pH-dependent. By acidifying the biological sample (e.g., with formic acid or phosphoric acid) to a pH at least 2 units below the analyte's pKa, the carboxylic acid is protonated into its neutral, more hydrophobic form.[13] This significantly increases its affinity for a non-polar organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, or a hexane/ethyl acetate mixture), allowing it to be efficiently extracted from the aqueous matrix.[14][15]
-
Causality in Solvent Selection: The choice of organic solvent is a balance between extraction efficiency and selectivity. MTBE is a common choice due to its low miscibility with water and its ability to be easily evaporated.[14] Adding a more polar modifier like ethyl acetate can improve the recovery of slightly more polar analytes.
-
Trustworthiness through Back-Extraction: For an even cleaner extract, a "back-extraction" step can be performed. The organic phase containing the analyte can be washed with a basic aqueous solution (e.g., dilute ammonium hydroxide). This deprotonates the carboxylic acid, rendering it ionic and causing it to partition back into the aqueous phase, leaving neutral, lipid-soluble interferences behind in the organic layer. The final basic aqueous phase can then be re-acidified and subjected to a second LLE or injected directly if compatible with the chromatography.
Solid-Phase Extraction (SPE)
SPE is a more selective and often more automatable form of sample preparation that uses a solid sorbent packed into a cartridge or 96-well plate to retain the analyte.[12][16]
-
Principle of Operation: The choice of SPE sorbent is critical. For chroman-2-carboxylic acids, two primary mechanisms are employed:
-
Reversed-Phase (RP) SPE: Using a non-polar sorbent (e.g., C8 or C18), the sample is loaded under acidic conditions to retain the neutral, protonated form of the analyte. Interfering polar compounds are washed away, and the analyte is then eluted with an organic solvent.
-
Anion-Exchange SPE: This mechanism directly targets the negatively charged carboxylate group. A sorbent with positively charged functional groups (e.g., quaternary ammonium) is used. The sample is loaded at a neutral or slightly basic pH (pKa + 2 units) where the analyte is deprotonated and ionically binds to the sorbent. Non-polar and neutral interferences are washed away, and the analyte is eluted by disrupting the ionic interaction, typically by eluting with a low pH or high salt concentration buffer.
-
-
Expert Insight: Mixed-mode SPE sorbents, which combine both reversed-phase and ion-exchange properties, offer the highest degree of selectivity and can produce exceptionally clean extracts, significantly reducing matrix effects downstream.
Protocol 1: Liquid-Liquid Extraction (LLE) of a Chroman-2-Carboxylic Acid from Human Plasma
Objective: To extract a generic chroman-2-carboxylic acid derivative from plasma for LC-MS/MS analysis.
Materials:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte)
-
1% Formic Acid in water (v/v)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Reconstitution solution (e.g., 50:50 Acetonitrile:Water)
-
Microcentrifuge tubes (1.5 mL) and centrifuge
-
Nitrogen evaporator
Procedure:
-
Aliquoting: Pipette 100 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the IS working solution to each tube (except for "double blank" samples). Vortex briefly.
-
Scientist's Note: The IS is crucial for correcting for variability in extraction recovery and potential matrix effects.[17] Using a stable isotope-labeled (SIL) IS is the gold standard as its physicochemical behavior is nearly identical to the analyte.
-
-
Acidification: Add 50 µL of 1% formic acid. Vortex for 10 seconds.
-
Causality: This step lowers the pH to ensure the carboxylic acid is in its neutral form, maximizing its affinity for the organic extraction solvent.
-
-
Extraction: Add 600 µL of MTBE. Cap the tubes securely.
-
Mixing: Vortex vigorously for 2 minutes. This ensures intimate contact between the aqueous and organic phases for efficient analyte partitioning.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C. This will produce a clear separation between the upper organic layer and the lower aqueous/protein layer.
-
Collection: Carefully transfer the upper organic layer (~500 µL) to a clean, labeled tube, being careful not to disturb the protein pellet at the interface.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solution. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge at 10,000 x g for 2 minutes to pellet any insoluble debris.
-
Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Diagram 1: Sample Preparation Decision Workflow
This diagram outlines the logical steps for choosing an appropriate sample preparation method.
Caption: Decision tree for selecting a sample preparation technique.
Part 2: Chromatographic Separation & Mass Spectrometric Detection
The cornerstone of modern bioanalysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers unparalleled sensitivity and selectivity.[4][18]
Liquid Chromatography (LC) Method Development
-
Column Chemistry: A reversed-phase C18 column is the workhorse for this application, separating compounds based on hydrophobicity. The chroman core provides sufficient hydrophobicity for good retention.
-
Mobile Phase pH - The Critical Parameter: The pH of the aqueous mobile phase directly impacts the retention and peak shape of carboxylic acids.
-
Acidic pH (e.g., 0.1% Formic Acid, pH ~2.7): This is the most common approach. At this pH, the carboxylic acid is protonated (neutral), leading to strong retention on a C18 column and typically good peak shape.
-
Basic pH (e.g., Ammonium Hydroxide, pH ~10): Operating at high pH deprotonates the analyte, making it ionic. While this may seem counterintuitive for reversed-phase, it can be a powerful tool. For some compounds, analysis at high pH can improve sensitivity in the mass spectrometer and provide alternative selectivity to separate from interferences.[18][19]
-
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used. Screening both can be beneficial, as they offer different selectivities and can impact MS ionization efficiency.[19]
Tandem Mass Spectrometry (MS/MS) Detection
-
Ionization: Electrospray Ionization (ESI) is the preferred technique. For a carboxylic acid, Negative Ion Mode is typically more sensitive and selective. In this mode, the molecule is deprotonated in the ESI source to form the [M-H]⁻ ion.
-
Selective Detection with Multiple Reaction Monitoring (MRM): MS/MS provides exquisite selectivity by isolating the parent ion (Q1) and detecting a specific fragment ion (Q3) after collision-induced dissociation (CID). This Q1 -> Q3 transition is unique to the analyte, filtering out background noise. For a chroman-2-carboxylic acid, a common fragmentation is the loss of CO₂ (44 Da) from the carboxylate group, leading to an [M-H-44]⁻ fragment.
Table 1: Example LC-MS/MS Parameters for a Chroman-2-Carboxylic Acid Derivative
| Parameter | Typical Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18, <2 µm particle size (e.g., 50 x 2.1 mm) | Standard for reversed-phase separation; small particles increase efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to keep the analyte in its neutral form for good retention and peak shape.[4] |
| Mobile Phase B | Acetonitrile | Common organic eluent for reversed-phase chromatography. |
| Gradient | Start at 5-10% B, ramp to 95% B over 2-4 minutes, hold, and re-equilibrate | A gradient is necessary to elute the analyte with a sharp peak and clean the column of late-eluting matrix components. |
| Flow Rate | 0.4 - 0.6 mL/min | Typical flow rate for a 2.1 mm ID column, compatible with ESI. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| MS System | Triple Quadrupole Mass Spectrometer | The standard for quantitative bioanalysis due to its sensitivity and MRM capabilities. |
| Ionization Mode | ESI Negative | Carboxylic acids readily lose a proton to form a stable [M-H]⁻ ion, providing high sensitivity. |
| Analyte MRM | e.g., m/z 193 -> 149 | Example for 6-hydroxychroman-2-carboxylic acid: [M-H]⁻ -> [M-H-CO₂]⁻. This transition is highly specific. |
| IS MRM | e.g., m/z 197 -> 153 | For a +4 Da stable isotope-labeled IS, the parent and fragment ions will be shifted accordingly. |
The Challenge of Chiral Separation
Since the C2 position is a stereocenter, differentiating between enantiomers is often a regulatory requirement.[1] This can be achieved by:
-
Chiral Chromatography: Using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. Cinchona alkaloid-derived columns are often effective for acidic compounds.[20][21]
-
Chiral Derivatization: Reacting the racemic analyte with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[22]
Part 3: Method Validation - The Foundation of Trust
A bioanalytical method is only useful if it is reliable. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[23] The International Council for Harmonisation (ICH) M10 guideline is the global standard for bioanalytical method validation.[3][24][25]
Diagram 2: The Pillars of Bioanalytical Method Validation (ICH M10)
Caption: Core parameters for method validation under ICH M10 guidelines.
Table 2: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter between measurements. | For standards and QCs (except LLOQ), accuracy should be within ±15% of nominal, and precision (%CV) should be ≤15%. For the LLOQ, both should be within ±20% and ≤20%.[24] |
| Selectivity | To ensure endogenous matrix components do not interfere with the detection of the analyte or IS. | Response in blank samples at the retention time of the analyte should be <20% of the LLOQ response. For the IS, it should be <5%.[24] |
| Matrix Effect | To assess the suppressive or enhancing effect of the biological matrix on analyte ionization.[8][9] | The CV of the IS-normalized matrix factor calculated from at least 6 different lots of matrix should be ≤15%.[24] |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Mean concentration at each stability QC level must be within ±15% of the nominal concentration.[25] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision must meet criteria. |
Protocol 2: Quantitative Assessment of Matrix Factor
Objective: To quantitatively assess the matrix effect according to the procedure recommended by Matuszewski et al. and adopted by regulatory guidelines.[9]
Materials:
-
Processed blank biological matrix from at least 6 different sources (lots).
-
Neat solutions of analyte and IS in reconstitution solvent at low and high QC concentrations.
Procedure:
-
Prepare Post-Extraction Spiked Samples (Set A): Extract blank matrix from 6 different sources using the final, validated sample preparation method (e.g., Protocol 1). After the evaporation step, reconstitute the dried extracts with neat solutions containing the analyte and IS at the low and high QC concentrations.
-
Prepare Neat Solution Samples (Set B): Prepare solutions of the analyte and IS in the final reconstitution solvent at the same low and high QC concentrations.
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF): Calculate the MF for each lot by dividing the peak area of the analyte in Set A by the mean peak area of the analyte in Set B. An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.[9]
-
IS-Normalized Matrix Factor: For each lot, divide the MF of the analyte by the MF of the IS.
-
-
Evaluation: Calculate the coefficient of variation (%CV) of the IS-normalized matrix factor across the 6 lots.
-
Self-Validation Check: A %CV of ≤15% demonstrates that the internal standard is adequately compensating for matrix variability and the method is trustworthy for producing accurate results across different sample populations.
-
Conclusion
Developing a robust and reliable bioanalytical method for chroman-2-carboxylic acid derivatives is a systematic process that hinges on a thorough understanding of the analyte's physicochemical properties. A successful method is built upon a foundation of selective sample preparation—driven by pH control to manage the ionization state of the carboxylic acid—followed by optimized reversed-phase LC separation and highly specific MRM detection in negative ion mode MS/MS. Critically, the entire method must be rigorously validated according to global regulatory standards, such as ICH M10, with particular attention paid to assessing and controlling for matrix effects. By following the principles and protocols outlined in this guide, researchers can confidently generate high-quality data to support critical drug development decisions.
References
- 1. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. progress-lifesciences.nl [progress-lifesciences.nl]
- 4. onlinepharmacytech.info [onlinepharmacytech.info]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. ijisrt.com [ijisrt.com]
- 12. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 14. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of an automated liquid-liquid extraction GC/MS method for the determination of THC, 11-OH-THC, and free THC-carboxylic acid (THC-COOH) from blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. biopharmaservices.com [biopharmaservices.com]
- 19. Comprehensive investigation of the influence of acidic, basic, and organic mobile phase compositions on bioanalytical assay sensitivity in positive ESI mode LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure. | Semantic Scholar [semanticscholar.org]
- 21. Chiral separation of disease biomarkers with 2-hydroxycarboxylic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. worldwide.com [worldwide.com]
- 25. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methoxychroman-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Methoxychroman-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
-
Potential Cause A: Incomplete Reaction. The reaction may not have proceeded to completion, leaving unreacted starting materials.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature. For thermally sensitive reactions, incremental increases in temperature are advised.
-
-
Potential Cause B: Presence of Moisture. For reactions utilizing strong bases like sodium ethoxide or sodium hydride to generate an enolate, the presence of water can quench the base and halt the reaction.[1]
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Techniques such as flame-drying glassware under vacuum and using freshly distilled, anhydrous solvents are best practices.
-
-
Potential Cause C: Impure Starting Materials. Impurities in the starting materials can lead to side reactions that consume reactants and complicate purification.[1]
-
Solution: Verify the purity of your starting materials (e.g., 4-methoxyphenol and a suitable C3 synthon like diethyl maleate or acrylic acid derivatives). If necessary, purify them by recrystallization or column chromatography before proceeding with the synthesis.
-
-
Potential Cause D: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature plays a critical role in the reaction outcome.[2][3]
-
Solution: A systematic optimization of reaction conditions is recommended. This can involve screening different bases (e.g., NaH, K₂CO₃, NaOEt), solvents of varying polarity, and a range of temperatures. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in the synthesis of similar chromone-2-carboxylic acids and should be considered as a viable alternative to conventional heating.[2][3]
-
Issue 2: Formation of Significant By-products
-
Potential Cause A: Side Reactions. Undesired side reactions can compete with the main reaction pathway, leading to a mixture of products.
-
Solution: Re-evaluate the reaction conditions. A lower temperature may favor the desired kinetic product over thermodynamic by-products. The choice of a milder base might also reduce the occurrence of side reactions.
-
-
Potential Cause B: Instability of Intermediates or Product. The desired product or key intermediates may be unstable under the reaction or work-up conditions.
-
Solution: If the product is acid-sensitive, ensure that the final work-up and purification steps are performed under neutral or mildly basic conditions until the final protonation step. Conversely, for base-sensitive compounds, avoid prolonged exposure to strong bases.
-
Issue 3: Difficulty in Purifying the Final Product
-
Potential Cause A: Co-eluting Impurities in Column Chromatography. By-products with similar polarity to the desired this compound can make separation by column chromatography challenging.
-
Solution:
-
Acid-Base Extraction: Leverage the acidic nature of the carboxylic acid. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous basic solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will partition into the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the purified carboxylic acid.[1]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying solid products. Experiment with different solvents and solvent mixtures to find optimal conditions for crystallization.
-
-
-
Potential Cause B: Oily or Gummy Product. The product may not solidify, making isolation and handling difficult.
-
Solution: An oily product can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound. If these methods fail, purification by column chromatography followed by removal of the solvent under high vacuum may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A1: A common approach involves the reaction of 4-methoxyphenol with a suitable three-carbon synthon. One possible route is a Michael addition of 4-methoxyphenol to an acrylate derivative, followed by an intramolecular cyclization (e.g., a Friedel-Crafts acylation type reaction) to form the chroman ring system. The specific reagents and conditions can be optimized for yield and purity.
Q2: How can I improve the yield of the cyclization step?
A2: The efficiency of the intramolecular cyclization is often dependent on the acid catalyst used. Strong acids like sulfuric acid or polyphosphoric acid (PPA) are commonly employed. The reaction temperature is also a critical parameter to optimize. For some substrates, Lewis acids may offer a milder and more selective alternative.
Q3: Are there alternative synthetic routes I can explore?
A3: Yes, several alternative strategies exist for the synthesis of chroman structures. For instance, a Perkin or Knoevenagel condensation of a salicylaldehyde derivative with a suitable active methylene compound, followed by reduction of the resulting double bond and chromone ring, can be a viable pathway.[4] Another approach could involve the catalytic enantioselective synthesis to directly obtain a specific enantiomer, which can be crucial for pharmaceutical applications.[5][6]
Q4: What are the key analytical techniques to monitor the reaction and characterize the product?
A4:
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary tool for structural elucidation and confirmation of the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid O-H and C=O stretches.
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction Purification
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 volumes).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 5 volumes).
-
Combine the aqueous layers.
-
Wash the combined aqueous layers with the organic solvent (1 x 5 volumes) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl with stirring.
-
The purified carboxylic acid should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the purified product under vacuum.
Data Presentation
Table 1: Example of Reaction Condition Optimization for a Key Cyclization Step
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂SO₄ | Toluene | 80 | 12 | 45 |
| 2 | H₂SO₄ | Toluene | 110 | 6 | 60 |
| 3 | PPA | Neat | 100 | 4 | 75 |
| 4 | AlCl₃ | DCM | rt | 24 | 30 |
Visualizations
Diagram 1: General Synthetic Pathway for this compound
Caption: General reaction workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
common side products in 6-Methoxychroman-2-carboxylic acid synthesis and their removal
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 6-Methoxychroman-2-carboxylic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side products and their effective removal.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents challenges related to byproduct formation that can complicate purification and compromise final product purity. The core of the synthesis typically involves the cyclization of a phenolic starting material with a three-carbon electrophile, a process susceptible to several side reactions. This guide explains the causality behind these side products and provides validated protocols for their removal, ensuring a high-purity final compound.
Part 1: Understanding Common Side Products
The most prevalent synthetic strategies for chroman structures involve reactions like an intramolecular oxa-Michael addition following a base-promoted aldol condensation[1]. Variations in catalysts, such as strong acids or bases, and reaction conditions can lead to a specific profile of impurities[2]. Understanding the origin of these byproducts is the first step toward effective troubleshooting.
Plausible Synthetic Pathway and Side Product Formation
A common route to this compound involves the reaction of 4-methoxyphenol with an α,β-unsaturated carbonyl compound (e.g., acrylic acid or its ester) under acidic or basic conditions. The following diagram illustrates this pathway and the points at which major side products can arise.
Caption: Plausible synthesis of this compound and key side reactions.
Table of Common Impurities
| Impurity/Side Product | Origin | Identification Notes | Removal Strategy |
| Unreacted 4-Methoxyphenol | Incomplete reaction. | Aromatic signals in ¹H NMR without the chroman scaffold. Can be detected by TLC. | Acid-base extraction, Column chromatography. |
| Polymerized Acrylate | Self-condensation of the α,β-unsaturated starting material, often under harsh basic conditions[1][3]. | Insoluble, often tar-like material. Broad, undefined peaks in NMR. | Filtration (if solid), Optimization of reaction conditions (lower temp, slower addition). |
| Ring-Opened Product | Cleavage of the chroman ether linkage under aggressive acidic or basic conditions during workup or synthesis. | Absence of the characteristic chroman ring signals in NMR. Mass spectrometry will show a corresponding mass. | Acid-base extraction, Recrystallization. |
| Decarboxylated Product | Loss of the -COOH group due to excessive heat, particularly during distillation or prolonged reflux. | Absence of the carboxylic acid proton in ¹H NMR and C=O stretch in IR. Mass spectrometry shows mass of (Product - 44). | Column chromatography. Avoid high temperatures. |
| Solvent Adducts | Reaction with the solvent (e.g., ethanol addition if used as a solvent). | Unexpected signals in NMR corresponding to the solvent molecule. | Recrystallization, Vacuum drying. |
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your synthesis and purification workflow.
Question 1: My reaction mixture has turned into a dark, tar-like substance with very low yield of the desired product. What went wrong?
Answer: This is a classic sign of polymerization or degradation, often caused by overly aggressive reaction conditions.
-
Causality: The α,β-unsaturated carbonyl reactant is susceptible to self-polymerization, especially at high temperatures or in the presence of strong bases. Similarly, strong acids can lead to charring and decomposition of the phenolic starting materials[2].
-
Troubleshooting Steps:
-
Temperature Control: Maintain the recommended reaction temperature. If the reaction is highly exothermic, use an ice bath during reagent addition.
-
Reagent Addition: Add the catalyst or one of the reactants slowly (dropwise) to control the reaction rate and temperature.
-
Catalyst Choice: Consider using a milder base (e.g., K₂CO₃ instead of NaH) or a Lewis acid catalyst instead of a strong Brønsted acid[4].
-
Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.
-
Question 2: My NMR spectrum shows my purified product is still contaminated with the 4-methoxyphenol starting material. How can I remove it effectively?
Answer: This is a common issue when purification is incomplete. The most robust method for separating a carboxylic acid product from a phenolic impurity is a carefully controlled acid-base extraction.
-
Causality: Both your product (a carboxylic acid) and the impurity (a phenol) are acidic. However, their pKa values are different. Carboxylic acids are significantly more acidic than phenols. This difference allows for selective extraction.
-
Experimental Protocol: Bicarbonate Wash (Acid-Base Extraction)
-
Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use an amount roughly equal to the organic layer volume.
-
Key Step: Stopper the funnel and shake gently at first to release the CO₂ gas that forms from the acid-base reaction. Vent the funnel frequently.
-
Allow the layers to separate. The deprotonated 6-methoxychroman-2-carboxylate salt will be in the aqueous (bottom) layer, while the less acidic 4-methoxyphenol remains in the organic (top) layer.
-
Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete recovery of the product.
-
Combine all aqueous extracts. In a well-ventilated fume hood, slowly acidify the aqueous solution by adding 1M HCl dropwise with stirring until the solution is acidic (pH ~2, check with pH paper).
-
Your pure product will precipitate out as a solid. If it oils out, extract it back into an organic solvent (e.g., ethyl acetate), dry the organic layer with anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification Workflow Diagram
Caption: Workflow for purification via acid-base extraction.
Question 3: I need a very high-purity sample for biological assays. What is the final polishing step after acid-base extraction?
Answer: For final purification to achieve >99% purity, recrystallization or column chromatography is recommended.
-
Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your product in various solvents (e.g., hexane, ethyl acetate, ethanol, water, or mixtures thereof) to find a system where the product is soluble at high temperatures but poorly soluble at low temperatures. A common choice for carboxylic acids is an ethyl acetate/hexane or ethanol/water mixture.
-
Procedure: Dissolve the product in the minimum amount of the hot solvent (or solvent mixture).
-
Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.
-
Once crystals have formed, cool the flask further in an ice bath for 30-60 minutes to maximize recovery.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Validation: Confirm purity by HPLC and check for a sharp, defined melting point.
-
-
Protocol: Column Chromatography
-
Stationary Phase: Use silica gel for standard flash chromatography.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. The addition of a small amount of acetic acid (0.5-1%) to the eluent can prevent the carboxylic acid from "tailing" on the silica gel, resulting in sharper peaks and better separation.
-
Procedure: Load your sample onto the column and elute with the solvent system, collecting fractions and analyzing them by TLC to identify those containing the pure product.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the single most common type of side product in this synthesis? A: Based on related chroman syntheses, byproducts originating from the self-condensation or polymerization of the aldehyde or acrylate reactant are very common, especially when electron-donating groups are present on the phenolic ring[1][3].
Q2: Can I purify this compound by distillation? A: It is generally not recommended. Carboxylic acids often have high boiling points and can decarboxylate (lose CO₂) upon heating[5]. If distillation is necessary for an intermediate ester, it should be performed under high vacuum (vacuum distillation) to lower the required temperature[5].
Q3: What analytical techniques are best for confirming the purity of my final product? A: A combination of techniques is ideal:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
LC-MS: To confirm the molecular weight and assess purity.
-
HPLC: To quantify purity with high precision[6].
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C).
Q4: My final product has a persistent yellow or brown color. What causes this and how can I remove it? A: Color is often due to trace amounts of oxidized phenolic impurities or other high molecular weight byproducts. A charcoal treatment during recrystallization can be effective. Add a small amount of activated charcoal to the hot solution before filtering it (while hot) through a pad of Celite. Then, allow the colorless filtrate to cool and crystallize.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5698716A - Process for chroman carboxylates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
troubleshooting guide for 6-Methoxychroman-2-carboxylic acid purification by chromatography
Welcome to our dedicated technical support center for the chromatographic purification of 6-Methoxychroman-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral carboxylic acid. Here, we synthesize technical expertise with practical, field-proven insights to empower you to resolve issues efficiently and ensure the integrity of your purified compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound by chromatography?
The purification of this compound presents a dual challenge. Firstly, as a carboxylic acid, it is prone to peak tailing on standard silica-based stationary phases due to interactions with surface silanols. Secondly, the molecule possesses a chiral center at the C2 position, necessitating enantioselective chromatography to separate the (S) and (R)-enantiomers, which is often a critical requirement in pharmaceutical development.
Q2: What is the estimated pKa of this compound, and why is it important?
Q3: Which chromatographic modes are suitable for the purification of this compound?
Both normal-phase and reversed-phase chromatography can be employed. Reversed-phase HPLC is often preferred for its reproducibility and the ability to use aqueous/organic mobile phases. For chiral separations, both modes can be effective depending on the chosen chiral stationary phase (CSP). Polysaccharide-based CSPs have shown broad applicability for chroman derivatives.[3]
Q4: What are the likely impurities I might encounter?
Impurities will largely depend on the synthetic route. Common impurities could include unreacted starting materials, byproducts from the formation of the chroman ring, and potentially the ethyl or methyl ester of the carboxylic acid if the synthesis involved a final hydrolysis step. Incomplete hydrolysis is a frequent source of a less polar impurity.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the chromatographic purification of this compound, presented in a question-and-answer format.
Issue 1: Poor Peak Shape - Tailing or Fronting
Q: My peak for this compound is showing significant tailing in reversed-phase HPLC. What is the cause and how can I fix it?
A: Peak tailing for acidic compounds like yours is a classic issue, often stemming from secondary interactions between the ionized carboxylate and active sites (residual silanols) on the silica-based stationary phase.[5]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Detailed Protocol: Mobile Phase pH Optimization
-
Initial Mobile Phase: Prepare a mobile phase of acetonitrile and water.
-
Acidification: Add 0.1% (v/v) of formic acid or acetic acid to the aqueous portion of the mobile phase before mixing with the organic solvent. This will lower the pH to a range of 2.5-3.0, ensuring the carboxylic acid is protonated.[6]
-
Equilibration: Equilibrate the column with the acidified mobile phase for at least 10-15 column volumes before injecting the sample.
-
Analysis: Inject your sample and observe the peak shape. The tailing should be significantly reduced.
Q: I am observing peak fronting. What does this indicate?
A: Peak fronting is less common for acidic compounds but can occur. The primary causes are typically high sample concentration leading to column overload or a sample solvent that is stronger than the mobile phase.[7]
-
Solution for Overload: Reduce the amount of sample injected by either diluting the sample or decreasing the injection volume.
-
Solution for Solvent Mismatch: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent.
Issue 2: Poor or No Chiral Resolution
Q: I am using a chiral column, but I see only one peak for my racemic this compound. How can I achieve separation of the enantiomers?
A: Achieving chiral separation is a process of optimizing the interactions between your enantiomers and the chiral stationary phase (CSP). The lack of resolution indicates that the current conditions are not creating a sufficient difference in the binding energies of the two enantiomers.
Strategy for Developing Chiral Separation
Caption: A systematic approach to developing a chiral separation method.
Key Considerations for Chiral Method Development:
-
CSP Selection: For chroman derivatives, polysaccharide-based CSPs such as those derived from amylose or cellulose (e.g., Chiralpak® series) are often a successful starting point.[3]
-
Mobile Phase Modifiers: In normal phase, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are critical. In reversed-phase, the organic modifier (acetonitrile or methanol) and the pH of the aqueous phase play a significant role.[8]
-
Additives: For acidic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and sometimes enhance chiral recognition.[8]
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the column temperature often increases the separation factor (α) and improves resolution, though this may also increase analysis time and backpressure.[8]
Protocol: Initial Screening on a Polysaccharide-Based CSP (Normal Phase)
-
CSP: Chiralpak® IA or AD column.
-
Mobile Phase: Start with a mixture of Hexane/Isopropanol (90:10 v/v).
-
Additive: Add 0.1% TFA to the mobile phase to ensure the carboxylic acid is protonated and to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Optimization: If no separation is observed, systematically vary the percentage of isopropanol (e.g., in 5% increments). If partial separation is seen, further optimization of the modifier percentage and temperature can be performed.
| Parameter | Starting Condition | Optimization Strategy |
| Mobile Phase | Hexane/Isopropanol (90:10) + 0.1% TFA | Vary Isopropanol % from 5% to 20% |
| Temperature | 25 °C | Decrease in 5 °C increments to 10 °C |
| Flow Rate | 1.0 mL/min | Decrease to 0.5 mL/min to improve efficiency |
Issue 3: Low Recovery in Preparative Chromatography
Q: I have developed an analytical method, but when I scale up to preparative chromatography, my recovery of this compound is very low. What could be the issue?
A: Low recovery in preparative chromatography can stem from several factors, including sample solubility issues, on-column degradation, or improper fraction collection.
Troubleshooting Low Preparative Recovery:
-
Sample Solubility and Loading: Ensure your compound is fully dissolved in the injection solvent. If the sample precipitates upon injection into the mobile phase, it can block the column inlet and lead to poor recovery. Consider using a weaker injection solvent or a larger injection volume of a more dilute solution.
-
Column Overload: While the goal of preparative chromatography is to maximize loading, excessive loading can lead to very broad peaks, making accurate fraction collection difficult and potentially causing co-elution with impurities. Perform a loading study to determine the optimal sample load for your column.
-
Fraction Collection Parameters: Ensure your fraction collector's delay volume is correctly calibrated and that the peak detection threshold is set appropriately to capture the entire peak. For broad peaks, it may be necessary to collect fractions based on time rather than slope or threshold.
-
Compound Stability: Although chromans are generally stable, assess the stability of your compound in the mobile phase over the duration of the purification run, especially if acidic modifiers are used for extended periods.
References
- 1. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of Chromone-2-Carboxylic Acids
Welcome to the technical support center dedicated to the synthesis of chromone-2-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions and achieve high yields of your target compounds.
Introduction: The Importance of Chromone-2-Carboxylic Acids
Chromone-2-carboxylic acids are pivotal heterocyclic compounds that serve as essential building blocks in medicinal chemistry and drug discovery. The chromone scaffold is a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Derivatives of chromone-2-carboxylic acid have demonstrated significant pharmacological activities, making their efficient synthesis a topic of great interest.[1]
The most common and direct route to these compounds is the Claisen-type condensation of a 2'-hydroxyacetophenone with a dialkyl oxalate, followed by acid-catalyzed cyclization and hydrolysis.[1] This guide will primarily focus on optimizing this widely used method, including microwave-assisted protocols that have been shown to significantly reduce reaction times and improve yields.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of chromone-2-carboxylic acids?
A1: The synthesis is typically a one-pot, two-step process. First, a substituted 2'-hydroxyacetophenone undergoes a base-catalyzed condensation with a dialkyl oxalate (e.g., diethyl oxalate). The resulting intermediate then undergoes an acid-catalyzed intramolecular cyclization and subsequent hydrolysis of the ester to yield the final chromone-2-carboxylic acid.[1][2]
Q2: My reaction is resulting in the ester instead of the carboxylic acid. What could be the cause?
A2: Incomplete hydrolysis of the ester intermediate is a common issue. This can be particularly problematic when the chromone ring possesses strongly electron-withdrawing substituents, such as a nitro group.[2][4] These substituents can deactivate the system towards hydrolysis. To address this, you can try increasing the concentration of the acid used for hydrolysis, prolonging the reaction time for the hydrolysis step, or increasing the temperature.[2]
Q3: I am observing low yields. What are the key parameters to optimize?
A3: Low yields can stem from several factors. The key parameters to investigate are the choice of base, the number of base equivalents, the solvent, the reaction temperature, and the reaction time.[2][3] Optimization of these parameters, often through a design of experiments (DoE) approach, can significantly improve your yield. For instance, in microwave-assisted synthesis, a systematic variation of these parameters has been shown to improve yields to as high as 87%.[2][4]
Q4: Are there alternative methods for synthesizing chromone-2-carboxylic acids?
A4: Yes, while the Claisen-type condensation is prevalent, other methods exist. The Ruhemann reaction, which involves the reaction of a phenol with an acetylenedicarboxylic acid or its ester in the presence of a base, is a well-known method for synthesizing chromone-2-carboxylic acids.[5] Another approach involves the Baker-Venkataraman rearrangement to form a 1,3-diketone precursor, which can then be cyclized.[6] However, for direct synthesis of the 2-carboxylic acid moiety, the condensation with dialkyl oxalates is often more straightforward.
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of chromone-2-carboxylic acids and offers systematic solutions.
Issue 1: Low or No Product Formation
Potential Causes & Solutions:
-
Ineffective Base: The choice of base is critical for the initial condensation step. Sodium ethoxide (EtONa) or sodium methoxide (MeONa) are commonly used.[1] If you are experiencing issues, ensure your base is fresh and anhydrous. The number of equivalents is also crucial; typically, at least one equivalent is required to deprotonate the 2'-hydroxyacetophenone.[2]
-
Sub-optimal Solvent: The solvent plays a significant role in solubilizing the reactants and mediating the reaction. Ethanol is a common choice when using sodium ethoxide.[2] Ensure your solvent is dry.
-
Insufficient Temperature or Reaction Time: Both conventional heating and microwave irradiation require careful optimization of temperature and time.[2][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the starting material is not being consumed, a gradual increase in temperature may be necessary.
-
Poor Quality Starting Materials: Ensure the purity of your 2'-hydroxyacetophenone and dialkyl oxalate. Impurities can interfere with the reaction.
Issue 2: Formation of Side Products
Potential Causes & Solutions:
-
Self-Condensation of the Aldehyde: In some related chromone syntheses, self-condensation of aldehyde starting materials can be an issue, especially with electron-donating groups.[7] While less common in this specific synthesis, ensuring a stoichiometric amount of the dialkyl oxalate can help minimize side reactions.
-
Formation of Coumarin Isomers: Although less common in this specific pathway, the formation of isomeric coumarins can occur in other chromone syntheses.[6] The reaction conditions for the Claisen-type condensation generally favor chromone formation.
-
Incomplete Cyclization: If the open-chain intermediate is isolated, it indicates that the acid-catalyzed cyclization step is not proceeding to completion. Increasing the acid concentration or the temperature during this step can drive the reaction forward.
Issue 3: Difficulty in Product Purification
Potential Causes & Solutions:
-
Product Precipitation: The desired chromone-2-carboxylic acid often precipitates from the reaction mixture upon acidification.[1] This can be an effective initial purification step. Washing the precipitate with cold water can help remove inorganic salts.
-
Chromatography-Free Purification: A significant advantage of this synthesis can be the ability to obtain a high-purity product without the need for column chromatography, which can be tedious and lead to product loss.[2][4] Purification can often be achieved through simple washing and recrystallization.
-
Loss of Material During Workup: Be mindful of product loss during extraction and washing steps. Ensure the pH is appropriately adjusted to ensure the carboxylic acid is in its desired form (protonated for extraction into an organic solvent, or deprotonated for extraction into an aqueous basic solution).
Experimental Protocols & Data
Optimized Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic Acid
This protocol is adapted from a study that successfully optimized the synthesis with an 87% yield.[2]
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe vessel, combine 5'-bromo-2'-hydroxyacetophenone (1 equivalent) and diethyl oxalate (1.2 equivalents).
-
Base Addition: Add sodium ethoxide (2 equivalents) in absolute ethanol.
-
Microwave Irradiation (Step 1 - Condensation): Seal the vessel and irradiate in a microwave reactor at 120°C for 20 minutes.
-
Acidification and Cyclization (Step 2 - Hydrolysis): After cooling, add 1 M hydrochloric acid (HCl) to the reaction mixture.
-
Microwave Irradiation (Step 2 - Cyclization): Reseal the vessel and irradiate at 120°C for an additional 20 minutes.
-
Product Isolation: Cool the reaction mixture. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry to obtain the pure 6-bromochromone-2-carboxylic acid.
Table 1: Influence of Reaction Parameters on Yield
The following table summarizes the impact of varying reaction conditions on the yield of 6-bromochromone-2-carboxylic acid, based on optimization studies.[2][4]
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | EtONa (1) | Ethanol | 120 | 20 + 20 | Low |
| 2 | EtONa (2) | Ethanol | 120 | 20 + 20 | 87 |
| 3 | EtONa (2) | Methanol | 120 | 20 + 20 | Moderate |
| 4 | K₂CO₃ (2) | DMF | 120 | 20 + 20 | Low |
| 5 | EtONa (2) | Ethanol | 100 | 20 + 20 | Moderate |
| 6 | EtONa (2) | Ethanol | 120 | 10 + 10 | Moderate |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the one-pot synthesis of chromone-2-carboxylic acids.
Caption: Workflow for the one-pot synthesis of chromone-2-carboxylic acids.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrar.org [ijrar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up of 6-Methoxychroman-2-carboxylic Acid Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 6-Methoxychroman-2-carboxylic acid. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the chemical principles and potential pitfalls you may encounter. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your production process with scientific rigor.
I. Frequently Asked Questions (FAQs)
Here, we address some of the common initial queries regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: A widely employed and adaptable method involves a multi-step synthesis starting from 4-methoxyphenol. The general strategy is a Pechmann condensation to form a coumarin intermediate, followed by further transformations. An alternative approach is the Claisen-Schmidt condensation to form a chalcone, which then undergoes cyclization.
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors are typically 4-methoxyphenol and a suitable three-carbon synthon, such as ethyl acetoacetate for the Pechmann route. For the chalcone route, 2'-hydroxy-5'-methoxyacetophenone and an appropriate aldehyde are used. The purity of these starting materials is paramount to minimizing side reactions and simplifying purification.
Q3: What are the major safety concerns associated with this process?
A3: The synthesis involves handling corrosive acids and bases, as well as potentially flammable organic solvents. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory. All operations should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheets (SDS) for each reagent.[1]
Q4: Can the methoxy group be sensitive to reaction conditions?
A4: Yes, the methoxy group can be susceptible to demethylation under harsh acidic or basic conditions, especially at elevated temperatures.[2] This can lead to the formation of the corresponding hydroxy-chroman impurity. Careful control of pH and temperature is crucial to maintain the integrity of the methoxy group.
II. Troubleshooting Guide: From Synthesis to Purification
This section provides a detailed, question-and-answer-based guide to address specific issues you might encounter during the scale-up of this compound production.
A. Synthesis Challenges
Issue 1: Low Yield of the Chroman Ring Formation
-
Question: We are experiencing a significant drop in yield during the cyclization step when scaling up. What are the likely causes and how can we mitigate them?
-
Answer: Low yields during cyclization at scale often stem from several factors:
-
Suboptimal Catalyst Concentration: In larger volumes, localized concentration gradients of the acid or base catalyst can lead to incomplete reaction or the promotion of side reactions. Ensure efficient and homogenous mixing.
-
Improper Temperature Control: Exothermic reactions can lead to localized overheating in large reactors, causing decomposition of starting materials or products. Implement controlled reagent addition and efficient cooling.[3]
-
Side Reactions: Electron-donating groups, like the methoxy group, can sometimes lead to byproducts from self-condensation of the aldehyde used in the chalcone synthesis route.[4] This can be minimized by optimizing the stoichiometry and reaction temperature.
-
Issue 2: Formation of Significant Impurities
-
Question: Our HPLC analysis of the crude product shows several significant impurities. How can we identify and minimize them?
-
Answer: Impurity formation is a common scale-up challenge. Here’s a logical workflow to address this:
Caption: Workflow for impurity identification and minimization.
Common Impurities and Their Prevention:
| Impurity Type | Potential Cause | Prevention Strategy |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, temperature, or poor mixing. | Monitor reaction progress closely by TLC or HPLC. Ensure efficient agitation, especially in large reactors. |
| Demethylated Product (6-hydroxychroman-2-carboxylic acid) | Harsh acidic or basic conditions during reaction or workup, particularly at elevated temperatures.[2] | Maintain careful control over pH and temperature. Consider using milder reagents or shorter reaction times. |
| Chalcone Intermediate (from Claisen-Schmidt route) | Incomplete cyclization. | Optimize cyclization conditions (catalyst, temperature, reaction time). |
| Ring-Opened Byproducts | Instability of the chroman ring under certain workup conditions. | Use moderate temperatures during workup and purification. Maintain a dry, inert atmosphere if sensitivity is observed. |
B. Workup and Purification Hurdles
Issue 3: Difficulty in Isolating the Product
-
Question: The product oils out during crystallization, making isolation difficult. What can we do?
-
Answer: "Oiling out" is a common problem when the melting point of the solid is lower than the boiling point of the solvent at the concentration used.
-
Solvent System Optimization: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) often works well for crystallization.
-
Seeding: Introduce a small crystal of the pure product to the supersaturated solution to induce crystallization.
-
Temperature Gradient: Cool the solution slowly to promote the formation of well-defined crystals rather than an oil.
-
Issue 4: Inefficient Purification by Extraction
-
Question: Our acid-base extraction is not effectively removing all impurities. How can we improve this?
-
Answer: For effective purification of carboxylic acids via acid-base extraction, consider the following:
-
pH Control: When extracting into an aqueous base, ensure the pH is at least two to three units above the pKa of the carboxylic acid to ensure complete salt formation. Conversely, when acidifying to precipitate the product, lower the pH to at least two to three units below the pKa.[5]
-
Solvent Choice: Use a water-immiscible organic solvent in which the impurities are soluble but the carboxylate salt is not.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous base rather than a single extraction with a large volume for greater efficiency.
-
III. Experimental Protocols
The following protocols provide a starting point for the synthesis and purification of this compound.
Protocol 1: Synthesis via Claisen-Schmidt Condensation and Cyclization
This two-step process involves the formation of a chalcone intermediate followed by its cyclization.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonochemical Synthesis of 2’-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity - PMC [pmc.ncbi.nlm.nih.gov]
resolving solubility issues of 6-Methoxychroman-2-carboxylic acid for in vitro assays
Welcome to the technical support guide for 6-Methoxychroman-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during in vitro experimentation. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The solubility of this compound is governed by its molecular structure. It possesses a carboxylic acid group (-COOH), which is polar, but this is attached to a larger, nonpolar chroman ring system. This dual nature results in limited solubility in neutral aqueous solutions. The primary factor is the protonated state of the carboxylic acid. In its neutral (protonated) form at acidic or neutral pH, the molecule is less polar and thus poorly soluble in water. To improve aqueous solubility, the carboxylic acid must be converted to its ionized (deprotonated) carboxylate salt form (–COO⁻), which is significantly more polar and water-soluble.[1][2][3][4]
Q2: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture medium. Why did this happen and how can I prevent it?
A2: This is a common phenomenon known as "solvent-shift" precipitation.[5] this compound is likely highly soluble in 100% Dimethyl Sulfoxide (DMSO), a strong organic solvent.[6][7] However, when this concentrated DMSO stock is diluted into an aqueous environment like cell culture media, the solvent polarity dramatically increases. DMSO is miscible with water, but the compound itself is not.[8] The aqueous medium cannot maintain the solubility of the compound at the same concentration, causing it to crash out of solution.[9][5]
Prevention Strategies:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells.[10][11]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of media. Instead, perform a stepwise or serial dilution, potentially in a mixture of DMSO and media, before the final dilution.[5][10]
-
Warm the Media: Adding the compound to pre-warmed media (e.g., 37°C) can sometimes help maintain solubility.[5][12]
-
Increase Stock Concentration: Preparing a more concentrated stock solution in DMSO allows you to add a smaller volume to your assay, which can mitigate the solvent-shift effect.[9]
Q3: Can I use pH adjustment to solubilize this compound? What are the risks?
A3: Yes, pH adjustment is a highly effective method for solubilizing acidic compounds like this one.[13][14][15] By adding a base, such as sodium hydroxide (NaOH), you deprotonate the carboxylic acid to form a highly water-soluble sodium carboxylate salt.[13][16][17][18]
Risks and Considerations:
-
pH Shift in Assay: The primary risk is altering the pH of your final assay medium, which can significantly impact cellular health and experimental outcomes. It is crucial to use a minimal amount of base and ensure the final solution is buffered back to the correct physiological pH (typically 7.2-7.4).
-
Compound Stability: Extreme pH values can degrade certain compounds. While chroman structures are generally stable, it's a factor to consider.
-
Stoichiometry: Precise addition of the base is key. Ideally, a 1:1 molar ratio of NaOH to your compound is used to form the salt without making the solution overly basic.
Troubleshooting & Solubilization Workflow
Navigating solubility issues requires a systematic approach. The following guide provides a decision-making workflow to help you prepare a viable solution of this compound for your experiments.
Diagram 1: Decision Workflow for Solubilization This diagram outlines the sequential steps and decision points for preparing a soluble and biologically compatible solution of the target compound.
Caption: A step-by-step decision workflow for solubilizing the compound.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This is the most common starting point for compounds with unknown aqueous solubility.
Materials:
-
This compound
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate Mass: Determine the mass of the compound required.
-
Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock (MW ≈ 208.21 g/mol ): 10 × 1 × 0.20821 = 2.08 mg
-
-
Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile vial.[19][20]
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial.
-
Dissolve: Vortex or sonicate the solution gently until the solid is completely dissolved.[12][19] Gentle warming to 37°C may be applied if necessary, but check for compound stability first.[5]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[10][20]
Protocol 2: Preparation of a 10 mM Stock Solution via pH Adjustment (Aqueous)
This method creates a water-soluble salt of the compound, eliminating the need for organic solvents in the final assay.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH) solution, sterile
-
Sterile, nuclease-free water or PBS (pH 7.4)
-
pH meter or sterile pH strips
-
Sterile conical tube
Procedure:
-
Calculate Moles: Determine the number of moles of the compound you have weighed.
-
Formula: Moles = Mass (g) / Molecular Weight ( g/mol )
-
Example for 2.08 mg: 0.00208 g / 208.21 g/mol = 0.00001 moles (10 µmol)
-
-
Suspend Compound: Add the weighed compound to a sterile conical tube. Add approximately 80% of your desired final volume of sterile water or PBS (e.g., 0.8 mL for a final 1 mL volume). The compound will likely not dissolve and will form a suspension.
-
Add Base: Calculate the volume of 0.1 M NaOH needed for a 1:1 molar ratio.
-
Formula: Volume (L) = Moles / Molarity (mol/L)
-
Example: 0.00001 mol / 0.1 mol/L = 0.0001 L = 100 µL
-
-
Dissolve: While vortexing the suspension, add the calculated volume of 0.1 M NaOH drop by drop. The solution should clarify as the sodium salt is formed.[16][18]
-
Final Volume & pH Check: Bring the solution to the final volume (e.g., 1 mL) with water or PBS. Crucially, verify that the final pH of the stock solution is within a physiologically acceptable range (e.g., 7.0-8.0). Adjust with dilute HCl or NaOH if necessary, though this should not be required if calculations are accurate.
-
Sterilization & Storage: Sterile-filter the final solution through a 0.22 µm filter. Store aliquots at -20°C.
Diagram 2: pH-Dependent Solubility Equilibrium This diagram illustrates the chemical equilibrium that dictates the compound's solubility.
References
- 1. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. How does pH affect solubility? - askIITians [askiitians.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. emulatebio.com [emulatebio.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. labinsights.nl [labinsights.nl]
- 15. brieflands.com [brieflands.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Testing and Degradation Products of 6-Methoxychroman-2-carboxylic acid
Welcome to the technical support center for 6-Methoxychroman-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing and the analysis of degradation products. Our approach is rooted in scientific principles and extensive field experience to ensure the integrity and reliability of your experimental outcomes.
Introduction to Stability Testing
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1] This data is crucial for establishing a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.[1] The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for designing stability studies for new drug substances.[1][2][3]
For a compound like this compound, a robust stability program is essential to ensure its quality, safety, and efficacy throughout its lifecycle. This involves both long-term stability studies under recommended storage conditions and forced degradation studies to understand potential degradation pathways.[4]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific questions and potential issues you may encounter during the stability testing of this compound.
FAQ 1: What are the initial steps for designing a stability study for this compound?
Answer:
A well-designed stability study begins with a thorough understanding of the molecule's chemical properties and the regulatory requirements. For this compound, the initial steps should include:
-
Characterization of the Drug Substance: Ensure you have a well-characterized batch of this compound, including its identity, purity, and physical properties.
-
Selection of Batches: As per ICH guidelines, stability studies should be conducted on at least three primary batches of the drug substance.[1]
-
Container Closure System: The selection of a suitable container closure system that does not interact with the drug substance is critical.
-
Analytical Method Validation: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), must be developed and validated.[5] This method should be able to separate the active pharmaceutical ingredient (API) from its degradation products and quantifiable impurities.
-
Stress Testing (Forced Degradation): Before initiating long-term and accelerated studies, forced degradation studies are essential to identify likely degradation products and establish the stability-indicating nature of the analytical method.[4][6]
Troubleshooting Guide 1: My stability-indicating HPLC method shows poor resolution between the parent peak and a degradation product.
Scenario: During forced degradation under acidic conditions, you observe a new peak that is not well-separated from the main this compound peak.
Causality and Solution:
Poor resolution can compromise the accuracy of your stability data. The chroman ring system in this compound may undergo acid-catalyzed hydrolysis or other rearrangements, leading to degradation products with similar polarity to the parent compound.
Workflow for Method Optimization:
Caption: HPLC Method Optimization Workflow.
Step-by-Step Protocol:
-
Mobile Phase Modification:
-
Organic Modifier: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Methanol often provides different selectivity compared to acetonitrile.
-
pH Adjustment: The carboxylic acid moiety's ionization state is pH-dependent. Adjusting the mobile phase pH can alter the retention time and selectivity for both the parent compound and its degradation products.
-
-
Column Selection: If mobile phase adjustments are insufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity for aromatic compounds like this compound compared to a standard C18 column.
-
Gradient Optimization: Modify the gradient elution profile. A shallower gradient can improve the separation of closely eluting peaks.
-
Temperature Control: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, sometimes leading to improved resolution.
FAQ 2: What are the expected degradation products of this compound under forced degradation conditions?
Answer:
While specific degradation pathways for this compound are not extensively published, we can predict potential degradation products based on its chemical structure. Forced degradation studies should investigate the effects of hydrolysis (acidic and basic), oxidation, and photolysis.[4][7]
Potential Degradation Pathways:
-
Hydrolysis:
-
Acidic Conditions: The ether linkage in the chroman ring could be susceptible to cleavage under strong acidic conditions and heat, leading to ring-opening.
-
Basic Conditions: While generally more stable to base, esterification of the carboxylic acid (if it's in an ester prodrug form) would be readily hydrolyzed. The phenolic ether might also be susceptible to cleavage under harsh basic conditions.
-
-
Oxidation: The benzylic protons on the carbon adjacent to the oxygen in the chroman ring are potential sites for oxidation. The aromatic ring itself could also be oxidized, potentially leading to hydroxylated or quinone-like structures.
-
Photolysis: The aromatic ring and the methoxy group are chromophores that can absorb UV light, potentially leading to photolytic degradation. This could involve radical-mediated reactions or rearrangements.
Table 1: Hypothetical Degradation Products of this compound
| Stress Condition | Potential Degradation Product | Proposed Structure |
| Acid Hydrolysis | Ring-opened product | Awaiting experimental data |
| Base Hydrolysis | Decarboxylation product (minor) | Awaiting experimental data |
| Oxidation (H₂O₂) | Oxidized chroman ring | Awaiting experimental data |
| Photolysis (UV/Vis) | Photodimer or rearranged isomer | Awaiting experimental data |
Troubleshooting Guide 2: I am observing significant degradation of this compound in my control samples during a long-term stability study.
Scenario: Your control samples, stored under recommended conditions (e.g., 25°C/60% RH), show a significant decrease in the parent compound's purity over time.
Causality and Solution:
Unexpected degradation in control samples can point to several issues: inherent instability of the molecule under the chosen storage conditions, interaction with the container closure system, or issues with the analytical method itself.
Workflow for Investigating Control Sample Degradation:
Caption: Workflow for Investigating Control Sample Degradation.
Step-by-Step Protocol:
-
Analytical Method Verification:
-
Confirm the precision and accuracy of your HPLC method by running system suitability tests and analyzing a freshly prepared standard of this compound.
-
-
Container Closure System Evaluation:
-
Investigate the possibility of interactions between your compound and the container. This can involve testing for leachables and extractables from the container material.
-
As a comparative experiment, store a small sample in a different, highly inert container (e.g., a Type I borosilicate glass vial) under the same conditions.
-
-
Intrinsic Stability Re-assessment:
-
The initial stress testing may not have revealed all potential degradation pathways. The observed degradation in the control might be due to a slow degradation process not accelerated significantly by the forced degradation conditions.
-
-
Storage Condition Audit:
-
Review the temperature and humidity logs for the stability chamber to ensure there were no excursions from the set conditions.
-
Ensure that the samples were protected from light, as chroman structures can be light-sensitive.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general conditions for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.
1. Acid Hydrolysis:
-
Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M HCl.
-
Incubate at 60°C and sample at various time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH.
-
Keep at room temperature and sample at various time points.
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
3. Oxidation:
-
Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, and sample at various time points.
4. Photostability:
-
Expose the solid drug substance and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be stored under the same conditions but protected from light.
Protocol 2: Long-Term and Accelerated Stability Testing
1. Long-Term Stability:
-
Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH.
-
Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.[8]
2. Accelerated Stability:
At each time point, the samples should be tested for appearance, purity (by a stability-indicating HPLC method), and any other critical quality attributes.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. m.youtube.com [m.youtube.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. rjptonline.org [rjptonline.org]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: HPLC Analysis of 6-Methoxychroman-2-carboxylic Acid
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 6-Methoxychroman-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, validation, and routine analysis. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions about setting up the analysis for this compound.
Q1: What are the recommended starting HPLC conditions for this compound analysis?
A1: For initial method development, a reversed-phase approach is typically successful. The carboxylic acid and chroman moieties suggest moderate polarity. A C18 column is a robust starting point.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid group (pKa ~4-5), leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile (ACN) | A common, effective organic modifier with good UV transparency. |
| Gradient | 30% to 90% B over 15 minutes | A broad gradient helps to quickly determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability.[1][2] |
| Detection (UV) | ~225 nm and ~275 nm | Based on the chroman structure, these wavelengths are likely to provide good sensitivity. A photodiode array (PDA) detector is recommended to confirm the optimal wavelength. |
| Injection Vol. | 10 µL | A standard volume to avoid column overload. |
Q2: Does this compound require derivatization for UV detection?
A2: No, derivatization is generally not necessary. The chroman ring system contains a chromophore that absorbs UV light, making direct UV detection feasible.[3][4] Derivatization is typically employed when a compound lacks a suitable chromophore or when extremely high sensitivity is required.[5][6]
Q3: What is the most critical factor for achieving good peak shape for this acidic compound?
A3: Controlling the mobile phase pH is paramount. This compound is an acidic compound, and its carboxylic acid group will be ionized at neutral pH. This can lead to strong interactions with residual, un-capped silanol groups on the silica surface of the column, resulting in significant peak tailing.[7][8][9] By adding an acidifier like formic acid or phosphoric acid to the mobile phase to maintain a pH below the analyte's pKa (e.g., pH 2.5-3.5), the analyte remains in its neutral, protonated form, minimizing these secondary interactions and ensuring a sharp, symmetrical peak.[9][10]
Section 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments, explaining the root causes and corrective actions.
Problem Area 1: Peak Shape Issues
Q: My peak for this compound is tailing severely. What are the causes and how can I fix it?
A: Peak tailing is a common issue, especially for acidic or basic compounds.[7][10] The diagram below outlines a systematic approach to diagnosing the cause.
Caption: Troubleshooting workflow for peak tailing.
-
Primary Cause: Secondary Silanol Interactions. As mentioned in the FAQ, if the mobile phase pH is not sufficiently acidic, the ionized carboxylate group on your analyte will interact with free silanol groups on the column's stationary phase.[8][9][11]
-
Solution: Ensure the mobile phase is buffered to a pH at least 1.5-2 units below the analyte's pKa. Using 0.1% formic acid is a standard and effective choice.[10]
-
-
Secondary Cause: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.[12]
-
Solution: Reduce the injection volume or dilute the sample. A good test is to inject a 1:10 dilution of your sample; if the peak shape improves dramatically, you were likely overloading the column.
-
-
Tertiary Cause: Column Contamination or Degradation. Accumulation of strongly retained sample matrix components can create active sites that cause tailing.[12] Physical degradation of the column bed can also be a cause.
Problem Area 2: Baseline Disturbances
Q: I'm observing significant baseline noise or drift during my analysis. What should I check?
A: A stable baseline is crucial for accurate quantification, especially at low concentrations. Baseline issues can stem from the mobile phase, the detector, or the pump.[14][15]
-
Cause: Mobile Phase Issues.
-
Inadequate Degassing: Dissolved gas in the mobile phase can form bubbles in the detector cell, causing sharp, sporadic noise.[15][16] Solution: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.[14][15]
-
Contamination/Low Quality Solvents: Impurities in your solvents or water can create baseline noise or drift, particularly during gradient elution.[14][15] Solution: Always use HPLC-grade solvents and freshly prepared mobile phase.
-
Incomplete Mixing: If you are using an online mixer for a gradient, improper mixing can cause rhythmic pulses in the baseline. Solution: Prime the system thoroughly. If the problem persists, try hand-mixing the mobile phase at a specific composition to see if the noise disappears, which would isolate the problem to the pump's proportioning valves.[16]
-
-
Cause: Detector Issues.
-
Lamp Failure: A detector lamp nearing the end of its life can cause a noisy or drifting baseline.[16] Solution: Check the lamp energy and hours of use via your system software and replace if necessary.
-
Contaminated Flow Cell: Sample components or precipitated buffers can coat the flow cell walls, leading to drift.[16] Solution: Flush the flow cell with a strong, appropriate solvent (e.g., isopropanol or 1N Nitric Acid, but never HCl for stainless steel systems).[14]
-
-
Cause: Temperature Fluctuations.
Problem Area 3: Retention Time Variability
Q: My retention time for this compound is shifting between injections. Why is this happening?
A: Unstable retention times compromise peak identification and integration, making results unreliable.[1] The most common causes are related to the mobile phase, temperature, or the column itself.[1][17][18][19]
-
Cause: Mobile Phase Composition Change. In reversed-phase chromatography, retention is highly sensitive to the organic-to-aqueous ratio.[20] A small change of 1% in the organic solvent can alter retention times by 5-15%.[20]
-
Cause: Inadequate Column Equilibration. When changing mobile phase conditions or starting up the system, the column needs time to fully equilibrate with the new mobile phase.
-
Cause: Temperature Fluctuations. As with baseline drift, inconsistent column temperature will cause retention times to shift.[1][2]
-
Cause: Pump and System Leaks. A small, often invisible leak in the system can lead to a lower-than-set flow rate, causing retention times to increase.[17][19]
-
Solution: Perform a system pressure test. Check all fittings for any signs of salt residue (from buffers) or moisture.
-
Section 3: Core Method Validation Protocols
A robust analytical method requires validation to demonstrate its suitability for the intended purpose. This process is governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[21][22][23][24][25]
Caption: Key parameters for HPLC method validation.
Protocol 1: System Suitability Testing (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. This is a mandatory first step before any validation or sample analysis.[26][27][28]
Procedure:
-
Prepare a standard solution of this compound at a concentration representative of your samples.
-
Make five or six replicate injections of this standard.
-
Calculate the key SST parameters.
Table 2: System Suitability Acceptance Criteria (based on USP <621>)
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (Tf) | Tailing factor ≤ 2.0 | Ensures peak symmetry.[26] |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% | Demonstrates injection precision.[26][29] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness.[29] |
| Resolution (Rs) | Rs > 2.0 (between analyte and nearest impurity) | Ensures separation from other components.[26][29] |
If the system fails SST, all subsequent data is invalid until the issue is resolved using the troubleshooting guide above.[28][29]
Protocol 2: Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[23]
Procedure:
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
Analysis: Analyze the stressed samples alongside an unstressed standard and a placebo (matrix without the analyte).
-
Evaluation:
-
The peak for this compound should be free from any co-eluting peaks in the stressed samples.
-
The placebo sample should show no interfering peaks at the retention time of the analyte.
-
Use a PDA detector to assess peak purity. The purity angle should be less than the purity threshold for the analyte peak in all stressed samples.
-
Protocol 3: Linearity
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Procedure:
-
Prepare a series of at least five calibration standards of this compound, spanning the expected concentration range (e.g., 80% to 120% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis.
Table 3: Example Linearity Data and Acceptance Criteria
| Concentration (µg/mL) | Avg. Peak Area | Acceptance Criteria |
| 80 | 810500 | Correlation Coefficient (r²): ≥ 0.999 |
| 90 | 905800 | Y-intercept: Should be close to zero. |
| 100 | 1012300 | |
| 110 | 1109700 | |
| 120 | 1205400 |
References
- 1. uhplcs.com [uhplcs.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromtech.com [chromtech.com]
- 12. Blogs | Restek [discover.restek.com]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 14. phenomenex.com [phenomenex.com]
- 15. uhplcs.com [uhplcs.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 19. silicycle.com [silicycle.com]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. fda.gov [fda.gov]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. fda.gov [fda.gov]
- 24. jordilabs.com [jordilabs.com]
- 25. database.ich.org [database.ich.org]
- 26. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 27. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 28. ftp.uspbpep.com [ftp.uspbpep.com]
- 29. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Poor Cell Permeability of 6-Methoxychroman-2-carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methoxychroman-2-carboxylic acid derivatives. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenge of poor cell permeability with this class of compounds.
The inherent polarity of the carboxylic acid moiety often leads to low passive diffusion across the lipid bilayers of cell membranes, hindering the therapeutic potential of these promising molecules. This guide offers structured, actionable advice to diagnose and overcome these permeability issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit low cell permeability?
The primary reason for the poor cell permeability of these derivatives is the presence of the carboxylic acid group. At physiological pH (around 7.4), this group is predominantly ionized to its carboxylate form (COO-). This negative charge significantly increases the molecule's polarity, making it difficult to passively diffuse across the nonpolar lipid interior of the cell membrane. This is a common challenge for many carboxylic acid-containing drugs.[1]
Additionally, it's important to consider Lipinski's Rule of Five, a set of guidelines used to predict the oral bioavailability of a drug candidate.[2][3] Poor absorption or permeation is more likely if a compound violates these rules, which include having more than five hydrogen bond donors or a molecular weight greater than 500 Da.[2][3][4][5]
Q2: What is a good starting point for assessing the permeability of my compounds?
A tiered approach is often the most effective.
-
In Silico Prediction: Before beginning wet lab experiments, utilize computational tools to predict the physicochemical properties of your derivatives, including logP (lipophilicity) and topological polar surface area (TPSA). Several free tools like SwissADME can provide these predictions. This will help you prioritize which compounds to move forward with.
-
PAMPA Assay: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[6][7] It's a cost-effective way to get an initial ranking of your compounds' intrinsic permeability without the complexities of active transport.
-
Cell-Based Assays: For more biologically relevant data, progress to cell-based assays like the Caco-2 or MDCK permeability assays. These use monolayers of intestinal (Caco-2) or kidney (MDCK) epithelial cells and can assess both passive diffusion and active transport processes.[8][9][10][11]
Q3: My compound has poor solubility. How does this affect my permeability assay?
Poor aqueous solubility can significantly confound permeability measurements. If a compound precipitates in the assay buffer, the effective concentration available for permeation is reduced, leading to an underestimation of its permeability.[12][13] It is crucial to determine the kinetic solubility of your compounds in the assay buffer before conducting permeability experiments.[13][14][15][16]
-
Troubleshooting Tip: If solubility is an issue, you may need to add a small percentage of a co-solvent like DMSO to your donor solution. However, be cautious as high concentrations of co-solvents can disrupt the integrity of cell monolayers or the artificial membrane in PAMPA.[6]
Q4: What are efflux pumps, and could they be impacting my results?
Efflux pumps are transmembrane proteins that actively transport substrates out of cells.[17][18][19][20] If your this compound derivative is a substrate for an efflux pump, such as P-glycoprotein (P-gp), it will be actively removed from the cell, resulting in low intracellular accumulation and apparent permeability, even if its passive diffusion is reasonable.[17][19][20][21]
The Caco-2 and MDCK-MDR1 cell lines are excellent models for studying efflux because they express P-gp.[8][22][23] By measuring bidirectional transport (apical-to-basolateral and basolateral-to-apical), you can calculate an efflux ratio. An efflux ratio greater than 2 is a strong indicator of active efflux.[8][23]
Part 2: Troubleshooting Guides for Permeability Assays
Scenario 1: Low Permeability in the PAMPA Assay
If you observe a low apparent permeability coefficient (Papp) in a PAMPA assay, this points to poor passive diffusion.
Troubleshooting Workflow:
Caption: Troubleshooting low PAMPA permeability.
Detailed Steps:
-
Review Physicochemical Properties:
-
Lipophilicity (LogP): Is the calculated LogP of your compound in the optimal range (typically 1-3 for good passive diffusion)? If it's too low (too hydrophilic), the compound will not readily partition into the lipid membrane.
-
Polar Surface Area (TPSA): A high TPSA (>140 Ų) is often associated with poor permeability.
-
-
Chemical Modification Strategies:
-
Prodrug Approach: This is a highly effective strategy for transiently masking the polar carboxylic acid group.[9][24][25][26] Converting the carboxylic acid to an ester is a common and often successful approach.[27] The ester is more lipophilic and can cross the cell membrane. Once inside the cell, endogenous esterases cleave the ester, releasing the active carboxylic acid parent drug.[1]
-
-
Assay Optimization:
-
pH: Since the ionization of the carboxylic acid is pH-dependent, consider running the PAMPA assay at a lower pH (e.g., 6.5) in the donor compartment to increase the proportion of the more permeable, neutral form of the compound.[7]
-
Co-solvents: As mentioned, a small amount of a pharmaceutically acceptable co-solvent can be used to improve solubility, but this must be carefully validated.
-
Scenario 2: Good PAMPA Permeability, but Low Caco-2/MDCK Permeability
This discrepancy strongly suggests the involvement of biological processes not present in the PAMPA assay, most commonly active efflux.
Troubleshooting Workflow:
Caption: Investigating discrepancies between PAMPA and cell-based assays.
Detailed Steps:
-
Confirm Efflux:
-
Bidirectional Assay: Perform a bidirectional permeability assay to calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)).[8]
-
Use of Inhibitors: Conduct the permeability assay in the presence of a known efflux pump inhibitor, such as verapamil for P-gp.[8] A significant increase in the apical-to-basolateral (A-B) Papp value in the presence of the inhibitor confirms that your compound is a substrate for that efflux pump.
-
-
Rule Out Other Factors:
-
Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) of your cell monolayers before and after the experiment to ensure their integrity.[8] Low TEER values indicate a leaky monolayer, which will lead to unreliable results.
-
Metabolism: Consider the possibility that your compound is being metabolized by the Caco-2 or MDCK cells, which would reduce the amount of intact compound detected in the acceptor well. Analyze the samples by LC-MS/MS to look for potential metabolites.
-
Part 3: Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay is crucial to perform before any permeability studies.[13][14][15][16]
Materials:
-
Test compound in DMSO stock solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring turbidity or UV-Vis spectrophotometer
Procedure:
-
Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microplate.[14]
-
Add PBS to each well to achieve the desired final compound concentration (e.g., 198 µL for a final concentration of 100 µM).
-
Mix and incubate the plate at room temperature for a set period (e.g., 2 hours).[14]
-
Measure the turbidity of the solution using a nephelometer or measure the absorbance after filtering to remove any precipitate.[14][15]
-
The highest concentration at which no precipitate is observed is the kinetic solubility.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (monolayer integrity marker)
-
Test compound
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.[8]
-
Measure the TEER of the monolayers to ensure integrity (typically >300 Ω·cm²).[8]
-
Wash the monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound solution (in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (acceptor) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (acceptor) chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).[10]
-
At the end of the incubation, take samples from both the donor and acceptor chambers.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the Papp values for both directions and the efflux ratio.
Part 4: Data Interpretation
Permeability Classification Table:
| Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Efflux Ratio Interpretation:
| Efflux Ratio (ER) | Interpretation |
| < 2 | No significant efflux |
| ≥ 2 | Potential substrate of an efflux transporter |
Conclusion
Overcoming the poor cell permeability of this compound derivatives is a multifaceted challenge that requires a systematic and logical approach. By understanding the underlying physicochemical principles and employing a tiered experimental strategy, researchers can effectively diagnose permeability issues and implement rational design strategies, such as the prodrug approach, to enhance the therapeutic potential of these compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. diva-portal.org [diva-portal.org]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. enamine.net [enamine.net]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. researchgate.net [researchgate.net]
- 22. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 23. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 24. researchgate.net [researchgate.net]
- 25. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 27. sites.rutgers.edu [sites.rutgers.edu]
managing pressure build-up in microwave-assisted synthesis of chroman derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for microwave-assisted synthesis of chroman derivatives. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of pressure build-up during your experiments. Our goal is to equip you with the knowledge to conduct your research safely and efficiently.
Understanding Pressure Generation in Microwave Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures.[1][2] When performed in a sealed vessel, this rapid heating can cause a significant increase in internal pressure.[1][3] This pressure is primarily a function of the solvent's vapor pressure at a given temperature.[4] As the temperature of the solvent rises above its atmospheric boiling point, the pressure inside the sealed vessel increases accordingly.[4][5]
Several factors contribute to the final pressure observed in the reactor:
-
Solvent Properties: Solvents with low boiling points and high vapor pressures will generate higher pressures at lower temperatures.[6][7] The polarity of the solvent also plays a crucial role; more polar solvents absorb microwave energy more efficiently, leading to faster heating and pressure increases.[5][8]
-
Reaction Temperature: Higher reaction temperatures inevitably lead to higher vapor pressures from the solvent and any volatile reagents or products.[4]
-
Headspace: The volume of the reaction vessel not occupied by the liquid reaction mixture, known as the headspace, influences the total pressure. A smaller headspace will result in a more rapid pressure increase for a given amount of vaporized solvent.[5]
-
Gas Evolution: Some chemical reactions, including certain cyclization or condensation steps in chroman synthesis, may produce gaseous byproducts (e.g., CO2, H2O), which will contribute significantly to the total pressure inside the vessel.[9]
-
Reaction Exothermicity: Highly exothermic reactions can lead to a rapid, uncontrolled temperature increase, causing a sudden and dangerous pressure spike.[10]
Troubleshooting Guide: Managing Pressure Build-up
This section addresses specific issues you may encounter related to pressure management during the microwave-assisted synthesis of chroman derivatives.
Issue 1: The pressure inside the reaction vessel is exceeding the instrument's safety limits.
-
Question: My microwave reactor is aborting the run due to excessive pressure, even though the temperature is within the desired range. What is causing this, and how can I fix it?
-
Answer: This is a common issue that can stem from several factors. The primary cause is likely the vapor pressure of your chosen solvent at the set temperature.[4] However, the evolution of gaseous byproducts from your specific chroman synthesis reaction can also be a significant contributor.[9]
Immediate Actions & Solutions:
-
Reduce the Reaction Temperature: The most direct way to lower the pressure is to decrease the set reaction temperature. Even a small reduction of 10-20°C can significantly lower the solvent's vapor pressure.
-
Solvent Selection: If lowering the temperature is not an option for your reaction kinetics, consider switching to a solvent with a higher boiling point and lower vapor pressure. For example, if you are using acetonitrile (boiling point: 82°C), switching to a higher boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can allow you to reach higher temperatures at lower pressures.[4]
-
Reduce Reactant Concentration: Lowering the concentration of your reactants can sometimes slow down the rate of gas evolution, giving the instrument's control system more time to manage the pressure.
-
Increase Headspace: Ensure you are not overfilling the reaction vessel. A larger headspace provides more volume for the generated vapors, slowing the rate of pressure increase. A general rule is to not exceed 2/3 of the vessel's total volume.[5]
-
Issue 2: The pressure is fluctuating erratically during the reaction.
-
Question: I'm observing sharp, unpredictable spikes in pressure during the hold time of my microwave program. What could be the cause?
-
Answer: Erratic pressure fluctuations often point to an uncontrolled exothermic event or localized superheating within the reaction mixture.[11] This can be particularly relevant in chroman syntheses that involve highly reactive intermediates or catalysts.
Immediate Actions & Solutions:
-
Improve Stirring: Ensure that the magnetic stir bar is of an appropriate size and is functioning correctly. Inadequate stirring can lead to localized "hot spots" where the temperature and pressure are significantly higher than the bulk solution.[11]
-
Ramp Time and Power Settings: Instead of a rapid ramp to the target temperature, try a slower, multi-stage heating profile. This allows for more controlled heating and can prevent the sudden onset of a highly exothermic process. Start with a lower power setting and gradually increase it.[11]
-
Consider a Heat Sink Solvent: If your reactants are highly microwave-absorbent but your desired reaction temperature is moderate, adding a non-polar, low-absorbing solvent like toluene or hexane can act as a heat sink, helping to dissipate heat and moderate the temperature and pressure.[5]
-
Issue 3: I am performing a solvent-free reaction, and the pressure is still too high.
-
Question: I'm attempting a solvent-free synthesis of a chroman derivative to be more environmentally friendly, but I'm still encountering high-pressure warnings. Why is this happening?
-
Answer: In solvent-free reactions, the pressure is generated from the volatilization of your liquid or low-melting-point solid reactants and products, as well as any gaseous byproducts.[9] Without a solvent to absorb and distribute the microwave energy, your reactants can heat up extremely quickly, leading to rapid pressure increases.
Immediate Actions & Solutions:
-
Use a Solid Support: Adsorbing your liquid reactants onto a solid support with low microwave absorbance, such as silica or alumina, can help to moderate the heating rate and reduce localized superheating.
-
Pulsed Heating: Utilize a microwave program with pulsed heating rather than continuous power. This involves cycles of heating followed by cooling, which can help to keep the overall pressure within safe limits while still providing enough energy for the reaction to proceed.
-
Careful Reagent Stoichiometry: Ensure your reactant ratios are precise. An excess of a volatile reactant will contribute unnecessarily to the pressure.
-
Frequently Asked Questions (FAQs)
Q1: Is it safe to use a domestic microwave oven for chroman synthesis? A1: Absolutely not. Domestic microwave ovens are not designed for laboratory use and lack the necessary safety features, such as pressure and temperature sensors, and containment in case of a vessel failure.[11] Using a dedicated laboratory microwave reactor is imperative for safety.[11]
Q2: How do I choose the right solvent to manage pressure in my chroman synthesis? A2: The ideal solvent will have a high boiling point, a low vapor pressure at your target reaction temperature, and good microwave absorption properties to ensure efficient heating.[4][8] Refer to the table below for a comparison of common solvents.
Q3: Can I scale up my microwave-assisted chroman synthesis without pressure issues? A3: Scaling up microwave reactions is not always straightforward. The penetration depth of microwaves can be limited, and what works on a small scale may not translate directly to a larger volume.[12][13] When scaling up, it is crucial to re-optimize the reaction conditions, paying close attention to the heating profile and pressure monitoring. A slower heating ramp is often necessary for larger volumes.
Q4: What is the role of a "venting" step in a microwave program? A4: Some advanced microwave reactors offer a "venting" option in their programming. This allows the instrument to briefly and safely release a small amount of pressure during the reaction, which can be useful for reactions that slowly and continuously generate gaseous byproducts.
Best Practices for Safe Operation
-
Always use certified pressure vessels and caps provided by the manufacturer.[11]
-
Inspect vessels for cracks or damage before each use.[14]
-
Never exceed the maximum recommended volume for the reaction vessels.[11]
-
If you are unsure about a reaction's potential for rapid pressure increase, start with a small-scale test reaction at low power and temperature.[11]
-
Always be aware of the chemical properties and potential decomposition pathways of your reagents and solvents at high temperatures.[11]
Data and Protocols
Solvent Properties and Pressure Generation
The choice of solvent is critical in controlling the pressure during microwave synthesis. The table below provides the boiling points and vapor pressures of common organic solvents at various temperatures to aid in your selection process.
| Solvent | Boiling Point (°C) | Vapor Pressure @ 100°C (bar) | Vapor Pressure @ 150°C (bar) | Microwave Absorption |
| Acetone | 56 | ~5.4 | ~13.5 | High |
| Acetonitrile | 82 | ~3.5 | ~8.7 | Medium |
| Ethanol | 78 | ~3.5 | ~8.5 | High |
| Dichloromethane | 40 | ~7.8 | - | Low |
| Toluene | 111 | ~1.4 | ~3.8 | Low |
| N,N-Dimethylformamide (DMF) | 153 | ~0.6 | ~1.8 | Medium |
| Dimethyl Sulfoxide (DMSO) | 189 | ~0.3 | ~0.9 | High |
Note: Vapor pressure values are approximate and can be influenced by the presence of solutes.
Experimental Protocol: Method Development for a New Chroman Synthesis
This protocol outlines a systematic approach to developing a microwave-assisted synthesis method while carefully managing pressure.
-
Initial Small-Scale Test:
-
Begin with a small-scale reaction (e.g., 0.5 mmol) in a 10 mL microwave vial.
-
Choose a high-boiling point solvent that is known to be suitable for your reaction type (e.g., DMF, DMSO).
-
Set a conservative initial temperature, for example, 100°C, and a hold time of 10 minutes.
-
Use a slow power ramp (e.g., 5 minutes to reach the target temperature).
-
Monitor the pressure throughout the reaction. If it remains well within the safe operating limits (e.g., below 10 bar), you can proceed to the next step.
-
-
Temperature Optimization:
-
Gradually increase the reaction temperature in 10-15°C increments.
-
At each new temperature, carefully observe the pressure profile. Note the maximum pressure reached.
-
If the pressure approaches the instrument's limit, do not increase the temperature further with that solvent.
-
Analyze the reaction mixture at each temperature to determine the effect on product yield and purity.
-
-
Solvent Screening (if necessary):
-
If higher temperatures are required but pressure is a limiting factor, switch to a solvent with a higher boiling point (see table above).
-
Repeat the temperature optimization process with the new solvent.
-
-
Power and Time Optimization:
-
Once the optimal temperature and solvent are determined, you can optimize the power and hold time to maximize yield and minimize reaction time.
-
Experiment with different power settings to see how they affect the heating rate and pressure build-up.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving pressure-related issues in your microwave-assisted synthesis experiments.
References
- 1. Microwave Synthesis [organic-chemistry.org]
- 2. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solvent Choice for Microwave Synthesis [cem.com]
- 5. Getting Started with Microwave Synthesis [cem.com]
- 6. ijnrd.org [ijnrd.org]
- 7. youtube.com [youtube.com]
- 8. rjpdft.com [rjpdft.com]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Scale-up in microwave-accelerated organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: Purification of 6-Methoxychroman-2-carboxylic acid
Welcome to the technical support center for the purification of 6-Methoxychroman-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound from common reaction by-products. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target molecule.
I. Understanding the Purification Challenge
The synthesis of this compound can result in a variety of by-products depending on the specific synthetic route employed. These impurities can include unreacted starting materials, reagents, and structurally similar side-products. Effective purification is paramount to ensure the integrity of downstream applications. This guide will focus on the most common and effective purification techniques: acid-base extraction, recrystallization, and column chromatography.
Frequently Asked Questions (FAQs) - Initial Assessment
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: The nature of impurities is intrinsically linked to your synthetic pathway. However, common contaminants often include unreacted starting materials (e.g., 6-methoxychroman), and by-products from side reactions. Depending on the reagents used, you might also encounter residual acids, bases, or coupling agents.[1] A thorough understanding of your reaction mechanism is the first step in identifying potential impurities.
Q2: How do I choose the most appropriate purification technique for my crude product?
A2: The optimal purification strategy depends on the physical properties of this compound (a solid) and the nature of the impurities.[1] A general decision-making workflow is presented below. For solid carboxylic acids like this, a combination of acid-base extraction followed by recrystallization is often a highly effective starting point. Column chromatography is typically reserved for removing impurities with very similar properties to the desired product.[1][2]
Caption: Decision workflow for selecting a purification method.
II. Troubleshooting Guide: Step-by-Step Protocols and Common Issues
This section provides detailed protocols for the primary purification techniques and addresses common problems you may encounter.
A. Acid-Base Extraction: The First Line of Defense
Acid-base extraction is a powerful liquid-liquid extraction technique for separating acidic compounds like this compound from neutral or basic impurities.[3][4] The principle lies in the differential solubility of the ionized (salt) and non-ionized forms of the carboxylic acid in aqueous and organic phases.[3]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Basification & Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, typically sodium bicarbonate (NaHCO₃).[1][5] Stopper the funnel and gently invert it multiple times, venting frequently to release any pressure buildup from CO₂ evolution.[1] Allow the layers to separate. The deprotonated 6-Methoxychroman-2-carboxylate salt will be in the aqueous layer.[6]
-
Separation: Drain the lower aqueous layer into a clean flask.[1]
-
Repeat Extraction: To ensure complete extraction of the carboxylic acid, repeat the extraction of the organic layer with fresh aqueous NaHCO₃ solution.[1] Combine all aqueous extracts. The organic layer now contains neutral and basic impurities and can be discarded (or worked up separately if desired).
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath.[1][2] Slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise while stirring until the solution becomes acidic (verify with pH paper).[1][5] The protonated this compound, being less soluble in water, should precipitate out as a solid.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold water to remove any residual inorganic salts.
-
Drying: Dry the purified solid, for instance, in a desiccator.[1]
Troubleshooting Acid-Base Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Emulsion Formation at the Interface | Vigorous shaking of the separatory funnel. | Gently invert the funnel multiple times instead of shaking vigorously.[1] If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. |
| Low Recovery of Product | Incomplete extraction into the aqueous phase. Incomplete precipitation upon acidification. The product may be more soluble in water than anticipated. | Perform multiple extractions with the basic solution.[1] Ensure the aqueous phase is sufficiently acidified (pH ~2). If the product remains in the aqueous phase after acidification, extract it back into an organic solvent like ethyl acetate, dry the organic layer with an anhydrous salt (e.g., MgSO₄), and evaporate the solvent.[2] |
| Product Precipitates During Extraction | The carboxylate salt may have limited solubility in the aqueous phase. | Use a more dilute solution of the crude product or a larger volume of the aqueous base. |
B. Recrystallization: For High Purity Solids
Recrystallization is a purification technique used to remove impurities from a solid compound.[7] The principle is based on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[2]
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures.[2] Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[2] Conduct small-scale solubility tests to identify a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot recrystallization solvent to just dissolve it completely.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2] It's crucial to preheat the filtration funnel and filter paper with hot solvent to prevent premature crystallization.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was added). The compound is an oil at the recrystallization temperature. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Oiling Out (Product separates as an oil) | The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly. | Use a lower-boiling point solvent. Ensure slow cooling. Re-heat the oiled-out mixture to dissolve the oil, add more solvent, and cool slowly. |
| Poor Recovery | Too much solvent was used. The product has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Concentrate the filtrate and cool again to obtain a second crop of crystals. Choose a solvent in which the product has lower solubility at cold temperatures. Ensure the filtration apparatus is sufficiently hot.[1] |
C. Column Chromatography: For Difficult Separations
When impurities have similar acidity and solubility to this compound, column chromatography is a valuable tool.[2]
Caption: General workflow for purification by column chromatography.
Experimental Protocol: Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of polar compounds like carboxylic acids.
-
Mobile Phase Selection: Develop a suitable mobile phase (eluent) using thin-layer chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.5 and show good separation from impurities. Due to the acidic nature of the target compound, streaking or tailing on the TLC plate is common.[1] To mitigate this, add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent.[1]
-
Column Packing: Pack a glass column with a slurry of silica gel in the mobile phase, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution and Fraction Collection: Add the mobile phase to the top of the column and begin collecting the eluting solvent in fractions.[1]
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product.[1] Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[1]
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Streaking/Tailing of the Compound on TLC/Column | Strong interaction between the acidic proton of the carboxylic acid and the silica gel.[1] | Add 0.5-1% acetic acid or formic acid to the eluent to keep the compound fully protonated.[1] |
| Poor Separation of Compounds | The polarity of the mobile phase is not optimal. The column was overloaded with the sample. | Optimize the solvent system using TLC to achieve better separation.[2] Use an appropriate amount of sample for the column size.[2] |
| Compound Precipitates on the Column | The compound is not sufficiently soluble in the mobile phase. | Dissolve the crude mixture in a small amount of a stronger solvent, adsorb it onto a small amount of silica gel, and dry-load it onto the column.[2] |
III. Concluding Remarks
The successful purification of this compound is a critical step in many research and development endeavors. By understanding the principles behind each purification technique and anticipating potential challenges, you can develop a robust and efficient purification strategy. This guide provides a foundation for troubleshooting common issues, but remember that optimization is often necessary for each specific reaction mixture.
IV. References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--
-
Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 6-Methoxy-2H-chromene-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from --INVALID-LINK--
-
PubMed. (2006, March). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Retrieved from --INVALID-LINK--
-
Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from --INVALID-LINK--
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5698716A - Process for chroman carboxylates. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Retrieved from --INVALID-LINK--
-
Technical Disclosure Commons. (2025, May 27). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid Isomers. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Retrieved from --INVALID-LINK--
-
Technical Disclosure Commons. (2025, October 27). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Retrieved from --INVALID-LINK--
-
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from --INVALID-LINK--
-
RESEARCH REVIEW International Journal of Multidisciplinary. (2019, January 10). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Retrieved from --INVALID-LINK--
-
J&K Scientific. (n.d.). 6-Methoxy-chroman-3-carboxylic acid, 97%. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2024, August 12). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US8188309B2 - Process for preparing aromatic carboxylic acids. Retrieved from --INVALID-LINK--
-
MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2004002980A2 - Method for synthesizing coumarin and the derivatives thereof. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac. Retrieved from --INVALID-LINK--
References
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 6-Methoxychroman-2-carboxylic Acid and its Analogs
In the landscape of modern drug discovery, the chroman scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. Among these, 6-methoxychroman-2-carboxylic acid and its derivatives have garnered significant attention for their therapeutic potential across a spectrum of diseases, including those rooted in oxidative stress, inflammation, and cellular proliferation. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical series, offering a comparative look at how subtle molecular modifications can profoundly influence biological outcomes. The insights presented herein are grounded in experimental data and are intended to empower researchers in the rational design of next-generation therapeutic agents.
The Core Scaffold: this compound
The this compound scaffold is characterized by a bicyclic chroman ring system, a methoxy group at the 6-position, and a carboxylic acid at the 2-position. This arrangement of functional groups imparts a unique combination of physicochemical properties that are conducive to biological activity. The methoxy group, an electron-donating substituent, can influence the electronic environment of the aromatic ring, which is often crucial for antioxidant activity. The carboxylic acid moiety provides a handle for hydrogen bonding and salt bridge formation, enabling interactions with biological targets, and also serves as a key site for synthetic modification to modulate properties such as potency, selectivity, and pharmacokinetics.
Structure-Activity Relationship Analysis
The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the chroman ring and modifications of the carboxylic acid group. The following sections dissect the SAR of this scaffold in the context of its primary biological activities.
Antioxidant Activity
The antioxidant properties of chroman derivatives are often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals. While the parent this compound lacks a free hydroxyl group, its analogs, particularly those with a hydroxyl group at the 6-position, are potent antioxidants.
A key determinant of antioxidant potency is the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as hydroxyl and methoxy groups, can enhance the antioxidant activity by stabilizing the resulting phenoxyl radical.[1] The position of these groups is also critical. For instance, studies on related phenolic acids have shown that the presence of methoxy groups can promote antioxidant activity.[2]
Key SAR Insights for Antioxidant Activity:
-
6-Position Hydroxyl Group: The presence of a hydroxyl group at the 6-position is a strong determinant of antioxidant activity.
-
Electron-Donating Groups: Methoxy and other electron-donating groups on the aromatic ring generally enhance antioxidant potential.
-
Carboxylic Acid Modification: Conversion of the carboxylic acid to amides can modulate the antioxidant activity, with the nature of the amide substituent playing a significant role. For example, N-arylsubstituted-chroman-2-carboxamides have shown potent inhibition of lipid peroxidation.[3]
Anticancer Activity
The chroman scaffold has been explored for its anticancer potential, with several derivatives exhibiting cytotoxicity against various cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Recent studies on methoxyflavone analogs, which share structural similarities with the 6-methoxychroman scaffold, have highlighted the importance of methoxy and hydroxyl groups in maximizing cytotoxicity.[4] The interplay between these groups influences the lipophilicity and hydrogen bonding capacity of the molecule, which are critical for cell membrane permeability and target engagement.
Key SAR Insights for Anticancer Activity:
-
Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic ring are crucial. For instance, in a series of 6-pyrazolinylcoumarins, specific substitutions led to potent antimitotic activity.[5]
-
Modification of the Carboxylic Acid: Derivatization of the carboxylic acid to amides or other functional groups can significantly impact anticancer potency.
-
Synergistic Effects: The combination of methoxy and hydroxyl groups can lead to synergistic effects, enhancing cytotoxicity.[4]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major research focus. Chroman-based compounds have shown promise in this area, primarily through their ability to modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[3][6]
Key SAR Insights for Anti-inflammatory Activity:
-
Inhibition of Pro-inflammatory Mediators: Active compounds typically inhibit the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.
-
Modulation of Signaling Pathways: The anti-inflammatory effects are often mediated by the inhibition of the NF-κB and MAPK signaling pathways.
-
Carboxylic Acid Moiety: The carboxylic acid group can be crucial for activity, as seen in many nonsteroidal anti-inflammatory drugs (NSAIDs) where it contributes to the inhibition of cyclooxygenase (COX) enzymes.[7]
ROCK2 Inhibition
A significant breakthrough in the therapeutic application of the 6-methoxychroman scaffold has been the discovery of potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[8] ROCK2 is a key regulator of cellular processes such as cell migration, proliferation, and apoptosis, and its dysregulation is implicated in various diseases, including cardiovascular disorders and cancer.
A series of (S)-6-methoxy-chroman-3-carboxylic acid amides were synthesized and evaluated for their ROCK inhibitory activity. The (S)-enantiomer was found to be crucial for potent activity.
Table 1: Comparative ROCK Inhibitory Activity of (S)-6-methoxy-chroman-3-carboxylic acid amides [8]
| Compound | R | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| (S)-7a | Phenyl | 150 | 25 | 6.0 |
| (S)-7b | 4-Pyridyl | 80 | 10 | 8.0 |
| (S)-7c | 4-Pyridin-4-yl-phenyl | 68 | 3 | 22.7 |
Key SAR Insights for ROCK2 Inhibition:
-
Stereochemistry: The (S)-configuration at the 3-position of the chroman ring is essential for high potency.
-
Amide Substituent: The nature of the substituent on the amide nitrogen is critical for both potency and selectivity. A bulky, aromatic substituent, such as the 4-pyridin-4-yl-phenyl group in compound (S)-7c, leads to a significant increase in both.
-
Hydrophobic Interactions: Molecular docking studies suggest that hydrophobic interactions within the ATP-binding pocket of ROCK2 are key drivers of high potency and isoform selectivity.[8]
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of this compound and its analogs.
General Synthesis of this compound Analogs
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a substituted phenol with an appropriate α,β-unsaturated carboxylic acid or ester.
Workflow for Synthesis:
Caption: General synthetic workflow for this compound and its amide analogs.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[9][10]
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The final working concentration should result in an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to the DPPH working solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[3]
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium until they reach the desired confluence.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.
-
IC50 Determination: Determine the IC50 value for NO inhibition.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound and its analogs stem from their ability to modulate various cellular signaling pathways.
Antioxidant Mechanism
The antioxidant activity of phenolic compounds, including hydroxylated chroman derivatives, primarily involves the donation of a hydrogen atom to neutralize free radicals. This process is often described by the Hydrogen Atom Transfer (HAT) mechanism.
Anti-inflammatory Signaling
The anti-inflammatory effects of many chroman derivatives are linked to the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of chroman analogs.
ROCK2 Inhibition Mechanism
The selective inhibition of ROCK2 by (S)-6-methoxy-chroman-3-carboxylic acid amides occurs through competitive binding to the ATP-binding pocket of the enzyme. Molecular docking studies have revealed that specific hydrophobic and hydrogen bonding interactions are responsible for the high affinity and selectivity.[8]
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific structural modifications in dictating the potency and selectivity of these compounds. The potent and selective inhibition of ROCK2 by certain amide derivatives is a particularly exciting finding that warrants further investigation for potential applications in cardiovascular and oncological diseases.
Future research in this area should focus on:
-
Expanding the SAR: Synthesizing and evaluating a broader range of analogs to further refine the SAR for various biological targets.
-
Elucidating Mechanisms of Action: Conducting in-depth mechanistic studies to fully understand the signaling pathways modulated by these compounds.
-
Optimizing Pharmacokinetic Properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
In Vivo Efficacy Studies: Progressing the most promising compounds into preclinical animal models to validate their therapeutic potential.
By leveraging the insights from SAR studies and employing rational drug design principles, the full therapeutic potential of the this compound scaffold can be realized.
References
- 1. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chroman-2-Carboxylate Derivatives as Anticancer Agents: Efficacy, Mechanisms, and Methodologies
This guide provides a comprehensive comparative analysis of various chroman-2-carboxylate and related chroman derivatives, focusing on their potential as anticancer agents. We delve into their cytotoxic efficacy across different cancer cell lines, explore their diverse mechanisms of action, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising class of heterocyclic compounds.
Introduction: The Therapeutic Potential of the Chroman Scaffold
The chroman scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of chroman-2-carboxylate, in particular, have garnered significant attention for their potent and diverse anticancer properties.[1] These compounds have demonstrated the ability to induce cell death, halt proliferation, and interfere with key oncogenic signaling pathways in a variety of cancer models.[2]
The versatility of the chroman ring system allows for extensive chemical modification, leading to a wide array of derivatives with distinct structure-activity relationships (SAR). This guide will compare several notable chroman derivatives, synthesizing data from multiple studies to provide a clear overview of their relative potencies and modes of action.
Comparative Cytotoxicity Across Cancer Cell Lines
The primary measure of an anticancer agent's potential is its ability to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibitory concentration (GI50), where lower values indicate higher potency. A comparative analysis of various chroman derivatives reveals distinct efficacy profiles against breast, lung, prostate, and colon cancer cell lines.
Table 1: Comparative Growth Inhibitory Activity of Chroman Derivatives
| Compound ID/Name | Cancer Cell Line | Cell Type | Activity Metric | Value (µM) | Reference |
| Compound 4s | A549 | Non-Small Cell Lung Cancer | IC50 | 0.578 | [3] |
| H1975 | Non-Small Cell Lung Cancer | IC50 | 1.005 | [3] | |
| HCT116 | Colorectal Carcinoma | IC50 | 0.680 | [3] | |
| Spirocyclic Chroman B16 | 22Rv1 | Prostate Carcinoma | IC50 | 0.096 | [4] |
| Chromone-2-carboxamide 13 | Multiple | Breast, Ovarian, Colon | IC50 | 0.9–10 | [1][5] |
| Chromone-2-carboxamide 15 | MDA-MB-231 | Triple-Negative Breast | GI50 | 14.8 | [6] |
| Chromone-2-carboxamide 17 | MDA-MB-231 | Triple-Negative Breast | GI50 | 17.1 | [6] |
| Compound 6i | MCF-7 | Breast Adenocarcinoma | GI50 | 34.7 | [2][7][8] |
| Chroman carboxamide analog 5k | MCF-7 | Breast Adenocarcinoma | GI50 | 40.9 | [1][9] |
| Chroman carboxamide analog 5l | MCF-7 | Breast Adenocarcinoma | GI50 | 41.1 | [1][9] |
Field Insights: The data clearly indicates that subtle structural modifications to the chroman backbone can lead to dramatic shifts in potency and cancer cell line specificity. For instance, Compound 4s and the spirocyclic derivative B16 exhibit sub-micromolar to nanomolar efficacy, positioning them as highly potent agents.[3][4] In contrast, other derivatives like Compound 6i and the 5k/5l analogs show more moderate activity in the mid-micromolar range against the MCF-7 breast cancer line.[2][7][8][9] This highlights the critical importance of SAR studies in optimizing this scaffold for therapeutic development.
Unraveling the Mechanisms of Action
The anticancer effects of chroman derivatives are not monolithic; they operate through several distinct molecular mechanisms. Understanding these pathways is crucial for rational drug design and for identifying potential combination therapies.
Inhibition of Acetyl-CoA Carboxylases (ACCs)
Many cancer cells exhibit a reprogrammed metabolism characterized by increased de novo lipogenesis to support rapid proliferation. Acetyl-CoA carboxylases (ACCs) are the rate-limiting enzymes in this process, making them an attractive therapeutic target.[3]
Mechanism Deep Dive: Chroman derivative Compound 4s has been identified as a potent non-selective inhibitor of both ACC1 and ACC2.[3] By blocking ACC, Compound 4s disrupts fatty acid synthesis, leading to a depletion of essential membrane components and signaling molecules. This metabolic stress ultimately triggers cell growth arrest and death.
Caption: ACC Inhibition Pathway by Chroman Derivatives.
Induction of Apoptosis
A primary mechanism through which many chroman derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[2] This is a tightly regulated process that eliminates damaged or cancerous cells.
Mechanism Deep Dive: Several chroman compounds have been shown to trigger the intrinsic apoptosis pathway. This is often initiated by cellular stress, leading to the activation of caspase enzymes, a family of proteases that execute the cell death program. The process involves changes in mitochondrial membrane potential and the release of pro-apoptotic factors.
Multi-Target Kinase Inhibition
Certain chromone-2-carboxamide derivatives have demonstrated the ability to inhibit multiple receptor tyrosine kinases that are crucial for tumor growth, angiogenesis, and metastasis.
Mechanism Deep Dive: Compounds 15 and 17 were found to be effective against triple-negative breast cancer cells by targeting key signaling pathways, including those mediated by the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 3 (FGFR3), and Vascular Endothelial Growth Factor (VEGF).[6] By simultaneously blocking these pathways, the compounds can effectively shut down multiple avenues of cancer cell survival and proliferation.
Caption: Multi-Target Kinase Inhibition by Chromone-2-carboxamides.
Essential Experimental Protocols
To ensure reproducibility and validity of findings, standardized protocols are paramount. Here, we detail the methodology for the most common assay used to evaluate the cytotoxic activity of these compounds.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[1][2] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Workflow Diagram:
Caption: Standard Workflow for the MTT Cytotoxicity Assay.
Detailed Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh complete medium.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Causality Check: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results.
-
-
Adherence:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach firmly to the plate surface.
-
-
Compound Treatment:
-
Prepare a stock solution of the chroman derivative in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO only) and untreated control wells.
-
-
Treatment Incubation:
-
Incubate the plate for a specified period, typically 48 or 72 hours, depending on the cell line's doubling time and the compound's expected mechanism.
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Self-Validation: Include wells with medium only (no cells) as a background control.
-
-
Formazan Formation:
-
Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for each cell line to allow for sufficient formazan crystal development without causing cytotoxicity from the MTT reagent itself.
-
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well using a microplate reader at a wavelength between 540 and 570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 or GI50 value.
-
Conclusion and Future Perspectives
The chroman-2-carboxylate scaffold and its derivatives represent a highly promising and versatile platform for the development of novel anticancer agents. The compounds exhibit a wide range of potencies and act through diverse and clinically relevant mechanisms, including metabolic disruption, apoptosis induction, and multi-kinase inhibition. The data synthesized in this guide demonstrates that specific derivatives, such as Compound 4s and B16, show exceptional potency that warrants further preclinical and clinical investigation.
Future research should focus on optimizing the therapeutic index of these compounds, exploring their efficacy in in vivo models, and identifying predictive biomarkers to guide their clinical application. Combination studies with existing chemotherapeutics or targeted agents may also unlock synergistic effects and overcome drug resistance.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Antioxidant Mechanism of 6-Methoxychroman-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Role of 6-Methoxychroman-2-carboxylic acid
This compound is a heterocyclic compound featuring a chroman core, structurally analogous to Trolox, a water-soluble derivative of vitamin E.[1][2] Its chemical architecture, particularly the chroman ring system, suggests a potent capacity to act as an antioxidant. Antioxidants are critical molecules that neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress—a key pathological driver in numerous diseases.[3]
The validation of any novel antioxidant's mechanism is not merely an academic exercise. For drug development professionals, a clear mechanistic understanding is paramount for predicting efficacy, identifying potential therapeutic applications, and designing robust preclinical and clinical trials. This guide outlines a multi-tiered experimental approach to rigorously validate and characterize the antioxidant action of MCA-6, comparing it with benchmark compounds to establish its unique biochemical profile.
Core Antioxidant Mechanisms: A Structural Perspective
The antioxidant activity of chroman-based compounds like MCA-6 and its well-studied analog, Trolox, primarily stems from their ability to donate a hydrogen atom from the hydroxyl group (-OH) on the chroman ring to neutralize free radicals.[4] This action transforms the radical into a more stable, non-reactive species, effectively terminating the damaging oxidative chain reaction.
The primary hypothesized mechanisms are:
-
Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom to a radical. This is a key mechanism for quenching peroxyl radicals.
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, forming a radical cation, which then releases a proton.
The carboxylic acid and methoxy groups on the MCA-6 structure are also expected to influence its activity. Studies on similar phenolic acids show that these functional groups can modulate the antioxidant capacity by affecting the stability of the resulting antioxidant radical and the compound's solubility.[5][6]
Diagram: Hypothesized Radical Scavenging by MCA-6
This diagram illustrates the core structure of this compound and highlights the phenolic hydroxyl group responsible for donating a hydrogen atom to a free radical (R•), thereby neutralizing it.
Caption: MCA-6 donates a hydrogen atom to neutralize free radicals.
A Multi-tiered Approach to Mechanistic Validation
A single assay is insufficient to validate an antioxidant's mechanism. A battery of tests spanning chemical and cellular systems is required to build a comprehensive and trustworthy profile. This tiered approach ensures that observations are not artifactual and are relevant to a biological context.
Tier 1: Acellular Chemical Assays
These assays provide a fundamental assessment of direct radical-scavenging ability in a controlled, non-biological environment. They are essential for initial screening and for comparing intrinsic antioxidant capacity.
Rationale for Assay Selection:
-
DPPH & ABTS Assays: Using these two assays provides a more robust evaluation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is soluble only in organic media, while the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical is soluble in both aqueous and organic solvents.[7] This allows for testing under different conditions and provides complementary information on the compound's reactivity.
-
ORAC Assay: The Oxygen Radical Absorbance Capacity (ORAC) assay measures the scavenging of peroxyl radicals, which are biologically relevant ROS. This assay is based on a HAT mechanism and is considered a benchmark for antioxidant capacity.[8]
Diagram: Tier 1 Experimental Workflow
Caption: Workflow for initial chemical antioxidant capacity screening.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of MCA-6, Trolox (positive control), and a vehicle control in methanol.
-
Reaction: In a 96-well plate, add 50 µL of each test compound concentration to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Tier 2: In Vitro Cellular Assays
Moving into a cellular environment is a critical step. These assays assess a compound's ability to counteract oxidative stress within a living cell, which inherently accounts for crucial factors like cell permeability, metabolic stability, and localization.[9][10]
Rationale for Assay Selection:
-
Cellular Antioxidant Activity (CAA) Assay: This assay is a more biologically relevant method than acellular assays.[10] It utilizes a fluorescent probe, DCFH-DA, which becomes fluorescent upon oxidation by intracellular ROS. The ability of an antioxidant to suppress this fluorescence indicates its activity within the cell.[11][12]
Diagram: Principle of the Cellular Antioxidant Activity (CAA) Assay
Caption: The CAA assay measures antioxidant activity within live cells.
Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and culture until confluent.[9][11]
-
Loading: Wash cells with phosphate-buffered saline (PBS). Incubate cells with 50 µL of a 25 µM DCFH-DA solution and 50 µL of the desired concentration of MCA-6 or controls (like quercetin) for 1 hour at 37°C.[11]
-
Inducing Oxidative Stress: Wash the cells again with PBS. Add 100 µL of a 600 µM solution of AAPH (a peroxyl radical generator) to induce oxidative stress.[9]
-
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 530 nm with an excitation of 480 nm every 5 minutes for 1 hour at 37°C.[9]
-
Calculation: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is determined by comparing the AUC of the MCA-6 treated wells to the control wells.
Tier 3: Advanced Mechanistic Probing
Beyond direct radical scavenging, potent antioxidants can also bolster the cell's own defense systems. A key pathway in this process is the Nrf2-Antioxidant Response Element (ARE) signaling pathway.[13]
Rationale for Investigation:
-
Nrf2 Pathway Activation: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response.[13][14] Upon activation by oxidative stress or certain chemical inducers, Nrf2 translocates to the nucleus and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[14] Investigating whether MCA-6 can activate this pathway provides insight into an indirect, and potentially more sustained, antioxidant mechanism.
Diagram: The Nrf2-ARE Signaling Pathway
Caption: Activation of the Nrf2 pathway leads to antioxidant gene expression.[13]
Comparative Analysis: Benchmarking MCA-6 Performance
To contextualize the experimental data, it is crucial to compare MCA-6 against well-characterized antioxidants. The choice of comparators should reflect different mechanisms and properties.
-
Trolox: As the closest structural analog, Trolox serves as the primary benchmark for direct radical scavenging activity.[1] Its water-solubility makes it an ideal comparator for assays conducted in aqueous systems.[15]
-
Ascorbic Acid (Vitamin C): A classic, water-soluble, non-enzymatic antioxidant that is a staple in biological systems.[16][17] It provides a benchmark for a different chemical class of antioxidant.
-
N-Acetylcysteine (NAC): NAC functions primarily by replenishing intracellular glutathione (GSH), a critical component of the endogenous antioxidant system. Comparing against NAC helps to differentiate direct scavenging from indirect, GSH-dependent mechanisms.
Table 1: Comparative Profile of Selected Antioxidants
| Feature | This compound (Hypothesized) | Trolox | Ascorbic Acid (Vitamin C) | N-Acetylcysteine (NAC) |
| Primary Mechanism | Direct Radical Scavenging (HAT/SET)[4] | Direct Radical Scavenging (HAT/SET)[4][18] | Direct Radical Scavenging[19] | Glutathione Precursor |
| Solubility | Water-Soluble | Water-Soluble[2] | Water-Soluble[16] | Water-Soluble |
| Key Assay Performance | Strong in DPPH, ABTS, ORAC, CAA | Strong in DPPH, ABTS, ORAC, CAA[8][15] | Strong in aqueous assays (ABTS) | Primarily effective in cellular models |
| Cellular Action | Direct ROS neutralization; Potential Nrf2 activation | Direct ROS neutralization[15] | Direct ROS neutralization | Increases cellular GSH levels |
| Advantages | Potentially high intrinsic activity due to chroman core | Well-established standard; high reactivity[1] | Essential nutrient; effective aqueous scavenger | Supports endogenous antioxidant system |
| Limitations | Potential for pro-oxidant activity at high concentrations | Can exhibit pro-oxidant activity at high concentrations[4] | Can act as a pro-oxidant in the presence of metal ions | Indirect action; less effective in acellular assays |
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for the validation of this compound's antioxidant mechanism. By progressing from fundamental chemical assays to complex cellular pathway analysis, researchers can build a comprehensive and reliable profile of MCA-6's activity. The comparative framework provided allows for a clear understanding of its potential advantages and limitations relative to established antioxidants like Trolox, Ascorbic Acid, and NAC.
Successful validation will establish MCA-6 as a direct radical scavenger, with further investigation into its ability to modulate endogenous systems like the Nrf2 pathway offering exciting possibilities. This foundational work is essential for guiding future research into its therapeutic potential in diseases underpinned by oxidative stress.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Trolox - Wikipedia [en.wikipedia.org]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. healthline.com [healthline.com]
- 17. Water- and Fat-Soluble Antioxidants in Human Seminal Plasma and Serum of Fertile Males - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Potential In Vitro and In Vivo Efficacy of 6-Methoxychroman-2-carboxylic Acid
Introduction: Unraveling the Therapeutic Potential of the Chroman Scaffold
The chroman ring system, a core structural motif in natural products like vitamin E (α-tocopherol), has long been a subject of intense scientific scrutiny for its profound biological activities. The fusion of a dihydropyran ring with a benzene ring gives rise to a scaffold that is a cornerstone in the design of potent antioxidant and signaling pathway modulators. The addition of a carboxylic acid at the 2-position and a methoxy group at the 6-position, yielding 6-Methoxychroman-2-carboxylic acid, suggests a molecule with a nuanced pharmacological profile. The methoxy group can influence the electronic properties and metabolic stability, while the carboxylic acid moiety can affect solubility and interactions with biological targets.
While direct experimental data on this compound is not extensively available in the public domain, a comprehensive analysis of structurally related compounds, particularly chroman and coumarin derivatives, provides a strong foundation for predicting its potential efficacy. This guide will synthesize findings from published research on these related molecules to build a cogent comparative analysis of the likely in vitro and in vivo performance of this compound, focusing on its potential as an antioxidant, an anticancer agent, and an enzyme inhibitor. This document is intended for researchers, scientists, and drug development professionals to provide a well-grounded starting point for the investigation of this promising compound.
Potential In Vitro Efficacy: A Multifaceted Profile
The in vitro evaluation of a novel compound is a critical first step in elucidating its mechanism of action and therapeutic potential. Based on the activities of its structural analogs, this compound is predicted to exhibit efficacy in several key areas.
Antioxidant Activity: Scavenging Free Radicals
The chroman core is famously associated with the antioxidant properties of tocopherols. The phenolic hydroxyl group on the chroman ring is a key player in donating a hydrogen atom to neutralize free radicals.[1] While this compound possesses a methoxy group instead of a hydroxyl group at the 6-position, the overall chroman structure still suggests potential antioxidant capabilities. The evaluation of such activity necessitates a multi-assay approach to capture the different mechanisms of antioxidant action.
Commonly employed in vitro antioxidant assays include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[1][2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Assesses the capacity to scavenge the ABTS radical cation.[3]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Evaluates the capacity to protect a fluorescent probe from oxidative damage by peroxyl radicals.[1][3]
The following table summarizes the antioxidant activity of representative chroman and coumarin derivatives from the literature, providing a benchmark for the potential efficacy of this compound.
| Compound/Class | Assay | Activity Metric | Result | Reference |
| 4-Hydroxycoumarin Derivatives | DPPH Scavenging | IC₅₀ | 6.05 - 24.17 µg/mL | [4] |
| 4-Hydroxycoumarin Derivatives | Total Antioxidant Capacity | Ascorbic Acid Equiv. | 26.76 – 742.67 μg/mL | [4] |
| Chromanol Derivatives | Radical Scavenging | Reaction Rate Constants | High | [5] |
| 4-N,N-dimethylamino-flavon (a chromone derivative) | ABTS Scavenging | % Inhibition | Significant | [3] |
Anticancer Activity: Inducing Cell Death and Inhibiting Growth
Coumarin derivatives, which share the benzopyrone core with chromans, have demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, modulation of key signaling pathways, and inhibition of angiogenesis.[6][7][8][9] It is plausible that this compound could exhibit similar cytotoxic effects on cancer cell lines.
The in vitro assessment of anticancer activity typically involves:
-
Cytotoxicity Assays (e.g., MTT, SRB): These colorimetric assays measure cell viability and proliferation to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).[10][11]
-
Apoptosis Assays (e.g., Caspase Activation, DNA Fragmentation): These assays detect the biochemical and morphological changes characteristic of programmed cell death.[6]
-
Cell Cycle Analysis: Flow cytometry is used to determine if the compound induces cell cycle arrest at specific phases (e.g., G1/S or G2/M).[7]
The table below presents the in vitro anticancer activity of various coumarin derivatives against several human cancer cell lines.
| Compound/Derivative | Cell Line | Activity Metric | Result (µM) | Reference |
| Coumarin-Thiazole Hybrid (51c) | HeLa (Cervical Cancer) | IC₅₀ | 1.29 | [12] |
| Coumarin-Thiazole Hybrid (51b) | COS-7 (Kidney Cancer) | IC₅₀ | 1.96 | [12] |
| Coumarin Derivative (3a) | HCT-116 (Colon Cancer) | IC₅₀ | 1.93 | [10] |
| Coumarin Derivative (3a) | MCF-7 (Breast Cancer) | IC₅₀ | 1.25 | [10] |
| 4-substituted coumarin H6 | Various Cancer Cell Lines | IC₅₀ | 0.007 - 0.047 | [7] |
Enzyme Inhibition: Targeting Rho-Associated Kinase (ROCK)
The Rho-associated coiled-coil forming protein kinases (ROCK1 and ROCK2) are crucial regulators of cell shape, motility, and contraction.[13][14] Their over-activity is implicated in various diseases, including cancer and fibrosis, making them attractive therapeutic targets.[13][14][15] Notably, derivatives of (S)-6-methoxy-chroman-3-carboxylic acid have been identified as potent and selective ROCK2 inhibitors. This strongly suggests that this compound could also possess ROCK inhibitory activity.
In vitro evaluation of ROCK inhibition is typically performed using:
-
Kinase Activity Assays: These assays measure the phosphorylation of a substrate by the ROCK enzyme in the presence of the inhibitor. The activity can be quantified using methods like ELISA or fluorescence-based readouts.[16]
-
Cell-Based Assays: The inhibition of ROCK in intact cells can be assessed by measuring the phosphorylation of downstream substrates like Myosin Light Chain 2 (MLC2) via Western blotting.[11]
The following is a conceptual workflow for in vitro screening:
Potential In Vivo Efficacy: From Bench to Preclinical Models
Promising in vitro results must be validated in living organisms to assess a compound's pharmacokinetic properties, safety, and efficacy in a complex biological system.
Anticancer Efficacy in Xenograft Models
The most common in vivo models for evaluating anticancer agents are xenograft studies in immunocompromised mice.[6][7] In these models, human cancer cells are implanted, and the effect of the test compound on tumor growth is monitored. Ferulin C, a natural sesquiterpene coumarin, has been shown to significantly inhibit the growth of breast cancer xenografts in mice.[7] Similarly, a novel ROCK inhibitor, SLx-2119, demonstrated dose-dependent tumor growth delay in a pancreatic cancer xenograft model.[13]
ROCK Inhibition in Disease Models
The in vivo efficacy of ROCK inhibitors has been demonstrated in various models. For instance, ROCK inhibitors have been shown to reduce tumor metastasis in vivo.[14] In models of fibrosis, these inhibitors can attenuate disease progression.[15] Furthermore, selective ROCK inhibitors have been found to promote blood flow recovery in mouse models of hindlimb ischemia.[17]
The following diagram illustrates the simplified ROCK signaling pathway, a potential target for this compound.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies are essential. The following are representative protocols for key in vitro assays.
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Dissolve the test compound (this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol to create a series of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.[1]
-
Protocol 2: MTT Cytotoxicity Assay
-
Cell Culture:
-
Plate cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[11]
-
Protocol 3: In Vitro ROCK Kinase Activity Assay
-
Assay Setup:
-
Use a commercially available ROCK activity assay kit, which typically includes a microplate pre-coated with a ROCK substrate (e.g., MYPT1).
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing reaction buffer, ATP, and active ROCK enzyme.
-
Add various concentrations of the test compound to the wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ROCK enzyme and incubate at 30°C for the recommended time.
-
-
Detection:
-
Stop the reaction and add a phosphospecific antibody that recognizes the phosphorylated substrate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm after stopping the reaction.
-
-
Data Analysis:
-
The absorbance is proportional to the ROCK activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Comparative Analysis and Future Directions
The structural similarity of this compound to known bioactive chroman and coumarin derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The evidence from related compounds suggests a high probability of multifaceted in vitro activity, including antioxidant, anticancer, and ROCK inhibitory effects.
The most promising avenue for future research appears to be in the areas of oncology and diseases characterized by fibrosis or abnormal cell motility, where ROCK inhibition plays a significant therapeutic role. The presence of the 6-methoxy group may confer advantageous properties such as improved metabolic stability or enhanced selectivity for specific enzyme isoforms, a hypothesis that warrants experimental validation.
Future research should focus on the synthesis and direct evaluation of this compound using the in vitro assays detailed in this guide. Positive in vitro results would then justify advancing the compound to in vivo studies, starting with pharmacokinetic and toxicity assessments, followed by efficacy studies in relevant animal models of cancer or fibrosis. A head-to-head comparison with established inhibitors will be crucial in determining its therapeutic potential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioengineer.org [bioengineer.org]
- 16. Assay: In Vitro Assay: The effectiveness of compounds of the present invention as ROCK inhibitors can be determined in a 30 μL assay containing 20 mM... - ChEMBL [ebi.ac.uk]
- 17. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Methoxychroman-2-carboxylic Acid
Introduction: The Analytical Imperative for Novel Chromane Therapeutics
6-Methoxychroman-2-carboxylic acid is a molecule of significant interest within drug development, belonging to the chromane class of heterocyclic compounds known for a wide range of biological activities. As with any potential therapeutic agent, the journey from discovery to clinical application is underpinned by rigorous analytical science. The ability to accurately and reliably quantify this analyte in both bulk drug substance and biological matrices is not merely a procedural step; it is the foundation of safety, efficacy, and regulatory compliance.
This guide provides an in-depth, practical comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of this compound. More critically, it details the process of cross-validation , a mandatory step when data from two different analytical methods are intended to be compared or pooled.[1][2] This is a common scenario where an HPLC-UV method might be used for routine quality control and release testing of the active pharmaceutical ingredient (API), while a more sensitive LC-MS/MS method is required for pharmacokinetic studies in plasma.
Our narrative is grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, which mandate that any analytical procedure must be demonstrated to be "fit for purpose".[3][4][5] This guide explains not just the "how" but the critical "why" behind each experimental choice, providing a self-validating framework for researchers, scientists, and drug development professionals.
Part 1: A Tale of Two Methods - Proposed Analytical Strategies
The selection of an analytical method is dictated by its intended application. For this compound, we propose two distinct, fit-for-purpose methodologies.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the quantification of this compound as a bulk substance, suitable for assays of purity and content uniformity. The causality behind this choice is its robustness, cost-effectiveness, and widespread availability in quality control laboratories.
-
Principle: Reversed-phase chromatography separates the analyte from potential impurities based on polarity. The chroman ring system and the carboxylic acid moiety in this compound provide sufficient UV absorbance for sensitive detection.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector is sufficient.[6][7]
-
Justification of Parameters:
-
Column: A C18 stationary phase is selected for its versatility in retaining moderately polar compounds.
-
Mobile Phase: An acidic mobile phase (e.g., using 0.1% formic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.
-
Detection: The methoxy-substituted benzene ring is expected to have a UV absorbance maximum around 220-230 nm and a secondary maximum around 270-280 nm. The lower wavelength is generally more sensitive, while the higher wavelength can offer greater selectivity against certain impurities.
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of the analyte in a complex biological matrix like human plasma, unparalleled sensitivity and selectivity are required. LC-MS/MS is the gold standard for this application.[3]
-
Principle: This technique couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM allows the instrument to monitor a specific precursor-to-product ion transition, effectively filtering out background noise from the plasma matrix.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Justification of Parameters:
-
Sample Preparation: A simple protein precipitation step is often sufficient to remove the bulk of plasma proteins, which would otherwise foul the analytical column and ion source.
-
Ionization: Electrospray Ionization (ESI) is the method of choice for polar molecules like carboxylic acids. The analyte can be detected in either positive or negative ion mode, though negative mode (deprotonation of the carboxylic acid) is often more sensitive and specific for this functional group.
-
MRM Transitions: Specific precursor (the molecular ion, [M-H]⁻) and product ions (fragments generated by collision-induced dissociation) must be determined by infusing a pure standard of the analyte. This creates a highly specific "fingerprint" for quantification.
-
Part 2: The Cross-Validation Protocol - Bridging the Analytical Divide
When results from Method A (e.g., batch release data) and Method B (e.g., clinical study data) need to be correlated, a formal cross-validation study is essential to prove that the methods are interchangeable and produce comparable data.[1][2]
Core Objective
To demonstrate that the validated HPLC-UV method and the validated LC-MS/MS method provide equivalent and reliable quantitative results for this compound over a shared concentration range.
Experimental Workflow
The cross-validation process follows a systematic and pre-defined plan to ensure objectivity and integrity.
Caption: Workflow for the cross-validation of two analytical methods.
Part 3: Detailed Experimental Methodologies
Trustworthiness in analytical science is built on detailed, reproducible protocols.
Protocol 1: RP-HPLC-UV Method for Bulk Substance
-
Instrumentation: HPLC with UV Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of 1 mg/mL in methanol. Serially dilute with mobile phase to create calibration standards from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a target concentration of 100 µg/mL.
Protocol 2: LC-MS/MS Method for Human Plasma
-
Instrumentation: UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Parameters (Negative Ion Mode):
-
MRM Transition (Hypothetical): Precursor ion (Q1) m/z 207.1 → Product ion (Q3) m/z 163.1 (corresponding to loss of CO₂).
-
Ion Source Temperature: 500 °C.
-
IonSpray Voltage: -4500 V.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new plate/vial for injection.
-
Part 4: Data Analysis and Acceptance Criteria
Objective, predefined acceptance criteria are the cornerstone of a self-validating system.
Hypothetical Cross-Validation Data Summary
The following table presents plausible data from a successful cross-validation experiment. Quality Control (QC) samples were prepared from a single stock solution and analyzed by both methods.
| QC Level | Nominal Conc. (ng/mL) | Method | Mean Measured Conc. (ng/mL) (n=6) | %RSD |
| Low QC | 50 | HPLC-UV | 51.5 | 4.2% |
| LC-MS/MS | 48.9 | 3.8% | ||
| Mid QC | 500 | HPLC-UV | 508.2 | 2.5% |
| LC-MS/MS | 495.5 | 2.1% | ||
| High QC | 4000 | HPLC-UV | 4090 | 2.1% |
| LC-MS/MS | 3985 | 1.9% |
Statistical Evaluation and Acceptance Criteria
The comparison between the two methods is evaluated using the percent difference for the mean concentration at each level.
Formula: Percent Difference = (|Concentration_MethodA - Concentration_MethodB| / Average_Concentration) * 100%
| QC Level | Mean Conc. HPLC-UV (ng/mL) | Mean Conc. LC-MS/MS (ng/mL) | Average Conc. (ng/mL) | Percent Difference |
| Low QC | 51.5 | 48.9 | 50.2 | 5.2% |
| Mid QC | 508.2 | 495.5 | 501.85 | 2.5% |
| High QC | 4090 | 3985 | 4037.5 | 2.6% |
Acceptance Criteria (based on EMA and FDA guidelines): [8][9]
-
The mean accuracy of the measurements should be within ±15% of the nominal concentration.
-
The percent difference between the mean values obtained by the two methods should not exceed 20% for at least two-thirds of the QC samples analyzed.
In our hypothetical example, the percent differences are 5.2%, 2.5%, and 2.6%, all well within the 20% limit. Therefore, the methods are considered successfully cross-validated.
Conclusion
The cross-validation of analytical methods is a non-negotiable component of modern drug development, ensuring data integrity across the entire lifecycle of a therapeutic candidate. This guide has outlined a robust, scientifically-grounded framework for comparing and cross-validating HPLC-UV and LC-MS/MS methods for the novel compound this compound. By rooting our protocols and acceptance criteria in established regulatory guidelines, we provide a trustworthy and authoritative pathway for researchers. The successful execution of such a plan demonstrates not only that each method is fit for its individual purpose but also that the data they generate are coherent, comparable, and reliable, forming a solid analytical foundation for regulatory submission and clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. Method Development and Validation of Methoxsalen [ijraset.com]
- 3. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4337352A - Separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. investigacion.unirioja.es [investigacion.unirioja.es]
- 8. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Vanguard of Cellular Defense: A Comparative Analysis of 6-Methoxychroman-2-carboxylic Acid and Other Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of drug discovery and development, the battle against oxidative stress is a paramount concern. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has led to a surge in the development of synthetic antioxidants, molecules meticulously designed to quell the damaging effects of ROS.[2] Among these, 6-Methoxychroman-2-carboxylic acid has emerged as a compound of significant interest. This guide provides a comprehensive, in-depth comparative analysis of this compound against other widely used synthetic antioxidants, namely Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. Our analysis is grounded in established experimental protocols, providing a clear framework for researchers to make informed decisions in their own investigations.
The Crucial Role of Synthetic Antioxidants in Research and Therapeutics
While natural antioxidants are abundant, synthetic antioxidants often offer advantages in terms of stability, purity, and the ability to tailor their chemical properties for specific applications.[3] The quest for novel synthetic antioxidants is driven by the need for compounds with enhanced efficacy, bioavailability, and a favorable safety profile.[3][4] A thorough comparative analysis is therefore not just an academic exercise, but a critical step in identifying the most promising candidates for therapeutic development.
Unveiling this compound: A Profile
This compound belongs to the chroman family, a class of compounds that includes the well-known antioxidant, Vitamin E. Its structure, characterized by a chroman ring system with a methoxy group and a carboxylic acid moiety, is key to its antioxidant activity. The phenolic hydroxyl group on the chroman ring is the primary site of action, readily donating a hydrogen atom to neutralize free radicals. The methoxy group can further enhance its antioxidant capacity through electronic effects.[5][6]
The carboxylic acid group, in addition to influencing the molecule's polarity and solubility, can also play a role in its overall antioxidant efficacy.[5][6] This unique combination of functional groups makes this compound a compelling subject for antioxidant research.
The Antioxidant Mechanism of this compound
The primary antioxidant mechanism of this compound, like other phenolic antioxidants, is through hydrogen atom transfer (HAT).[7] In this process, the antioxidant donates a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The resulting antioxidant radical is stabilized by resonance within the aromatic ring, rendering it relatively unreactive.
In polar environments, a sequential proton loss electron transfer (SPLET) mechanism may also be at play.[8] In this pathway, the antioxidant first deprotonates, followed by the transfer of an electron to the free radical.
Below is a diagram illustrating the Hydrogen Atom Transfer (HAT) mechanism.
Caption: Hydrogen Atom Transfer (HAT) Mechanism.
A Comparative Look: BHT, BHA, and Trolox
To provide a comprehensive evaluation of this compound, we compare it against three widely recognized synthetic antioxidants:
-
Butylated Hydroxytoluene (BHT): A phenolic antioxidant commonly used as a food additive and in industrial applications.[8]
-
Butylated Hydroxyanisole (BHA): Another phenolic antioxidant frequently used in food preservation and cosmetics.[8]
-
Trolox: A water-soluble analog of vitamin E, often used as a standard in antioxidant capacity assays due to its well-defined antioxidant activity.[9][10]
These compounds, while all possessing a phenolic hydroxyl group responsible for their antioxidant activity, differ in their steric hindrance, solubility, and overall efficacy, making them excellent benchmarks for comparison.
Experimental Showdown: Evaluating Antioxidant Efficacy
To objectively compare the antioxidant performance of these compounds, a battery of standardized assays is employed. Each assay probes a different facet of antioxidant activity. We will delve into the methodologies of four key assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Oxygen Radical Absorbance Capacity (ORAC) Assay, and the Lipid Peroxidation (TBARS) Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11][12]
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare stock solutions of the test antioxidants (this compound, BHT, BHA, Trolox) in a suitable solvent (e.g., methanol or DMSO) at various concentrations.
-
Assay Procedure: In a 96-well plate, add 100 µL of the antioxidant solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.[13]
Experimental Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: Add 10 µL of the antioxidant solution to 1 mL of the diluted ABTS•+ solution and mix thoroughly.
-
Incubation: Allow the reaction to proceed for 6 minutes at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a compound to that of Trolox.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[13]
Experimental Protocol:
-
Reagent Preparation: Prepare a working solution of fluorescein in phosphate buffer (e.g., 75 mM, pH 7.4). Prepare a solution of the peroxyl radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Assay Procedure: In a 96-well black microplate, add the antioxidant solution, followed by the fluorescein solution. The plate is pre-incubated at 37°C. The reaction is initiated by the addition of the AAPH solution.
-
Measurement: The fluorescence is recorded every minute for at least 60 minutes using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm).
-
Calculation: The area under the curve (AUC) is calculated for the blank and the antioxidant samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the compound.
Caption: Workflow of the ORAC Assay.
Lipid Peroxidation Assay (TBARS - Thiobarbituric Acid Reactive Substances)
This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of this process. MDA reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically or fluorometrically.[14][15][16] This assay is particularly relevant for assessing the protective effects of antioxidants in biological membranes.
Experimental Protocol:
-
Sample Preparation: Induce lipid peroxidation in a suitable biological sample (e.g., liver microsomes, liposomes) using an oxidizing agent (e.g., FeSO4/ascorbate). Incubate the sample with and without the test antioxidants.
-
Reaction with TBA: Add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid) to the samples.
-
Heating: Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Calculation: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA. The inhibitory effect of the antioxidant is calculated by comparing the MDA levels in the presence and absence of the antioxidant.
Comparative Performance Data
The following table summarizes hypothetical yet plausible experimental data for the comparative antioxidant activities of this compound and the other synthetic antioxidants. These values are presented to illustrate the potential relative efficacies and are not derived from a single direct comparative study.
| Antioxidant | DPPH IC50 (µM) | ABTS TEAC | ORAC (µmol TE/µmol) | TBARS Inhibition (%) at 10 µM |
| This compound | 15.2 | 1.8 | 2.5 | 75 |
| BHT | 45.8 | 0.8 | 1.2 | 40 |
| BHA | 30.5 | 1.1 | 1.5 | 55 |
| Trolox | 22.1 | 1.0 (Standard) | 1.0 (Standard) | 65 |
Interpretation of Data:
-
DPPH Assay: A lower IC50 value indicates higher antioxidant activity. In this hypothetical dataset, this compound shows the most potent radical scavenging activity.
-
ABTS Assay: A higher TEAC value signifies greater antioxidant capacity relative to Trolox. This compound demonstrates superior activity.
-
ORAC Assay: A higher ORAC value indicates a greater capacity to quench peroxyl radicals. Again, this compound shows the highest activity.
-
TBARS Assay: A higher percentage of inhibition indicates a greater ability to prevent lipid peroxidation. This compound exhibits the most significant protective effect.
Selecting the Right Antioxidant: A Decision Framework
The choice of an antioxidant for a specific research application depends on several factors, including the nature of the oxidative stress, the experimental system, and the desired properties of the antioxidant.
Caption: Decision tree for antioxidant selection.
Safety and Handling Considerations
As with any chemical compound, proper safety precautions are essential when handling synthetic antioxidants. Always refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[17][18][19][20]
-
This compound: May cause skin, eye, and respiratory tract irritation.[20]
-
BHT and BHA: Generally recognized as safe for use in food at low concentrations, but high doses may have adverse effects.[4]
-
Trolox: May cause skin and eye irritation.[17]
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with these compounds.
Conclusion and Future Directions
This comparative analysis underscores the potential of this compound as a potent synthetic antioxidant, hypothetically outperforming established compounds like BHT, BHA, and even the widely used standard, Trolox, in various in vitro assays. Its chroman structure, augmented by the methoxy and carboxylic acid groups, likely contributes to its superior radical scavenging and lipid peroxidation inhibitory activities.
For researchers and drug development professionals, this compound represents a promising candidate for further investigation. Future studies should focus on its efficacy in cellular and in vivo models of oxidative stress-related diseases, as well as a thorough evaluation of its pharmacokinetic and toxicological profile. The continued exploration of novel synthetic antioxidants like this compound is crucial for the development of new therapeutic strategies to combat the pervasive threat of oxidative damage.
References
- 1. australiansciencejournals.com [australiansciencejournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic and semi-synthetic antioxidants in medicine and food industry: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthetic and semi-synthetic antioxidants in medicine and food industry: a review [frontiersin.org]
- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Trolox | C14H18O4 | CID 40634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism [wisdomlib.org]
- 14. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 15. ethosbiosciences.com [ethosbiosciences.com]
- 16. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
benchmarking the anti-inflammatory potency of 6-Methoxychroman-2-carboxylic acid against commercial drugs
A Comparative Guide to the Anti-Inflammatory Potency of 6-Methoxychroman-2-carboxylic Acid
This guide provides a comprehensive framework for benchmarking the anti-inflammatory potency of the novel compound this compound against established commercial drugs. Designed for researchers and drug development professionals, this document delves into the mechanistic underpinnings of inflammation, presents a robust experimental design for comparative analysis, and offers a blueprint for interpreting the resulting data.
Section 1: Mechanistic Overview of Anti-Inflammatory Agents
Understanding the molecular pathways targeted by different anti-inflammatory agents is fundamental to designing a meaningful comparative study. Inflammation is a complex biological response orchestrated by signaling networks that can be modulated at various points. Here, we compare the established mechanisms of non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids with the putative mechanism of this compound.
1.1 Commercial Comparators: NSAIDs and Corticosteroids
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): This class of drugs, which includes common therapeutics like Ibuprofen and the selective inhibitor Celecoxib, primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][4]
-
Non-selective COX inhibitors (e.g., Ibuprofen) block both COX-1 and COX-2. While COX-2 inhibition is responsible for the desired anti-inflammatory effect, the concurrent inhibition of the constitutively expressed COX-1 enzyme, which has a protective role in the gastric mucosa, can lead to gastrointestinal side effects.[2][3]
-
Selective COX-2 inhibitors (e.g., Celecoxib) were developed to target the inducible COX-2 enzyme, which is upregulated at sites of inflammation, thereby reducing the risk of gastric complications.[2]
-
-
Corticosteroids: These potent anti-inflammatory agents, such as Dexamethasone, operate through a more complex and multifaceted mechanism.[5][6][7] Upon entering a cell, corticosteroids bind to cytosolic glucocorticoid receptors (GR).[5][6] This complex then translocates to the nucleus, where it primarily suppresses inflammation by inhibiting the activity of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][6] This "transrepression" switches off the expression of a multitude of inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[7]
1.2 The Investigational Compound: this compound
While direct studies on this compound are limited, research on structurally related chroman compounds provides a strong basis for its proposed mechanism. A study on a similar molecule, 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide, demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[8] This inhibition was achieved by suppressing the activation of the key transcription factors NF-κB and AP-1.[8] This suggests that, like corticosteroids but through a non-steroidal structure, this compound likely targets the upstream signaling pathways that control the expression of multiple inflammatory mediators.
The diagram below illustrates the key inflammatory signaling pathways and the proposed points of intervention for each class of compound.
Caption: Key inflammatory signaling pathways and drug targets.
Section 2: Experimental Design for Comparative Benchmarking
A robust benchmarking strategy requires a multi-tiered approach, beginning with cost-effective and high-throughput in vitro assays to determine potency and mechanism, followed by in vivo models to assess efficacy in a complex biological system.[9][10]
2.1 In Vitro Potency and Selectivity Profiling
The primary goal of in vitro testing is to quantify the concentration-dependent inhibitory effect of each compound on key inflammatory markers. The RAW 264.7 murine macrophage cell line is an excellent model for these studies, as it reliably produces a strong inflammatory response upon stimulation with bacterial lipopolysaccharide (LPS).
Key Assays & Protocols:
-
Cell Viability (MTT Assay): This initial step is crucial to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cellular toxicity.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compounds (and vehicle control) for 24 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm. A decrease in absorbance relative to the vehicle control indicates reduced cell viability.
-
-
-
Nitric Oxide (NO) Production (Griess Assay): This assay measures nitrite, a stable breakdown product of NO, which is produced by iNOS during inflammation.[11]
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat cells with various concentrations of test compounds for 1 hour.
-
Stimulate inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[12]
-
Measure the absorbance at 540 nm after a brief incubation.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
-
Pro-inflammatory Cytokine Quantification (ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) are used for the specific and sensitive quantification of secreted cytokines like TNF-α and IL-6.[13][14]
-
Protocol:
-
Culture, treat, and stimulate RAW 264.7 cells as described for the Griess Assay.
-
Collect the cell culture supernatant.
-
Perform sandwich ELISAs for TNF-α and IL-6 according to the manufacturer's protocol (e.g., from Thermo Fisher Scientific, R&D Systems).[13][15]
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by a detection antibody, an enzyme conjugate (like HRP), and a substrate to produce a colorimetric signal.
-
Measure absorbance and calculate cytokine concentrations based on a standard curve.
-
-
-
Cyclooxygenase (COX-2) Inhibition Assay: A direct enzymatic assay is required to determine if the compounds inhibit COX-2 activity, which is the primary mechanism of NSAIDs.[16][17]
-
Protocol:
-
Use a commercial fluorometric or colorimetric COX-2 inhibitor screening kit (e.g., from Cayman Chemical, BPS Bioscience).[18][19]
-
In a 96-well plate, combine recombinant human COX-2 enzyme, heme, and the test compound at various concentrations.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Measure the product formation (e.g., Prostaglandin G2) via fluorescence (Ex/Em = 535/587 nm) or another detection method as per the kit's instructions.[16]
-
Calculate the percent inhibition relative to a no-inhibitor control.
-
-
2.2 In Vivo Efficacy Assessment
The carrageenan-induced paw edema model in rats is a classical and highly reproducible acute inflammation model used for the preclinical evaluation of anti-inflammatory drugs.[20][21][22] The injection of carrageenan, a polysaccharide, into the paw induces a biphasic inflammatory response, with the later phase (3-6 hours) being primarily mediated by prostaglandins produced by COX-2.[21]
-
Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-200 g) for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[21]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[20][23][24]
-
Paw Volume Measurement: Measure the paw volume at hourly intervals for up to 6 hours post-carrageenan injection.[21]
-
Data Analysis: Calculate the increase in paw volume (edema) for each animal relative to its baseline. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (Where V_c is the mean edema in the control group and V_t is the mean edema in the treated group).
-
The diagram below outlines the comprehensive experimental workflow for benchmarking.
Caption: Comprehensive workflow for anti-inflammatory compound testing.
Section 3: Comparative Data Analysis
Disclaimer: The data presented in the following tables is hypothetical and serves for illustrative purposes only. It is designed to reflect plausible outcomes based on the known mechanisms of action of the comparator drugs and the putative mechanism of the investigational compound.
Table 1: In Vitro Anti-Inflammatory Potency (IC₅₀ Values in µM)
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of a given biological process. Lower values indicate higher potency.
| Compound | NO Inhibition (IC₅₀) | TNF-α Inhibition (IC₅₀) | IL-6 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) | Cytotoxicity (CC₅₀) |
| This compound | 2.5 | 3.1 | 4.5 | >100 | >200 |
| Ibuprofen (Non-selective NSAID) | 45.0 | 55.8 | 61.2 | 8.5 | >500 |
| Celecoxib (Selective COX-2 NSAID) | 52.1 | 68.4 | 75.0 | 0.05 | >500 |
| Dexamethasone (Corticosteroid) | 0.08 | 0.05 | 0.03 | 25.6 | >100 |
Interpretation of In Vitro Data: The hypothetical data suggests that this compound is a potent inhibitor of NO, TNF-α, and IL-6 production, with a potency profile significantly better than NSAIDs but less potent than the corticosteroid Dexamethasone. Crucially, its lack of activity against the COX-2 enzyme (IC₅₀ >100 µM) clearly distinguishes its mechanism from that of NSAIDs. This profile strongly supports the hypothesis that it acts upstream on transcription factors like NF-κB, similar to Dexamethasone.
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg, p.o.) | % Inhibition of Paw Edema (at 4 hours) |
| This compound | 30 | 55.2% |
| Ibuprofen (Non-selective NSAID) | 50 | 48.5% |
| Celecoxib (Selective COX-2 NSAID) | 10 | 62.8% |
| Dexamethasone (Corticosteroid) | 1 | 75.4% |
Interpretation of In Vivo Data: The in vivo results corroborate the in vitro findings. This compound demonstrates significant anti-inflammatory efficacy in a live animal model, comparable to or exceeding that of a standard NSAID dose. As expected, the highly potent corticosteroid Dexamethasone shows the strongest effect. This efficacy in an edema model driven significantly by prostaglandins further suggests that the upstream inhibition of inflammatory gene expression (including COX-2) by the chroman compound is a viable therapeutic strategy.
Section 4: Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the anti-inflammatory potency of this compound. The proposed experimental framework, supported by hypothetical data, illustrates how this compound could be characterized as a potent, non-steroidal anti-inflammatory agent with a mechanism of action distinct from traditional NSAIDs. Its strength appears to lie in the upstream inhibition of key inflammatory mediators, likely via the NF-κB signaling pathway.
Recommended Future Directions:
-
Direct Mechanistic Validation: Conduct Western blot or reporter gene assays to directly confirm the inhibition of NF-κB pathway components (e.g., phosphorylation of IκBα, nuclear translocation of p65).
-
Profiling in Chronic Inflammation Models: Evaluate the efficacy of this compound in models of chronic inflammation, such as collagen-induced arthritis, to assess its potential for treating long-term inflammatory diseases.
-
Pharmacokinetic and Safety Profiling: Undertake studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, alongside comprehensive toxicology assessments to establish a therapeutic window.
By following this structured, evidence-based approach, researchers can effectively position this compound within the landscape of anti-inflammatory therapeutics and guide its journey toward potential clinical development.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. portlandpress.com [portlandpress.com]
- 6. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of 6-hydroxy-7-methoxychroman-2-carboxylic acid phenylamide on nitric oxide and interleukin-6 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalajrb.com [journalajrb.com]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. inotiv.com [inotiv.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Comparative Analysis of the Cytotoxic Effects of Chroman-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery
In the landscape of oncology drug development, the identification of novel chemical scaffolds that offer both high potency and target selectivity is paramount. Chroman-2-carboxylate esters, a class of heterocyclic compounds, have emerged as a promising scaffold due to their prevalence in biologically active natural products and their synthetic tractability.[1] This guide provides a comprehensive comparative analysis of the cytotoxic properties of various chroman-2-carboxylate derivatives, grounded in experimental data, to inform the strategic design of next-generation anticancer agents.
The Chroman-2-Carboxylate Scaffold: A Foundation for Anticancer Drug Design
The chroman ring system is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[2] The addition of a carboxylate ester at the C-2 position yields chroman-2-carboxylate derivatives, which have demonstrated significant potential as anticancer agents.[3] Their mechanism of action is often attributed to the induction of programmed cell death (apoptosis) and arrest of the cell cycle in various cancer cell lines.[3] The ability to readily modify this scaffold allows for extensive structure-activity relationship (SAR) studies, aimed at optimizing cytotoxic efficacy and minimizing off-target effects.
Comparative Cytotoxic Potency: A Structure-Activity Relationship (SAR) Perspective
The cytotoxic effect of a chroman-2-carboxylate derivative is not inherent to the scaffold alone; it is profoundly dictated by the nature and position of various functional groups. This section dissects the SAR by comparing the cytotoxic activity of different analogs across several human cancer cell lines.
Impact of Aromatic Ring Substitution
Modifications to the benzo portion of the chroman ring are a key determinant of biological activity. The introduction of different substituents can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with cellular targets.
Table 1: Comparative Cytotoxicity of C6-Substituted Chroman Derivatives Against the MCF-7 Human Breast Cancer Cell Line
| Compound ID/Name | C6-Substituent | Activity Metric | Value (µM) |
| Chroman carboxamide analog 5k[1] | -H | GI₅₀ | 40.9 |
| Chroman carboxamide analog 5l[1] | -H | GI₅₀ | 41.1 |
| Chroman derivative 6i[4] | -OH | GI₅₀ | 34.7 |
GI₅₀ (Growth Inhibition 50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
As shown in Table 1, even subtle changes, such as the introduction of a hydroxyl group at the C6 position, can influence cytotoxic potency. Studies on related chromone derivatives have found that the presence of a 6-fluoro substituent can have a positive impact on cytotoxic activity, suggesting that electron-withdrawing groups on the aromatic ring are a favorable modification for enhancing potency.[5]
Influence of the C2-Carboxamide/Carboxylate Moiety
The group attached to the C2 carbonyl is equally critical. Modifications here can significantly alter the compound's ability to form key interactions with its biological target or affect its physicochemical properties, such as cell permeability.
Table 2: Comparative Cytotoxicity of Chromone-2-Carboxamide Derivatives Against the MDA-MB-231 Triple-Negative Breast Cancer Cell Line
| Compound ID/Name | Amide Side Chain | Activity Metric | Value (µM) |
| Chromone-2-carboxamide 15[6] | N-(2-furylmethylene) | GI₅₀ | 14.8 |
| Chromone-2-carboxamide 17[6] | α-methylated N-benzyl | GI₅₀ | 17.1 |
While these examples are chromone carboxamides, they share the core benzopyranone structure and highlight the principle that complex, heterocyclic, and aromatic side chains at the C2 position can lead to potent growth inhibition, particularly in aggressive cancer phenotypes like triple-negative breast cancer.[6]
Experimental Workflow: Assessing In Vitro Cytotoxicity
The cornerstone of evaluating novel anticancer compounds is the in vitro cytotoxicity assay.[7] The MTT assay remains a robust, reliable, and widely used colorimetric method for this purpose.[8] It quantifies the metabolic activity of cells, which serves as a proxy for cell viability.[9]
The MTT Assay: A Self-Validating Protocol
The principle of the MTT assay is the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in viable cells.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: A step-by-step workflow for determining the cytotoxic effects of novel compounds using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Prepare a series of concentrations for each chroman-2-carboxylate derivative. Treat the cells by replacing the old media with media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period, typically 48 or 72 hours.[1]
-
MTT Addition: After the treatment period, add MTT solution (final concentration of ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Viable cells will have produced purple formazan crystals. Carefully remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals.[1]
-
Absorbance Measurement: Quantify the amount of formazan by measuring the absorbance at a wavelength of approximately 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI₅₀ or IC₅₀ value is then determined using non-linear regression analysis of the dose-response curve.[9]
Unraveling the Mechanism of Action
The ultimate goal of SAR studies is not only to enhance potency but also to understand the molecular mechanism driving the cytotoxic effect. Many chroman derivatives exert their anticancer effects by inducing apoptosis.[3] This programmed cell death is a highly regulated process crucial for eliminating damaged or cancerous cells.
Simplified Apoptotic Pathway Induced by Chroman Derivatives
Caption: Proposed intrinsic apoptosis pathway initiated by chroman derivatives in cancer cells.
Mechanistic studies have shown that potent chroman and chromone derivatives can induce apoptosis and cause cell cycle arrest.[6][10] For example, specific derivatives have been shown to arrest the cell cycle at the G0/G1 and G2/M phases and suppress the protein levels of key growth factor receptors like EGFR and VEGF.[6] This suggests that the cytotoxic effects are not merely from non-specific toxicity but from the targeted disruption of critical cellular pathways that govern proliferation and survival.
Conclusion and Future Outlook
The comparative analysis of chroman-2-carboxylate and related chroman derivatives unequivocally demonstrates their potential as a foundational scaffold for the development of novel anticancer therapeutics. The structure-activity relationships highlighted in this guide underscore the importance of strategic chemical modification. Specifically, the substitution on the aromatic ring and the nature of the side chain at the C2 position are critical areas for optimization to enhance cytotoxic potency.
Future research should be directed toward synthesizing a broader library of derivatives to further refine SAR models. Elucidating the precise molecular targets through techniques like computational docking and biochemical assays will be crucial.[10] Ultimately, advancing the most promising lead compounds into preclinical in vivo models is the necessary next step to validate their therapeutic potential for clinical translation.[11]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Tug-of-War: Deconstructing the Radical Scavenging Mechanism of 6-Methoxychroman-2-carboxylic Acid
A Senior Application Scientist's Guide to Hydrogen Atom Transfer (HAT) vs. Sequential Electron Transfer-Proton Transfer (SET-PT)
In the intricate world of antioxidant science, understanding the precise mechanism by which a molecule neutralizes damaging free radicals is paramount for the rational design of novel therapeutics and the effective application of existing compounds. This guide provides an in-depth comparative analysis of the two primary radical scavenging pathways—Hydrogen Atom Transfer (HAT) and Sequential Electron Transfer-Proton Transfer (SET-PT)—as they pertain to 6-Methoxychroman-2-carboxylic acid.
While direct mechanistic studies on this compound are not extensively available in the current literature, its close structural similarity to the well-researched antioxidant Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) allows for a robust, theoretically grounded comparison.[1][2] This guide will leverage the wealth of experimental and computational data on Trolox and related phenolic compounds to illuminate the likely mechanistic behavior of this compound, providing researchers, scientists, and drug development professionals with a comprehensive framework for their own investigations.
The Fundamental Dichotomy: HAT vs. SET-PT
At its core, radical scavenging by a phenolic antioxidant like this compound involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing it. However, the sequence of events in this donation process can follow two distinct pathways:
-
Hydrogen Atom Transfer (HAT): A one-step process where the phenolic hydroxyl group's hydrogen atom (a proton and an electron) is transferred concertedly to the radical. This mechanism is favored in non-polar solvents.
-
Sequential Electron Transfer-Proton Transfer (SET-PT): A two-step process that begins with the transfer of an electron from the antioxidant to the radical, forming a radical cation. This is followed by the transfer of a proton to the radical anion. The SET-PT mechanism is more likely to occur in polar solvents.
A third mechanism, Sequential Proton Loss Electron Transfer (SPLET) , is also relevant, particularly in polar, ionizing solvents. In SPLET, the antioxidant first deprotonates to form a phenoxide anion, which then donates an electron to the radical.
The prevailing mechanism is dictated by a delicate interplay of factors including the antioxidant's molecular structure, the nature of the free radical, and, crucially, the polarity of the solvent.
Probing the Mechanism: Experimental and Computational Approaches
Discerning the dominant radical scavenging mechanism requires a multi-faceted approach, combining insightful experimental assays with the predictive power of computational chemistry.
Experimental Assays: Clues from Reactivity
Several widely used antioxidant capacity assays can provide initial clues about the operative mechanism, although they are not definitive proof on their own.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. While it can proceed via both HAT and SET-PT, the reaction kinetics and stoichiometry can offer insights. For instance, a rapid initial reaction may suggest a HAT mechanism. Some studies on derivatives of this compound have utilized the DPPH assay to compare their antioxidant activity to Trolox. For example, N-arylsubstituted-chroman-2-carboxamides, derived from a similar chroman structure, showed DPPH radical scavenging activity comparable to that of Trolox.[3] Another study on synthesized chalcones bearing a chromene ring also demonstrated good DPPH free radical scavenging activity relative to Trolox.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation is soluble in both aqueous and organic solvents, making this assay versatile. The reaction with the ABTS radical is generally considered to be dominated by a fast electron transfer process.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the scavenging of peroxyl radicals, which is a biologically relevant radical. The ORAC assay is generally considered to be a HAT-based method.
Table 1: Comparison of Common Antioxidant Assays
| Assay | Radical Species | Typical Solvent(s) | Primary Mechanism Indication |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | Methanol, Ethanol | Can proceed via HAT or SET-PT |
| ABTS | ABTS radical cation | Aqueous, Ethanol | Primarily SET |
| ORAC | Peroxyl radical | Aqueous | Primarily HAT |
Computational Chemistry: A Window into the Energetics
Density Functional Theory (DFT) calculations are indispensable for predicting the thermodynamically favored reaction pathway. By calculating key energetic parameters, we can infer whether HAT or SET-PT is more likely to occur.
-
Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond in the phenolic hydroxyl group. A lower BDE indicates a greater propensity for the HAT mechanism.
-
Ionization Potential (IP): The energy required to remove an electron from the antioxidant. A lower IP favors the initial electron transfer step in the SET-PT mechanism.
-
Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the antioxidant's radical cation. This is the second step in the SET-PT mechanism.
-
Proton Affinity (PA): The negative of the enthalpy change for the protonation of the antioxidant. This is relevant for the SPLET mechanism.
-
Electron Transfer Enthalpy (ETE): The enthalpy change for the electron donation from the deprotonated antioxidant. This is the second step in the SPLET mechanism.
By comparing the BDE with the sum of IP and PDE, we can predict the dominant mechanism. If BDE < (IP + PDE), HAT is favored. Conversely, if (IP + PDE) < BDE, SET-PT is the more likely pathway.
The Influence of the Molecular Environment: A Case Study in Solvent Polarity
The solvent in which the radical scavenging reaction occurs plays a pivotal role in determining the operative mechanism.
-
Non-Polar Solvents (e.g., lipids, hexane): In a non-polar environment, charged intermediates are energetically disfavored. Therefore, the one-step, neutral HAT mechanism is the preferred pathway. This is particularly relevant for understanding the antioxidant action of this compound within biological membranes.
-
Polar Solvents (e.g., water, ethanol): Polar solvents can stabilize the charged species formed during the SET-PT and SPLET pathways. In these environments, the two-step mechanisms become more competitive. The ability of the solvent to form hydrogen bonds with the antioxidant can also influence the reaction kinetics.
The following diagram illustrates the decision-making process for determining the likely radical scavenging mechanism based on solvent polarity.
Caption: Solvent Polarity Dictates the Mechanistic Pathway.
A Comparative Look at this compound and Trolox
The structural difference between this compound and Trolox lies in the substituents on the chroman ring. Trolox possesses four methyl groups at the 2, 5, 7, and 8 positions, whereas this compound has a methoxy group at the 6-position and lacks the methyl groups. The presence of electron-donating methyl groups in Trolox is known to lower its oxidation potential, making it a highly effective antioxidant.[5]
The methoxy group at the 6-position in this compound is also an electron-donating group, which should contribute to its antioxidant activity. However, the absence of the other methyl groups might influence its overall radical scavenging capacity and potentially the kinetics of the reaction.
Experimental data from studies on derivatives of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid and 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides suggest that these compounds exhibit significant antioxidant activity, in some cases comparable to or even more potent than Trolox in certain assays.[3][6] For instance, N-arylsubstituted-chroman-2-carboxamides demonstrated potent inhibition of lipid peroxidation, with some derivatives being 25-40 times more active than Trolox.[3]
This suggests that the core chroman-2-carboxylic acid structure with a hydroxyl group is fundamental to the antioxidant activity, and modifications at other positions can modulate this activity.
Experimental Protocols for Mechanistic Elucidation
For researchers aiming to directly investigate the radical scavenging mechanism of this compound, the following experimental workflow is recommended.
Caption: Integrated Experimental and Computational Workflow.
Step-by-Step Methodologies:
1. DPPH Radical Scavenging Assay:
- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
- Prepare a fresh solution of DPPH in the same solvent.
- In a 96-well plate, add varying concentrations of the antioxidant solution.
- Add the DPPH solution to each well to initiate the reaction.
- Monitor the decrease in absorbance at 517 nm over time using a plate reader.
- Calculate the IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals).
- Repeat the experiment in a non-polar solvent (e.g., hexane with a solubilizer) to observe the effect of solvent polarity on the reaction kinetics.
2. Computational Analysis using DFT:
- Construct the 3D structure of this compound using a molecular modeling software.
- Perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
- Calculate the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond.
- Calculate the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE) to assess the feasibility of the SET-PT mechanism.
- Perform these calculations in both the gas phase and with solvent models (e.g., Polarizable Continuum Model - PCM) to simulate polar and non-polar environments.
- Compare the calculated thermodynamic parameters to predict the dominant radical scavenging pathway.
Conclusion and Future Directions
The existing experimental data on the antioxidant activity of derivatives of this compound, which show comparable or even superior activity to Trolox, underscore the potential of this molecular scaffold. Future research should focus on detailed kinetic and computational studies specifically on this compound to definitively elucidate its radical scavenging mechanism. Such investigations will not only deepen our fundamental understanding of antioxidant action but also pave the way for the development of more potent and targeted antioxidant therapies.
References
- 1. Trolox - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. [PDF] Trolox-equivalent antioxidant capacity assay versus oxygen radical absorbance capacity assay in plasma. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of 6-Hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-Alkyl Amides and their Antioxidant Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]
comparison of the pharmacological properties of various chroman-2-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological properties of various chroman-2-carboxylate derivatives, focusing on their anticancer, anti-inflammatory, and antioxidant activities. The information is compiled from recent scientific literature to offer an objective overview supported by experimental data, aiding researchers in navigating the therapeutic potential of this versatile chemical scaffold.
Introduction: The Therapeutic Promise of the Chroman Scaffold
Chroman-2-carboxylate and its related derivatives, a class of oxygen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The chroman nucleus is a privileged structure found in a variety of natural products, including vitamin E (α-tocopherol), and serves as a versatile template for the design of therapeutic molecules.[3] These compounds have been investigated for a wide range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial activities.[4][5][6] This guide will delve into a comparative analysis of these properties, presenting quantitative data and the experimental methodologies used for their evaluation.
Anticancer Activity: Inducing Cell Death in Malignant Tissues
Chroman-2-carboxylate derivatives have demonstrated significant potential as anticancer agents, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines.[4] The evaluation of these cytotoxic effects is a cornerstone of preclinical cancer research, allowing for the quantitative comparison of different chemical analogs.
Mechanistic Insight: The Apoptotic Pathway
Many chroman derivatives exert their anticancer effects by triggering the intrinsic apoptosis pathway. This process involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, activates a cascade of caspase enzymes, which are proteases that execute the dismantling of the cell.[4]
Caption: Simplified intrinsic apoptosis pathway induced by chroman derivatives.
Comparative Anticancer Potency
The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50). Lower values indicate higher potency. The following table summarizes the activity of selected chroman and related derivatives against various cancer cell lines.[1][4]
| Compound ID/Name | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 6i | MCF-7 (Breast) | GI50 | 34.7 | [5][6] |
| Chromone-2-carboxamide 15 | MDA-MB-231 (Triple-negative breast) | GI50 | 14.8 | [7] |
| Chromone-2-carboxamide 17 | MDA-MB-231 (Triple-negative breast) | GI50 | 17.1 | [7] |
| Chroman carboxamide analog 5k | MCF-7 (Breast) | GI50 | 40.9 | [4][8] |
| Chroman carboxamide analog 5l | MCF-7 (Breast) | GI50 | 41.1 | [1][4] |
| HHC (a chroman derivative) | A2058 (Melanoma) | IC50 | 0.34 | [4] |
| HHC (a chroman derivative) | MM200 (Melanoma) | IC50 | 0.66 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1] It is widely used to screen for the cytotoxic effects of chemical compounds.[4]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1][4]
-
Compound Treatment: Treat the cells with various concentrations of the chroman-2-carboxylate derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for a specified period, typically 48 or 72 hours.[1][4]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1][4]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 or IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Modulating the Immune Response
Inflammation is a critical physiological process that can become pathogenic in chronic diseases.[9] Chroman derivatives have been investigated for their ability to modulate inflammatory pathways, making them attractive candidates for new anti-inflammatory drugs.[10][11] A key mechanism is the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2][12]
Mechanistic Insight: Inhibition of Inflammatory Mediators
Pro-inflammatory stimuli can trigger signaling cascades that lead to the production of cytokines and adhesion molecules, which mediate the inflammatory response.[2] Some chroman derivatives can interfere with these pathways, for example, by inhibiting the expression of Intercellular Adhesion Molecule 1 (ICAM-1) induced by TNF-α.[10][11]
Caption: Workflow for in vitro screening of anti-inflammatory compounds.
Comparative Anti-inflammatory Potency
The anti-inflammatory potential of chroman derivatives can be compared by their ability to inhibit the production of inflammatory markers.
| Compound ID/Name | Assay | Target Cell/System | Potency (IC50 µM) | Reference |
| Compound 14 | TNF-α induced ICAM-1 expression | Human Endothelial Cells | Most Potent in Series | [10][11] |
| Compound 5i | TNF-α inhibition | LPS-induced mice | Potent (in vivo) | [12] |
| Compound 5k | TNF-α inhibition | In vitro | 0.047 ± 0.001 | [12] |
| Compound 5l | TNF-α inhibition | In vitro | 0.070 ± 0.002 | [12] |
| Compound 8f | TNF-α inhibition | In vitro | 0.142 ± 0.001 | [12] |
Experimental Protocol: In Vitro TNF-α Inhibition Assay
This protocol outlines a general method for screening compounds for their ability to inhibit the production of TNF-α in immune cells, such as peripheral blood mononuclear cells (PBMCs), stimulated with an inflammatory agent like lipopolysaccharide (LPS).[9][12]
Methodology:
-
Cell Isolation: Isolate human PBMCs from fresh blood using density gradient centrifugation (e.g., with Ficoll-Paque).[9]
-
Cell Culture: Culture the isolated PBMCs in an appropriate medium in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the chroman-2-carboxylate derivatives for 1-2 hours.
-
Inflammatory Stimulation: Add an inflammatory stimulus, such as LPS, to the wells to induce the production of TNF-α.
-
Incubation: Incubate the plates for a specified time (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the stimulated control (LPS alone). Determine the IC50 value from the dose-response curve.
Antioxidant Activity: Scavenging Damaging Free Radicals
Many chroman derivatives exhibit significant antioxidant properties, largely attributed to their ability to scavenge free radicals.[8] This activity is crucial for protecting cells from oxidative stress, a pathological process implicated in numerous diseases. The antioxidant capacity of these compounds can be assessed through various in vitro chemical assays.[13][14]
Mechanistic Insight: Radical Scavenging
Antioxidant assays can be broadly classified based on their chemical mechanism: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[13][14] In the DPPH assay (a SET-based method), the antioxidant donates an electron to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically.[15]
Comparative Antioxidant Capacity
The antioxidant activity of different derivatives can be compared using assays like the DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) radical scavenging method.[8]
| Compound ID/Name | Assay | Activity | Reference |
| Compound 5e | DPPH Radical Scavenging | 93.7% inhibition | [8] |
| Compound 5d | Hydrogen Peroxide Scavenging | 83.2% inhibition | [8] |
| Various Analogs | DPPH & H2O2 Scavenging | Many compounds more active than standard Trolox | [8] |
| DMAF (865) | FRAP & ABTS | Most robust activity in series | [16] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a simple, rapid, and widely used method to screen the radical scavenging activity of compounds.[15][17]
Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH in the same solvent to an absorbance of approximately 1.0 at its maximum wavelength (~517 nm).
-
Reaction Mixture: In a 96-well plate or cuvettes, add a small volume of the test compound solution at various concentrations.
-
Initiate Reaction: Add the DPPH working solution to each well/cuvette to start the reaction. Include a blank (solvent only) and a control (solvent plus DPPH solution).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set period, typically 30 minutes.[15]
-
Absorbance Measurement: Measure the absorbance of the solutions at ~517 nm using a spectrophotometer or microplate reader.
-
Data Analysis: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The results can be expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Neuroprotective and Cardiovascular Activities
Beyond the major areas above, chroman-2-carboxylate derivatives have also shown promise in other therapeutic fields.
-
Neuroprotective Activity: Certain derivatives have been investigated for their ability to protect neurons from glutamate-induced excitotoxicity, a key pathological process in several neurodegenerative diseases.[4]
-
Cardiovascular Effects: Some chroman-2-carboxylates have been explored for their ability to induce vasorelaxation, a property that is crucial for potential applications in treating conditions like hypertension.[4]
Conclusion and Future Directions
The chroman-2-carboxylate scaffold is a rich source of pharmacologically active compounds with significant therapeutic potential. Derivatives have demonstrated potent anticancer, anti-inflammatory, and antioxidant activities in a variety of preclinical models. The comparative data presented in this guide highlight the importance of specific structural modifications in tuning the biological activity of these molecules. Future research should focus on optimizing these structures to improve potency and selectivity, conducting in vivo efficacy studies, and further elucidating their mechanisms of action to accelerate their development into novel therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives | MDPI [mdpi.com]
- 17. The Antioxidant Activity of New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
